molecular formula C54H104N16O11 B1578421 Anoplin

Anoplin

Numéro de catalogue: B1578421
Poids moléculaire: 1153.5 g/mol
Clé InChI: DVIZFGMNPXYEKS-OEOXEQAESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

an antimicrobial peptide from the venom of the solitary wasp Anoplius samariensis;  peptide sequence in first source

Propriétés

Formule moléculaire

C54H104N16O11

Poids moléculaire

1153.5 g/mol

Nom IUPAC

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C54H104N16O11/c1-12-33(10)43(52(80)65-36(19-14-16-22-56)48(76)70-44(34(11)71)53(81)68-41(27-32(8)9)51(79)66-38(45(58)73)24-29(2)3)69-47(75)37(20-17-23-61-54(59)60)63-46(74)35(18-13-15-21-55)64-50(78)40(26-31(6)7)67-49(77)39(25-30(4)5)62-42(72)28-57/h29-41,43-44,71H,12-28,55-57H2,1-11H3,(H2,58,73)(H,62,72)(H,63,74)(H,64,78)(H,65,80)(H,66,79)(H,67,77)(H,68,81)(H,69,75)(H,70,76)(H4,59,60,61)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1

Clé InChI

DVIZFGMNPXYEKS-OEOXEQAESA-N

Bioactivité

Antibacterial

Séquence

GLLKRIKTLL

Origine du produit

United States

Foundational & Exploratory

Anoplin Peptide: A Technical Guide to Its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoplin is a short, 10-amino acid antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp, Anoplius samariensis.[1][2] Its sequence is Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2.[2][3] this compound has garnered significant interest within the scientific community due to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, coupled with its relatively simple structure, making it an attractive candidate for therapeutic development.[2][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological activities.

Physicochemical Properties and Structure

This compound is a cationic and amphipathic peptide.[5][6] In aqueous solutions, this compound typically adopts a random coil conformation.[7] However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS), it forms an α-helical structure.[2][7] This structural transition is crucial for its antimicrobial activity. The α-helical conformation allows the peptide to interact with and disrupt bacterial cell membranes.[7][8] The amidated C-terminus of this compound is also important for its biological activity, as deamidation can lead to a loss of function.[5][9]

Discovery and Isolation

The discovery of this compound involved the collection of venom from the solitary wasp Anoplius samariensis.[2][10] The subsequent isolation and purification of the peptide followed a multi-step chromatographic process.

Experimental Protocol: Isolation of this compound from Wasp Venom

This protocol is a generalized representation based on common peptide isolation techniques from venom.[11][12][13]

1. Venom Extraction:

  • Wasps are anesthetized, and the venom reservoirs are carefully dissected.[14]

  • The collected reservoirs are homogenized in a suitable buffer (e.g., 0.1 M phosphate-buffered saline, pH 6.0) to release the venom components.[11][14]

  • The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the crude venom is collected.[14]

2. Size-Exclusion Chromatography (Gel Filtration):

  • The crude venom extract is applied to a size-exclusion chromatography column (e.g., Sephadex G-50).[11]

  • The components are separated based on their molecular size.

  • Fractions are collected and assayed for antimicrobial activity to identify the fractions containing this compound.[11]

3. Ion-Exchange Chromatography:

  • The active fractions from the previous step are pooled and subjected to ion-exchange chromatography (e.g., CM-Sephadex C-25).[11]

  • This step separates molecules based on their net charge.

  • Again, fractions are collected and tested for antimicrobial activity.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • The final purification step involves RP-HPLC using a C18 column.[7][8][15]

  • Peptides are separated based on their hydrophobicity.

  • A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution.[7][8]

  • The purity of the isolated this compound is confirmed by analytical RP-HPLC and mass spectrometry.[3][15]

G cluster_extraction Venom Extraction cluster_purification Purification cluster_analysis Analysis Wasp_Venom Wasp Venom Sacs Homogenization Homogenization in Buffer Wasp_Venom->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Crude_Venom Crude Venom Supernatant Centrifugation->Crude_Venom SEC Size-Exclusion Chromatography (e.g., Sephadex G-50) Crude_Venom->SEC IEC Ion-Exchange Chromatography (e.g., CM-Sephadex C-25) SEC->IEC RP_HPLC Reversed-Phase HPLC (C18 Column) IEC->RP_HPLC Pure_this compound Pure this compound Peptide RP_HPLC->Pure_this compound Mass_Spec Mass Spectrometry Pure_this compound->Mass_Spec Analytical_HPLC Analytical HPLC Pure_this compound->Analytical_HPLC

Workflow for the isolation and purification of this compound from wasp venom.

Antimicrobial Activity and Mechanism of Action

This compound demonstrates a broad spectrum of antimicrobial activity.[2] Its mechanism of action is primarily attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes.[7][8]

Mechanism of Action

The positively charged residues of this compound are thought to initially interact with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction facilitates the insertion of the peptide into the lipid bilayer.[7] Upon insertion, this compound undergoes a conformational change to an α-helix, which perturbs the membrane structure, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[7][9]

G cluster_membrane Bacterial Cell Membrane Anoplin_Approach This compound (Random Coil) Membrane_Interaction Electrostatic Interaction Anoplin_Approach->Membrane_Interaction Initial Contact Helix_Formation α-Helix Formation & Insertion Membrane_Interaction->Helix_Formation Hydrophobic Interaction Pore_Formation Pore Formation Helix_Formation->Pore_Formation Membrane Disruption Cell_Death Cell Lysis Pore_Formation->Cell_Death Leakage of Cytoplasmic Content

Proposed mechanism of this compound's antimicrobial action.
Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

MicroorganismTypeMIC (μM)
Escherichia coliGram-negative16 - 64
Staphylococcus aureusGram-positive16 - 64
Methicillin-resistant S. aureus (MRSA)Gram-positive>32
Pseudomonas aeruginosaGram-negative>64
Bacillus subtilisGram-positive4
Candida albicansFungus32

Note: MIC values can vary between studies due to different experimental conditions. The data presented is a representative range compiled from multiple sources.[7][8][16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is typically determined using a broth microdilution method.[17][18][19][20]

1. Preparation of Peptide Solutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).[17]

  • Serial two-fold dilutions of the peptide are made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) or another appropriate growth medium.[18][21]

2. Preparation of Bacterial Inoculum:

  • A fresh overnight culture of the test bacterium is diluted in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[17]

3. Incubation:

  • An equal volume of the bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • The plate is incubated at 37°C for 18-24 hours.[17]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[16]

Hemolytic Activity and Cytotoxicity

An important consideration for the therapeutic potential of AMPs is their toxicity towards mammalian cells. This compound has been reported to have low hemolytic activity against human erythrocytes at concentrations effective against bacteria.[4] However, some studies on modified this compound analogs have shown that increased hydrophobicity can lead to higher hemolytic activity and cytotoxicity.[7][8]

PeptideHemolytic Activity at 32 μM (%)Cytotoxicity against HEK 293 cells at 32 μM (% cell death)
This compound (native)~4Not significant
This compound[5-9]~43~100
This compound[2-6]~4Not significant

Data adapted from studies on stapled this compound analogs.[7][8]

Conclusion

This compound is a promising antimicrobial peptide with a simple structure and potent, broad-spectrum activity. Its mechanism of action, involving the disruption of bacterial membranes, makes it a valuable lead compound in the development of new antibiotics. Further research, including structural modifications to enhance its efficacy and selectivity, will be crucial in realizing its full therapeutic potential. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers working with this compound and other antimicrobial peptides.

References

Anoplin: A Technical Guide to its Amino Acid Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

Anoplin is a decapeptide amide first isolated from the venom of the solitary wasp Anoplius samariensis.[1][2] As one of the shortest known α-helical antimicrobial peptides (AMPs), its simple, linear structure and broad-spectrum activity have made it a significant subject of research for the development of novel antibiotics.[1][3][4] This guide provides an in-depth overview of this compound's molecular characteristics, mechanism of action, and the experimental protocols used for its study, tailored for researchers and professionals in drug development.

Primary Structure and Physicochemical Properties

This compound is a 10-amino acid peptide with a C-terminal amide group, which is crucial for its biological activity.[5][6] Deamidation introduces a negative charge that disrupts its amphipathic character and reduces its effectiveness.[5][6] The primary sequence of this compound is Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2.[1][3][4][7][8] This composition gives the peptide a net positive charge and an amphipathic nature, which are key to its antimicrobial function.[6][7]

The table below summarizes the core physicochemical properties of the this compound peptide.

PropertyValueReference
Amino Acid Sequence Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2[1][3][4][7][8]
Molecular Formula C54H104N16O11[8]
Molecular Weight 1153.50 Da[8]
Residue Count 10[3][4]
Net Charge Cationic (+3 at neutral pH)[6][7]
Key Feature C-terminal amidation[5][6]

Secondary Structure

In aqueous solutions, this compound exists in a largely random coil conformation. However, upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (SDS) micelles, or lipid vesicles, it adopts a distinct α-helical secondary structure.[4][7] This conformational change is a hallmark of many membrane-active peptides and is essential for its function. The helical structure arranges the hydrophobic and hydrophilic residues on opposite faces of the helix, creating an amphipathic molecule that can readily interact with and disrupt lipid bilayers.[3][4]

The quantitative analysis of this compound's secondary structure under different conditions is presented below.

Environmentα-Helical Content (%)MethodReference
Water / BufferLow / NegligibleCircular Dichroism (CD)[4][7]
Trifluoroethanol (TFE)~55%Circular Dichroism (CD)[4]
Sodium Dodecyl Sulfate (SDS)~55%Circular Dichroism (CD)[4]
DPC MicellesHigh (structure resolved)Nuclear Magnetic Resonance (NMR)[3][9]

Mechanism of Action

This compound's antimicrobial activity stems from its direct interaction with and disruption of bacterial cell membranes.[3][7] The process is driven by electrostatic and hydrophobic interactions. The cationic nature of the peptide facilitates initial binding to the negatively charged components of bacterial membranes (anionic phospholipids).[7] Following this initial contact, the peptide undergoes a conformational shift to an α-helix, inserting itself into the lipid bilayer. This insertion leads to membrane permeabilization, potentially through the formation of ion channels or pores, which disrupts the cellular osmotic balance and leads to cell death.[3][5][6]

cluster_workflow This compound's Antimicrobial Mechanism of Action p1 This compound (Cationic, Random Coil) p2 Electrostatic Attraction p1->p2 p4 Binding and Conformational Change (α-Helix Formation) p2->p4 Initial Contact p3 Anionic Bacterial Membrane p3->p2 p5 Membrane Insertion & Aggregation p4->p5 Hydrophobic Interaction p6 Pore/Ion Channel Formation p5->p6 p7 Membrane Depolarization & Loss of Ionic Gradients p6->p7 p8 Cell Lysis & Bacterial Death p7->p8

This compound's mechanism of action on bacterial membranes.

Experimental Protocols

The study of this compound and its analogs involves a workflow that begins with chemical synthesis and concludes with structural and functional characterization.

cluster_workflow General Experimental Workflow for this compound Studies synthesis Peptide Synthesis (Fmoc Solid-Phase) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization structural Structural Analysis (CD, NMR) characterization->structural functional Functional Assays (Antimicrobial, Hemolytic) characterization->functional

Workflow for this compound synthesis and characterization.

This compound is chemically synthesized using a stepwise solid-phase peptide synthesis (SPPS) method with Fmoc (N-9-fluorenylmethoxycarbonyl) chemistry.[4]

  • Resin: TentaGel S Rink Amide resin is commonly used to ensure a C-terminally amidated final product.[10]

  • Amino Acid Activation: A 4-fold molar excess of Fmoc-protected amino acids is activated using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).[11]

  • Coupling: Each acylation step is typically performed twice for 45 minutes to ensure complete reaction.[11]

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus using a 20% piperidine solution in DMF.[12]

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.[11]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[11][12]

  • Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[11]

CD spectroscopy is used to determine the secondary structure of this compound in various environments.

  • Sample Preparation: Lyophilized peptide is dissolved in the desired solvent (e.g., ultrapure water, 50% TFE in water, or buffer containing SDS micelles).

  • Instrumentation: CD spectra are recorded on a spectrometer (e.g., Jasco J-810) using a quartz cell with a 1.0 mm path length.[12]

  • Data Acquisition: Spectra are typically recorded from 190 to 260 nm at 25 °C.[12]

  • Analysis: The resulting spectra are analyzed for characteristic α-helical signatures, which include positive ellipticity around 192 nm and negative minima near 208 and 222 nm. The percentage of α-helical content is then calculated from the mean residue ellipticity at 222 nm.

The antimicrobial efficacy of this compound is quantified by determining its Minimal Inhibitory Concentration (MIC).

  • Bacterial Strains: A range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.[7]

  • Procedure: The assay is typically performed in 96-well microtiter plates according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.[12]

  • Peptide Dilution: Two-fold serial dilutions of the peptide are prepared in the wells of the microtiter plate.

  • Incubation: The bacterial inoculum is added to the wells, and the plates are incubated at 37 °C for 18-24 hours.[12]

  • MIC Determination: The MIC is defined as the lowest peptide concentration that results in the complete inhibition of visible bacterial growth.[7][12]

Organism TypeRepresentative StrainMIC Range (μM)Reference
Gram-positive Staphylococcus aureus16 - 64[7]
Gram-negative Escherichia coli16 - 64[7]

Conclusion

This compound stands out as a promising template for antimicrobial drug design due to its small size, potent activity, and well-defined structure-function relationship. Its α-helical structure, induced upon membrane interaction, is fundamental to its pore-forming mechanism of action. The detailed experimental protocols for its synthesis and characterization provide a robust framework for the development of more potent and selective analogs. For drug development professionals, this compound offers a tractable and chemically manipulable scaffold to explore the critical parameters of antimicrobial peptide efficacy, including charge, hydrophobicity, and helical stability.

References

An In-depth Technical Guide to the Mechanism of Action of Anoplin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anoplin (GLLKRIKTLL-NH₂) is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the solitary spider wasp, Anoplius samariensis.[1] As one of the smallest known natural α-helical AMPs, its simple 10-residue structure, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and low hemolytic activity make it an attractive template for the development of novel anti-infective agents.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanism by which this compound exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and process visualizations.

The primary mode of action for this compound involves a direct, disruptive interaction with the bacterial cell membrane.[4][5] This process is driven by the peptide's key physicochemical properties: its net positive charge (+4) and its amphipathic α-helical structure, which it adopts upon encountering a membrane environment.[6][7][8]

Core Mechanism of Action: Membrane Disruption and Pore Formation

The antimicrobial activity of this compound is a multi-step process initiated by electrostatic attraction and culminating in the loss of membrane integrity.

  • Electrostatic Targeting: this compound's cationic nature, conferred by its lysine and arginine residues, facilitates its initial binding to the target cell. It preferentially interacts with the anionic components abundant in bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic/lipoteichoic acids in Gram-positive bacteria.[4][9] This electrostatic interaction concentrates the peptide at the cell surface.

  • Structural Transition and Membrane Insertion: In an aqueous environment, this compound exists in a largely unordered conformation.[8] Upon binding to the anionic membrane surface, it undergoes a conformational change, folding into an amphipathic α-helix.[4][8][10] In this helical structure, the hydrophobic residues (Leucine, Isoleucine) are segregated to one face of the helix and the cationic residues to the other. This amphipathic arrangement is critical for its insertion into the hydrophobic core of the lipid bilayer.

  • Pore Formation and Permeabilization: Following insertion, this compound monomers are believed to aggregate and form transmembrane pores or ion channels.[11][12] Evidence points towards a toroidal pore model , where the peptide assembly induces the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel lined by both the peptides and the lipid head groups.[6]

  • Cellular Leakage and Death: The formation of these pores disrupts the membrane's barrier function, leading to the uncontrolled efflux of essential ions (e.g., K⁺) and small metabolites, and the influx of water.[13] This dissipates the transmembrane potential, disrupts cellular homeostasis, and ultimately results in bacterial cell death.[11] The C-terminal amidation of this compound is critical for this activity; its removal introduces a negative charge that impairs amphipathicity and abolishes the peptide's ability to form channels and kill bacteria.[6][11]

Anoplin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm A 1. Free this compound (Unordered Conformation) B 2. Electrostatic Attraction (Anionic Surface) A->B C 3. α-Helical Folding & Membrane Insertion B->C D 4. Peptide Aggregation & Pore Formation (Toroidal Model) C->D E 5. Leakage of Ions & Metabolites D->E Disruption of Membrane Integrity F 6. Cell Death E->F

Caption: The multi-step mechanism of action for the this compound peptide.

Quantitative Data: Antimicrobial and Hemolytic Activity

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. Its safety profile is often assessed by its hemolytic activity against human red blood cells (hRBCs).

PeptideTarget OrganismStrainMIC (μM)Hemolytic ActivityReference(s)
Native this compound Staphylococcus aureusATCC 2592364Low / Non-hemolytic[1][4][5]
Escherichia coliATCC 2592216 - 64Low / Non-hemolytic[1][4][5]
Bacillus subtilis16816Low / Non-hemolytic[5]
This compound[2-6] (Stapled Analog) Escherichia coliATCC 259224~4% at 32 μM[4][5]
Escherichia coli (ESBL+)1841/064~4% at 32 μM[5]
Staphylococcus aureusATCC 29213>64~4% at 32 μM[4][5]
This compound[5-9] (Stapled Analog) Staphylococcus aureusATCC 292134~43% at 32 μM[4][5]
Staphylococcus aureus (MRSA)Newman4~43% at 32 μM[5]
Escherichia coliATCC 2592264~43% at 32 μM[4][5]

Key Experimental Protocols

The elucidation of this compound's mechanism relies on a suite of biophysical and microbiological assays. Detailed below are protocols for core experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol determines the peptide's secondary structure in different environments.

  • Peptide Preparation: Synthesize and purify the this compound peptide. Prepare a stock solution (e.g., 1 mM) in sterile water or a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Solvent Conditions: Prepare solutions mimicking different environments:

    • Aqueous Buffer: 10 mM sodium phosphate, pH 7.4.

    • Membrane-Mimicking: 50% (v/v) 2,2,2-trifluoroethanol (TFE) in aqueous buffer.

    • Micellar: Sodium dodecyl sulfate (SDS) micelles in buffer (at a concentration above the critical micelle concentration).

  • Sample Preparation: Dilute the peptide stock to a final concentration of 50-100 μM in each of the solvent conditions.

  • CD Measurement:

    • Use a quartz cuvette with a 1 mm path length.

    • Record CD spectra from approximately 190 to 260 nm at room temperature.

    • Acquire data at a scan speed of 50 nm/min with a response time of 1 second.

    • Average three to five scans for each sample.

  • Data Analysis: Subtract the spectrum of the corresponding solvent blank from each peptide spectrum. Convert the resulting data from machine units (millidegrees) to mean residue ellipticity [θ]. An α-helical structure is characterized by distinct negative bands near 208 and 222 nm.[4][7]

Calcein Leakage Assay for Model Membrane Permeabilization

This assay quantifies the ability of this compound to disrupt lipid vesicles (liposomes).[10][14][15]

  • Liposome Preparation:

    • Prepare a lipid film by drying a solution of desired lipids (e.g., POPC/POPG 3:1 molar ratio to mimic bacterial membranes) under a stream of nitrogen, followed by vacuum desiccation for >2 hours.

    • Hydrate the lipid film in a solution of 50-100 mM calcein in a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to form multilamellar vesicles.

    • Create large unilamellar vesicles (LUVs) by subjecting the suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a 100 nm pore size.

  • Removal of Free Dye: Separate the calcein-loaded LUVs from unencapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the same buffer. The liposomes will elute in the void volume.[15]

  • Fluorescence Measurement:

    • Dilute the purified LUV suspension in buffer in a fluorometer cuvette to a final lipid concentration of 50-100 μM.

    • Set the fluorometer to monitor calcein fluorescence (Excitation: 495 nm, Emission: 515 nm).

    • Record a stable baseline fluorescence (F₀).

    • Add the this compound peptide to the cuvette at the desired final concentration and continuously record the fluorescence increase (Fₜ) over time as the dye leaks out and its self-quenching is relieved.

    • After the signal plateaus (or at a set endpoint), add a detergent like Triton X-100 (0.1% final concentration) to completely lyse all vesicles and release all calcein, establishing the maximum fluorescence (Fₘₐₓ).

  • Data Analysis: Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

Calcein_Leakage_Assay_Workflow A 1. Prepare Lipid Film (e.g., POPC:POPG) B 2. Hydrate with Calcein (Self-Quenching Concentration) A->B C 3. Extrude to form LUVs (100 nm) B->C D 4. Separate LUVs from Free Calcein (SEC) C->D E 5. Dilute LUVs in Cuvette & Measure Baseline (F₀) D->E F 6. Add this compound Peptide E->F G 7. Monitor Fluorescence Increase over Time (Fₜ) F->G H 8. Add Triton X-100 & Measure Max Signal (Fₘₐₓ) G->H I 9. Calculate % Leakage H->I

Caption: Experimental workflow for the calcein leakage assay.
Bacterial Membrane Permeabilization Assays

These assays use fluorescent probes to measure the permeabilization of outer and inner membranes in live bacteria.[4][16][17]

  • Bacterial Culture Preparation:

    • Grow a culture of Gram-negative bacteria (e.g., E. coli) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the cells by centrifugation, wash twice, and resuspend in a low-salt buffer (e.g., 5 mM HEPES, pH 7.4) to the original OD₆₀₀.

  • Outer Membrane (OM) Permeabilization (NPN Uptake):

    • In a fluorometer cuvette, add the bacterial suspension.

    • Add the hydrophobic probe N-phenyl-1-naphthylamine (NPN) to a final concentration of 10 μM.

    • Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add this compound at the desired concentration. An increase in fluorescence indicates NPN is partitioning into the newly permeable outer membrane.

  • Inner Membrane (IM) Permeabilization (Propidium Iodide Uptake):

    • In a separate experiment (often on a microplate reader), add the bacterial suspension to wells.

    • Add the membrane-impermeable DNA-binding dye Propidium Iodide (PI) to a final concentration of 10 μM.

    • Add this compound at various concentrations.

    • Measure the increase in fluorescence (Excitation: ~535 nm, Emission: ~617 nm) over time. A signal increase occurs only when the inner membrane is compromised, allowing PI to enter and bind to intracellular DNA.

Bacterial_Permeabilization_Assay cluster_prep Cell Preparation cluster_OM Outer Membrane (OM) Assay cluster_IM Inner Membrane (IM) Assay A 1. Grow E. coli to Mid-Log Phase B 2. Harvest, Wash, & Resuspend in Buffer A->B C 3a. Add Cells + NPN Probe to Cuvette B->C G 3b. Add Cells + PI Probe to Microplate Well B->G D 4a. Add this compound C->D E 5a. Measure Fluorescence Increase (λex=350, λem=420) D->E F Result: OM Permeabilization E->F H 4b. Add this compound G->H I 5b. Measure Fluorescence Increase (λex=535, λem=617) H->I J Result: IM Permeabilization I->J

References

Anoplin Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Anoplin, a decapeptide derived from the venom of the solitary wasp, Anoplius samariensis. This compound (GLLKRIKTLL-NH2) has garnered significant interest as a template for the development of novel antimicrobial agents due to its broad-spectrum activity and relatively simple structure. This document summarizes key findings from various structural modification studies, presents detailed experimental protocols for assessing antimicrobial and cytotoxic activities, and visualizes the underlying mechanisms and workflows.

Core Structure and Physicochemical Properties of this compound

This compound is a 10-amino acid cationic peptide with an amidated C-terminus, a feature crucial for its biological activity. It is characterized by its amphipathic nature, adopting an α-helical conformation in membrane-mimicking environments, which is a key aspect of its mechanism of action. The peptide's positive charge, primarily from the lysine and arginine residues, facilitates its initial interaction with the negatively charged components of bacterial membranes.

Structure-Activity Relationship (SAR) Insights

Extensive research has been conducted to understand how modifications to this compound's structure influence its biological activity. These studies have explored amino acid substitutions, truncations, stapling, and the addition of fatty acids to enhance antimicrobial potency and selectivity.

Amino Acid Substitutions

Systematic replacement of amino acids has revealed critical residues for this compound's activity. An alanine scan identified Gly1, Leu2, Leu3, Ile6, Leu9, and Leu10 as important for its antibacterial effects. Generally, increasing the hydrophobicity of the peptide through amino acid substitutions leads to enhanced antimicrobial activity; however, this often correlates with an increase in hemolytic activity, thus reducing its therapeutic index. Conversely, strategic substitutions can improve selectivity. For instance, replacing specific residues with tryptophan has been shown to enhance antimicrobial potency. The introduction of D-amino acids has been explored to increase enzymatic stability, with some analogs like this compound-4 (kllkwwkkll-NH2) showing high antimicrobial activity and low toxicity.

N- and C-Terminal Modifications

The full length of the decapeptide is generally considered necessary for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Truncation of the peptide often leads to a loss of activity, which is correlated with a decrease in hydrophobicity. The amidation of the C-terminus is critical; its removal results in a loss of antimicrobial and mast cell degranulating activities due to the introduction of a negative charge that disrupts the peptide's amphipathicity.

Stapled Analogs

To stabilize the α-helical structure of this compound, hydrocarbon stapling has been employed. This modification involves introducing covalent linkages between amino acid side chains. Stapled analogs have shown

Anoplin: A Technical Guide to its Biological Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anoplin, a small decapeptide (GLLKRIKTLL-NH2) isolated from the venom of the solitary wasp Anoplius samariensis, has emerged as a promising candidate for therapeutic development due to its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and mast cell degranulating effects. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanisms of action and experimental workflows to facilitate further research and development.

Introduction

This compound is a cationic, amphipathic α-helical peptide, and it is the smallest known linear α-helical antimicrobial peptide found in nature.[1][2][3] Its simple structure and potent biological activities have garnered significant interest in the scientific community.[1] this compound's primary mechanism of action involves direct interaction with and disruption of cellular membranes, a process influenced by its positive charge and amphipathic nature.[4][5] This guide will delve into the key biological properties of this compound, providing the necessary technical details for researchers to explore its therapeutic applications.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][6] Its cationic nature facilitates interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4][5] Upon binding, this compound is thought to form an α-helical structure that inserts into and disrupts the lipid bilayer, leading to membrane permeabilization and cell death.[4][7] Some studies suggest that this disruption occurs through the formation of ion channels or toroidal pores.[7][8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits visible bacterial growth.

PeptideOrganismStrainMIC (μM)Reference
This compoundEscherichia coliK12 MG165516 - 64[4]
This compoundStaphylococcus aureus-16 - 64[4]
This compound[2-6] (stapled analog)Escherichia coliO157:H78[4]
This compound[5-9] (stapled analog)Staphylococcus aureusMRSA4[4]
This compound-4 (d-amino acid analog)In vivo models-High activity[1]
This compound Trp5 Lys8Staphylococcus aureusMRSA (ATCC-33591)2.5[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound peptide (lyophilized)

  • Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Peptide Preparation: Dissolve lyophilized this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Prepare serial dilutions of the peptide in MHB to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of the bacterial inoculum to 50 µL of each peptide dilution. Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).[4]

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects.[8] Inflammation is a complex biological response to harmful stimuli, such as pathogens. Bacterial components like LPS and lipoteichoic acid (LTA) can trigger inflammatory responses by activating immune cells like macrophages through Toll-like receptors (TLRs).[10] This activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10] this compound's ability to neutralize these bacterial triggers or modulate the host's immune response contributes to its anti-inflammatory potential.

Experimental Protocol: Cytokine Expression Assay in Macrophages

This protocol describes how to assess the anti-inflammatory effect of this compound by measuring the expression of pro-inflammatory genes in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound peptide

  • 6-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells per well and incubate overnight.

  • Stimulation: Pre-treat the cells with different concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce an inflammatory response. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with this compound alone).

  • RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokine genes (e.g., Tnf-α, Il-6, Il-1β). Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

  • Data Analysis: Calculate the relative fold change in gene expression in this compound-treated cells compared to the LPS-only treated cells.

Mast Cell Degranulation

This compound has been shown to induce degranulation of mast cells, a process that releases histamine and other inflammatory mediators.[2][11] This activity is similar to that of other venom peptides like mastoparan.[2] The degranulation process is initiated by the binding of this compound to the mast cell membrane, leading to a cascade of intracellular events that culminate in the fusion of granules with the plasma membrane and the release of their contents.[12]

Quantitative Mast Cell Degranulation Data
PeptideCell TypeAssayActivityReference
This compoundRat peritoneal mast cellsHistamine releasePotent activity[2][11]
Experimental Protocol: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This protocol provides a method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • RBL-2H3 rat basophilic leukemia cell line

  • DMEM with 10% FBS

  • This compound peptide

  • DNP-BSA (dinitrophenyl-bovine serum albumin) for antigen-induced degranulation (optional)

  • Triton X-100 (for cell lysis)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization (for antigen-induced degranulation): Culture RBL-2H3 cells in 24-well plates. For antigen-induced degranulation, sensitize the cells with anti-DNP IgE overnight.

  • Stimulation: Wash the cells with a buffer (e.g., Tyrode's buffer). Add different concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C. For antigen-induced degranulation, add DNP-BSA. Include a negative control (buffer only) and a positive control for total enzyme release (lyse cells with Triton X-100).

  • Sample Collection: After incubation, centrifuge the plates and collect the supernatant.

  • Enzyme Assay: In a new 96-well plate, mix the supernatant with the β-hexosaminidase substrate solution. Incubate at 37°C for 1 hour.

  • Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.

Mechanisms of Action and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action of this compound and the workflows of the key experimental protocols described.

Anoplin_Antimicrobial_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide LPS_TA LPS / Teichoic Acids (Negative Charge) This compound->LPS_TA Electrostatic Interaction Membrane Pore Pore / Channel Formation LPS_TA->Pore Membrane Insertion & Disruption CellDeath Membrane Permeabilization & Cell Death Pore->CellDeath Ion Leakage

Caption: Proposed mechanism of this compound's antimicrobial activity.

MIC_Assay_Workflow start Start prep_peptide Prepare Serial Dilutions of this compound start->prep_peptide prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum setup_plate Combine in 96-well Plate prep_peptide->setup_plate prep_inoculum->setup_plate incubation Incubate at 37°C for 18-24h setup_plate->incubation read_results Determine MIC (Visual or OD600) incubation->read_results end End read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Mast_Cell_Degranulation_Pathway This compound This compound Membrane Mast Cell Membrane This compound->Membrane Binds to Signal Intracellular Signaling Cascade Membrane->Signal Initiates Granule Granule Mobilization Signal->Granule Fusion Membrane Fusion Granule->Fusion Release Release of Histamine & other mediators Fusion->Release

References

An In-depth Technical Guide to the Interaction of Anoplin Peptide with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoplin is a small, 10-amino acid cationic antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp, Anoplius samariensis[1][2]. Its sequence is Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2[2][3]. As a member of the AMP family, this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria[1][2]. Its mechanism of action is primarily attributed to its direct interaction with and disruption of the lipid bilayers of microbial cell membranes[4][5]. This technical guide provides a comprehensive overview of the interaction between this compound and lipid bilayers, summarizing key quantitative data, detailing experimental methodologies, and visualizing the processes involved.

The structure of this compound is crucial to its function. It is an amphipathic peptide that adopts an α-helical conformation in membrane-mimicking environments[2][6][7]. This amphipathicity, with a hydrophobic face and a cationic face, facilitates its insertion into and perturbation of the lipid bilayer[4][5]. The C-terminal amidation of this compound is also critical for its biological activity; its removal leads to a loss of antimicrobial and other biological functions[6].

Quantitative Analysis of this compound-Lipid Bilayer Interactions

The interaction of this compound with lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key findings from the literature, providing a comparative view of its structural changes, membrane permeabilizing activity, and biological efficacy.

Table 1: Secondary Structure of this compound in Different Membrane-Mimicking Environments

This table presents the α-helical content of this compound as determined by Circular Dichroism (CD) spectroscopy in various environments that mimic different aspects of biological membranes. The transition from a random coil in aqueous solution to an α-helix in the presence of lipids is a hallmark of many AMPs.

EnvironmentLipid/Micelle ConcentrationThis compound Concentrationα-Helical Content (%)Reference
Phosphate Buffer (10 mM, pH 7.0)-120 µM~0%[4]
SDS Micelles5 mM120 µMUp to 71%[4][8]
DPC Micelles2 mM120 µMUp to 63%[4][8]
POPC:POPG (3:1) SUVs0.75 mM120 µM72%[8]
POPC:POPE (3:1) SUVs5 mM120 µM32%[8]
LPS Micelles50 µM120 µMNot specified, but characteristic α-helical spectra observed[4]
50% Trifluoroethanol (TFE)-Not specifiedHigh α-helical content[9]

SDS: Sodium Dodecyl Sulfate, DPC: Dodecylphosphocholine, POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, LPS: Lipopolysaccharide, SUVs: Small Unilamellar Vesicles.

Table 2: Membrane Permeabilization and Lytic Activity of this compound

This table summarizes the ability of this compound and its analogs to permeabilize and lyse both model lipid vesicles and biological membranes. These assays directly measure the peptide's disruptive interaction with the lipid bilayer.

AssayModel System/Cell TypePeptide/AnalogConcentrationQuantitative MeasureReference
Calcein LeakagePOPC:POPG (3:1) LUVsThis compound12.5 µM74% leakage within 10 min[8]
Calcein LeakagePOPC:POPG (3:1) LUVsThis compoundNot specifiedMax ~87% leakage[8]
Calcein LeakagePOPC:POPE (3:1) LUVsThis compound5 µM70% leakage within 10 min[8]
Calcein LeakagePOPC:POPE (3:1) LUVsThis compoundNot specifiedMax ~83% leakage[8]
Propidium Iodide UptakeE. coliThis compound[2-6]8 µMSignificant destabilization[4]
Propidium Iodide UptakeS. aureusThis compound[5-9]4 µMHighest PI uptake[4]
Hemolytic ActivitySheep Red Blood CellsThis compound32 µM~4% hemolysis[4]
Hemolytic ActivitySheep Red Blood CellsThis compound[5-9]32 µM43% hemolysis[4]
Critical Pressure of InsertionDPPG MonolayerThis compoundNot specifiedHigh, indicating preferential adsorption[10][11]
Critical Pressure of InsertionDPPC MonolayerThis compoundNot specifiedLower than DPPG[10][11]

LUVs: Large Unilamellar Vesicles, DPPG: 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.

Table 3: Antimicrobial Activity of this compound and Analogs

The minimum inhibitory concentration (MIC) is a key measure of the biological activity of an antimicrobial agent. This table presents the MIC values of this compound and its stapled analogs against a panel of bacteria.

Peptide/AnalogE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosa (ATCC 27853)B. subtilis (ATCC 6633)Reference
This compound16-64 µM16-64 µM32 µM32 µM[4]
This compound[2-6]4 µM>64 µM4 µM2 µM[4]
This compound[5-9]32 µM4 µM64 µM4 µM[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound does not appear to involve conventional intracellular signaling cascades triggered by receptor binding. Instead, its "signal" is the direct physical disruption of the bacterial cell membrane. The interaction is thought to proceed via the following steps:

  • Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and lipopolysaccharides (LPS)[4][5][12].

  • Hydrophobic Insertion and Conformational Change: Upon binding to the membrane surface, this compound undergoes a conformational change from a random coil to an α-helix. This allows its hydrophobic residues to insert into the lipid bilayer core[4][8].

  • Membrane Disruption: Following insertion, this compound disrupts the membrane integrity. Several models have been proposed for this step, with the "toroidal pore" model being frequently suggested for this compound[1]. In this model, the peptide molecules, along with the lipid head groups, bend inward to form a water-filled channel, leading to leakage of cellular contents and ultimately cell death. This compound has also been shown to exhibit ion channel-like activity in anionic bilayers[6].

anoplin_mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Random Coil) MembraneSurface Membrane Surface (Anionic Lipids) This compound->MembraneSurface Electrostatic Attraction LipidBilayer Lipid Bilayer Core MembraneSurface->LipidBilayer Hydrophobic Insertion & α-Helix Formation Pore Toroidal Pore Formation LipidBilayer->Pore Peptide Aggregation Leakage Leakage of Cellular Contents Pore->Leakage Membrane Permeabilization CellDeath Cell Death Leakage->CellDeath cd_spectroscopy_workflow PeptidePrep Prepare this compound Solution (e.g., 120 µM in 10 mM Phosphate Buffer) Mixing Mix this compound with Membrane Mimetic PeptidePrep->Mixing MembraneMimicPrep Prepare Membrane Mimetic (e.g., SDS, DPC, Liposomes) MembraneMimicPrep->Mixing Spectrometer Record CD Spectra (e.g., 190-260 nm) Mixing->Spectrometer DataProcessing Process Data: - Subtract background - Smooth spectra Spectrometer->DataProcessing Analysis Analyze Spectra for Secondary Structure Content (e.g., α-helix, β-sheet, random coil) DataProcessing->Analysis calcein_leakage_workflow VesiclePrep Prepare Calcein-Loaded LUVs (e.g., POPC:POPG) RemoveFreeDye Remove Unencapsulated Calcein (e.g., Size-Exclusion Chromatography) VesiclePrep->RemoveFreeDye BaselineFluorescence Measure Baseline Fluorescence (F0) RemoveFreeDye->BaselineFluorescence Addthis compound Add this compound at Various Concentrations BaselineFluorescence->Addthis compound MonitorFluorescence Monitor Fluorescence Increase (F) over Time Addthis compound->MonitorFluorescence MaxFluorescence Add Detergent (e.g., Triton X-100) to achieve 100% Leakage (Fmax) MonitorFluorescence->MaxFluorescence CalculateLeakage Calculate % Leakage: ((F - F0) / (Fmax - F0)) * 100 MaxFluorescence->CalculateLeakage pi_uptake_workflow BacteriaCulture Culture Bacteria to Mid-Log Phase (e.g., OD600 = 0.27) AddBacteriaAndPI Add Bacterial Suspension and Propidium Iodide (e.g., 10 µM) BacteriaCulture->AddBacteriaAndPI PrepareAssay Prepare Microplate with This compound Dilutions PrepareAssay->AddBacteriaAndPI Incubate Incubate at 37°C AddBacteriaAndPI->Incubate MeasureFluorescence Measure Fluorescence Intensity Incubate->MeasureFluorescence CalculatePermeabilization Calculate % Permeabilization (relative to a positive control) MeasureFluorescence->CalculatePermeabilization

References

The Critical Role of C-Terminal Amidation in the Bioactivity of Anoplin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anoplin, a small decapeptide (GLLKRIKTLL-NH₂) isolated from the venom of the spider wasp Anoplius samariensis, has garnered significant interest as a promising antimicrobial peptide (AMP) due to its broad-spectrum activity and low hemolytic potential. A key structural feature of native this compound is its C-terminally amidated leucine residue. This modification, often a result of post-translational processing, plays a pivotal role in dictating the peptide's antimicrobial efficacy. This technical guide delves into the critical function of C-terminal amidation in this compound's activity, providing a comprehensive overview of its impact on the peptide's structure, mechanism of action, and biological performance. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes to offer a thorough resource for researchers in the field of antimicrobial drug development.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their unique mechanisms of action, which often involve direct interaction with and disruption of microbial membranes, making the development of resistance less likely compared to conventional antibiotics.

This compound, with its simple primary structure and potent antimicrobial properties, serves as an excellent model for studying the structure-activity relationships of AMPs.[1] A crucial aspect of its biological activity is the presence of an amide group at its C-terminus. The removal of this amide group and its replacement with a carboxyl group, a modification known as deamidation, has been shown to dramatically attenuate or completely abolish its antimicrobial effects.[2] This guide will explore the multifaceted role of C-terminal amidation in this compound's function, providing a detailed examination of its influence on the peptide's physicochemical properties and its interaction with bacterial membranes.

The Physicochemical Impact of C-Terminal Amidation

The amidation of the C-terminus of this compound has profound effects on its overall physicochemical properties, which are intricately linked to its antimicrobial activity.

  • Neutralization of Charge: The most immediate consequence of C-terminal amidation is the neutralization of the negative charge of the carboxyl group. This is critical for maintaining the overall cationic nature of this compound, which is essential for its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The deamidated form, this compound-COOH, possesses a net negative charge at the C-terminus, which can lead to electrostatic repulsion from the anionic bacterial surface, thereby hindering its ability to reach its target.[2]

  • Enhancement of Amphipathicity: this compound adopts an α-helical conformation upon interacting with membranes, creating an amphipathic structure with distinct hydrophobic and hydrophilic faces. The neutral amide group at the C-terminus is more compatible with the hydrophobic interior of the lipid bilayer compared to a charged carboxyl group. The presence of a negative charge in the deamidated form disrupts this amphipathic balance, reducing the peptide's ability to effectively partition into and traverse the bacterial membrane.[2]

  • Structural Stabilization: While circular dichroism studies have shown that both amidated and carboxylated forms of this compound can adopt α-helical structures in membrane-mimicking environments, molecular dynamics simulations suggest that the C-terminal amide can contribute to the stability of this conformation.[3] This stabilization is thought to be crucial for the peptide's ability to form functional pores or channels in the membrane.

Data Presentation: Quantitative Analysis of Amidation's Effect

For instance, studies on amidated this compound and its analogs have reported MIC values in the range of 11-23 µM against E. coli and S. aureus.[4] In contrast, the carboxylated form is consistently described as having lost its biological activities.[2]

Table 1: Antimicrobial Activity of Amidated this compound Analogs

Peptide/AnalogTarget OrganismMIC (µM)Reference
This compoundE. coli23[4]
This compoundS. aureus11[4]
This compound[5-9]S. aureus4[5]
This compound[2-6]E. coli4[5]

Table 2: Hemolytic Activity of Amidated this compound and its Analogs

Peptide/AnalogConcentration (µM)Hemolytic Activity (%)Reference
This compound32< 5[5]
This compound[5-9]32~43[5]
This compound[2-6]32< 5[5]

Note: The data in these tables are compiled from different studies and are intended to provide a general overview of the activity of amidated this compound and its analogs. The absence of data for this compound-COOH in such tables in the literature is a strong indicator of its inactivity.

Mechanism of Action: The Role of Amidation in Membrane Disruption

The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane integrity. C-terminal amidation is critical for this process, enabling the peptide to form ion channel-like pores.

The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The cationic amidated this compound is electrostatically attracted to the anionic bacterial membrane.

  • Membrane Insertion and Helix Formation: Upon interaction with the membrane, this compound folds into an amphipathic α-helix and inserts into the lipid bilayer.

  • Pore Formation (Toroidal Pore Model): this compound is thought to form pores via a "toroidal" or "wormhole" mechanism. In this model, the peptide molecules, along with the lipid head groups, bend inward to line the pore, creating a continuous channel through the membrane. This leads to the leakage of ions and essential metabolites, ultimately causing cell death.

The deamidated form of this compound is unable to effectively execute this mechanism. The presence of the C-terminal negative charge impedes the initial binding and subsequent insertion into the membrane. Consequently, the peptide cannot achieve the necessary concentration and orientation within the bilayer to induce pore formation. Studies have shown that while the amidated form exhibits ion channel-like activity in artificial lipid bilayers, the carboxylated form does not.[2]

Mandatory Visualizations

Signaling Pathway: this compound's Mechanism of Action

Anoplin_Mechanism This compound's Proposed Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Anoplin_NH2 Amidated this compound (Cationic) Membrane_Surface Anionic Membrane Surface (LPS/Teichoic Acids) Anoplin_NH2->Membrane_Surface Electrostatic Attraction Lipid_Bilayer Hydrophilic Head Groups Hydrophobic Tails Membrane_Surface->Lipid_Bilayer Insertion & Helix Formation Toroidal_Pore Toroidal Pore Formation Lipid_Bilayer->Toroidal_Pore Peptide Aggregation Ion_Leakage Ion & Metabolite Leakage Toroidal_Pore->Ion_Leakage Membrane Permeabilization Cell_Death Cell Death Ion_Leakage->Cell_Death

Caption: Proposed mechanism of action for C-terminally amidated this compound.

Experimental Workflow: Synthesis and Activity Assays

Experimental_Workflow Experimental Workflow for this compound Activity Assessment cluster_synthesis Peptide Synthesis cluster_activity_assays Biological Activity Assays cluster_data_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Resin_NH2 Rink Amide Resin (for this compound-NH2) SPPS->Resin_NH2 Resin_COOH Wang or Trityl Resin (for this compound-COOH) SPPS->Resin_COOH Cleavage_Purification Cleavage from Resin & HPLC Purification Resin_NH2->Cleavage_Purification Resin_COOH->Cleavage_Purification Characterization Mass Spectrometry Characterization Cleavage_Purification->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Hemolytic_Assay Hemolytic Activity Assay Characterization->Hemolytic_Assay Data_Comparison Comparison of MIC & Hemolytic Activity (this compound-NH2 vs. This compound-COOH) MIC_Assay->Data_Comparison Hemolytic_Assay->Data_Comparison

Caption: Workflow for synthesis and biological evaluation of this compound variants.

Experimental Protocols

Synthesis of C-terminally Amidated (this compound-NH₂) and Carboxylated (this compound-COOH) Peptides

Principle: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for synthesizing peptides of this length. The choice of resin is critical for determining the C-terminal modification.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amidation)

  • Wang or 2-Chlorotrityl chloride resin (for C-terminal carboxylation)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents (DMF, DCM)

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the appropriate resin (Rink Amide for -NH₂ or Wang/Trityl for -COOH) in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to the resin using a coupling agent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using 20% piperidine in DMF.

  • Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the this compound sequence (GLLKRIKTLL) following steps 2 and 3 for each amino acid.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth - MHB)

  • 96-well microtiter plates

  • Synthesized this compound-NH₂ and this compound-COOH

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Spectrophotometer

Protocol:

  • Bacterial Culture Preparation: Inoculate the test bacteria in MHB and incubate until the culture reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: Prepare a series of two-fold serial dilutions of this compound-NH₂ and this compound-COOH in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial suspension to each well containing the peptide dilutions.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

Principle: This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), which is an indicator of its cytotoxicity towards mammalian cells.

Materials:

  • Freshly drawn human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Synthesized this compound-NH₂ and this compound-COOH

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (PBS)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • RBC Preparation: Wash the RBCs several times with PBS by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of this compound-NH₂ and this compound-COOH in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions. Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Release Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm (or 540 nm) to quantify the amount of released hemoglobin.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

C-terminal amidation is a critical determinant of this compound's antimicrobial activity. This modification preserves the peptide's overall positive charge and enhances its amphipathicity, both of which are essential for its effective interaction with and disruption of bacterial membranes. The loss of the C-terminal amide group leads to a dramatic reduction in antimicrobial efficacy, highlighting the importance of this subtle structural feature. For researchers and drug development professionals, understanding the profound impact of C-terminal amidation on this compound's function provides valuable insights for the rational design and optimization of novel peptide-based therapeutics with improved potency and selectivity. The methodologies and data presented in this guide offer a foundational resource for the continued exploration of this compound and other AMPs as next-generation antimicrobial agents.

References

Anoplin Peptide: A Technical Guide to its Antimicrobial Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoplin, a decapeptide with the sequence Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2, is a natural antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp Anoplius samariensis.[1] As a member of the AMP family, this compound represents a promising candidate for the development of novel antimicrobial agents, particularly in an era of rising antibiotic resistance.[2][3] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound and its analogs, details its mechanism of action, and furnishes key experimental protocols for its study.

This compound is one of the smallest known linear α-helical antimicrobial peptides, a characteristic that makes it an attractive scaffold for chemical modification and the development of synthetic analogs with enhanced activity and specificity.[1][4] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][5]

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane.[6][7] This process is driven by the peptide's cationic and amphipathic nature.[2][6] The positively charged residues (Lysine and Arginine) facilitate the initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following this initial binding, the peptide undergoes a conformational change, adopting an α-helical structure in the hydrophobic environment of the membrane.[1] This amphipathic helix then inserts into the lipid bilayer, leading to membrane permeabilization and the formation of ion channel-like pores, a process often described by the "toroidal pore" model.[8][9] In this model, the peptide molecules, along with the polar head groups of the membrane lipids, bend inward to line the pore, creating a channel that allows the leakage of ions and essential metabolites, ultimately leading to cell death.[8][9] Some studies also suggest that this compound may have intracellular targets, including the inhibition of ATP synthase and binding to DNA.[5][10]

Anoplin_Mechanism_of_Action This compound's Antimicrobial Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm This compound This compound Peptide Membrane_Surface Outer Leaflet This compound->Membrane_Surface Electrostatic Interaction Pore_Formation Toroidal Pore Formation Membrane_Surface->Pore_Formation α-helical formation & membrane insertion Inner_Leaflet Inner Leaflet Ion_Leakage Ion & Metabolite Leakage Pore_Formation->Ion_Leakage Membrane Permeabilization Cell_Death Cell Death Ion_Leakage->Cell_Death Loss of Homeostasis

Caption: this compound's mechanism of action leading to bacterial cell death.

Antimicrobial Activity Spectrum

This compound and its synthetic analogs have been tested against a wide range of microorganisms. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Antibacterial Activity

This compound demonstrates broad-spectrum antibacterial activity. The native peptide generally shows moderate activity, with MIC values often in the micromolar range.[6] However, synthetic modifications, such as amino acid substitutions and lipidation, have led to the development of analogs with significantly enhanced potency.[11][12]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Bacteria

Peptide/AnalogGram-Positive BacteriaMIC (µM)Gram-Negative BacteriaMIC (µM)Reference
This compoundStaphylococcus aureus16 - 64Escherichia coli16 - 64[6]
Bacillus subtilis64Pseudomonas aeruginosa>64[6]
This compound[5-9] (stapled)S. aureus (including MRSA)4E. coli>64[6]
This compound[2-6] (stapled)S. aureus>64E. coli4[6]
A-21 (KWWKKWKKWW-NH₂)Various strains4.76 (GM)Various strains4.76 (GM)[11]
Ano3 (conjugated)Shigella flexneri1.4Various strains-[13]

*GM: Geometric Mean

Antifungal Activity

This compound has also demonstrated activity against certain fungal pathogens. For instance, it has been shown to be effective against the plant pathogen Leptosphaeria maculans.[8] The C-terminal amidation of this compound, which is crucial for its antibacterial activity, does not appear to be essential for its antifungal properties.[8]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Fungi

Peptide/AnalogFungal SpeciesMIC (µg/mL)Reference
This compoundLeptosphaeria maculans-[8]

Specific MIC values for antifungal activity are not consistently reported in the provided search results.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound peptide stock solution

  • Sterile multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Peptide Dilutions:

    • Prepare a 2-fold serial dilution of the this compound peptide in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • Grow a bacterial culture overnight in MHB.

    • Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1, which corresponds to approximately 1 x 10⁸ CFU/mL.

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions. This will bring the final volume in each well to 100 µL.

    • Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the OD₆₀₀ using a microplate reader.

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay measures the ability of a peptide to disrupt the bacterial cell membrane, allowing the influx of the fluorescent dye propidium iodide (PI), which intercalates with DNA.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution

  • This compound peptide solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Preparation of Bacterial Suspension:

    • Grow a bacterial culture to mid-log phase.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the bacterial cells in PBS to an OD₆₀₀ of 0.2.

  • Assay Setup:

    • In a 96-well black microtiter plate, add the bacterial suspension.

    • Add PI to a final concentration of 10 µg/mL.

  • Peptide Addition and Measurement:

    • Add the this compound peptide at various concentrations to the wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).

    • Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (bacteria with PI but no peptide).

  • Data Analysis:

    • An increase in fluorescence intensity over time indicates membrane permeabilization. The rate and extent of PI uptake are proportional to the degree of membrane damage.

Experimental_Workflow General Experimental Workflow for this compound Activity Assessment cluster_synthesis Peptide Preparation cluster_activity_screening Antimicrobial Activity Screening cluster_mechanism Mechanism of Action Studies cluster_toxicity Toxicity Assessment Peptide_Synthesis This compound/Analog Synthesis & Purification MIC_Assay MIC Determination (Broth Microdilution) Peptide_Synthesis->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Membrane_Permeabilization Membrane Permeabilization (Propidium Iodide Uptake) MIC_Assay->Membrane_Permeabilization Hemolysis_Assay Hemolytic Activity Assay MIC_Assay->Hemolysis_Assay Microscopy Electron Microscopy (SEM/TEM) Membrane_Permeabilization->Microscopy Cytotoxicity_Assay Cytotoxicity Assay (e.g., on HEK293 cells) Hemolysis_Assay->Cytotoxicity_Assay

References

Anoplin: A Promising Wasp Venom Peptide for Novel Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Anoplin, a small decapeptide originally isolated from the venom of the spider wasp Anoplius samariensis, is emerging as a compelling candidate for the development of new anti-cancer therapeutics.[1][2] As one of the shortest known α-helical antimicrobial peptides (AMPs), its simple structure and potent biological activity offer significant advantages for chemical synthesis, modification, and formulation.[1] This document provides a comprehensive overview of the current understanding of this compound's anti-cancer potential, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing its biological activity. The primary anti-cancer activity of this compound is attributed to its ability to selectively disrupt the plasma membrane of cancer cells, leading to inhibition of proliferation and cell cycle arrest. While research is still in the preclinical stages, the unique mode of action of this compound presents a potential strategy to overcome resistance to conventional chemotherapy.

Introduction to this compound

This compound is a 10-amino acid peptide with the sequence Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2.[3] It is characterized by its cationic nature and its ability to form an amphipathic α-helix, which is crucial for its biological function.[3] Initially recognized for its broad-spectrum antimicrobial properties and low hemolytic activity, recent studies have highlighted its cytotoxic effects against cancer cells.[1][3] This has spurred interest in its potential as an oncolytic peptide.

Mechanism of Anti-Cancer Action

The primary mechanism by which this compound exerts its anti-cancer effects is through direct interaction with and disruption of the cancer cell membrane.[1] This interaction is thought to be driven by the electrostatic attraction between the positively charged this compound peptide and the net negative charge of cancer cell membranes, which have a higher expression of anionic molecules like phosphatidylserine. This selective targeting contributes to its low toxicity against normal cells.[1]

Upon binding to the membrane, this compound is believed to undergo a conformational change to its α-helical structure, enabling it to insert into the lipid bilayer and form pores or ion channels.[4] This leads to a loss of membrane integrity, dissipation of essential ion gradients, and ultimately, cell death.[1]

Beyond direct membrane lysis, this compound has been shown to induce cell cycle arrest at the G₀/G₁ phase in murine erythroleukemia (MEL) cells.[1] This suggests that in addition to its membrane-disrupting activity, this compound may also trigger intracellular signaling events that halt cell proliferation.[1] However, in the same MEL cell line, this compound did not induce significant apoptosis.[1]

Anoplin_Mechanism Figure 1: Proposed Mechanism of this compound's Anti-Cancer Action This compound This compound Peptide Binding Electrostatic Binding This compound->Binding CancerCell Cancer Cell Membrane (Anionic Surface) CancerCell->Binding MembraneDisruption Membrane Disruption (Pore Formation) Binding->MembraneDisruption CellLysis Cell Lysis MembraneDisruption->CellLysis CellCycleArrest G0/G1 Cell Cycle Arrest MembraneDisruption->CellCycleArrest Intracellular Events MTT_Workflow Figure 2: Workflow for MTT Cytotoxicity Assay Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze Anoplin_Research_Logic Figure 3: Logical Flow of this compound Anti-Cancer Research cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_development Drug Development Cytotoxicity Cytotoxicity Screening (IC50 Profiling) Mechanism Mechanism of Action (Membrane, Cell Cycle, Apoptosis) Cytotoxicity->Mechanism Xenograft Xenograft Models (Efficacy & Toxicity) Mechanism->Xenograft Analogs Analog Design & Optimization Mechanism->Analogs PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD Clinical Clinical Trials PKPD->Clinical Analogs->Cytotoxicity Analogs->Xenograft

References

Anoplin and its Derivatives: A Deep Dive into Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anoplin is a short, 10-amino acid cationic antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp Anoplius samariensis.[1][2][3] Its primary sequence is Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2.[1][2][3] As one of the smallest known linear α-helical AMPs, this compound's simple structure and broad-spectrum antimicrobial activity have made it an attractive scaffold for the development of novel anti-infective agents.[2][4] This technical guide provides a comprehensive overview of the foundational research on this compound and its derivatives, focusing on its structure-activity relationships, mechanism of action, and the experimental methodologies used in its study.

Core Properties of this compound

This compound is an amphipathic peptide that adopts an α-helical conformation in membrane-mimicking environments.[1][3] This structural arrangement is crucial for its biological activity, creating distinct hydrophobic and hydrophilic faces that facilitate interaction with and disruption of microbial cell membranes.[5] The peptide carries a net positive charge, which promotes its initial electrostatic attraction to the negatively charged components of bacterial membranes.[1]

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the direct disruption of bacterial cell membranes.[1] Upon electrostatic attraction to the anionic phospholipids of the bacterial membrane, this compound inserts into the lipid bilayer. This insertion is stabilized by the formation of an α-helix, which perturbs the membrane's integrity, leading to increased permeability and eventual cell death.[1] Some studies suggest that this compound can form ion channels or pores in the membrane, further disrupting the electrochemical gradient essential for cellular function.[2][6][7] The amidated C-terminus of this compound is critical for its biological activity; its removal leads to a loss of function.[7]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Anoplin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide MembraneSurface Anionic Phospholipids This compound->MembraneSurface Electrostatic Attraction MembraneCore Lipid Bilayer MembraneSurface->MembraneCore Insertion and α-Helix Formation CellDeath Cell Death MembraneCore->CellDeath Membrane Disruption (Pore Formation)

Proposed mechanism of action for this compound.

Structure-Activity Relationship (SAR) Studies

Extensive research has focused on modifying this compound's structure to enhance its antimicrobial potency and selectivity while minimizing toxicity to mammalian cells. These studies have provided valuable insights into the key determinants of its activity.

Amino Acid Substitution

Alanine scanning and substitution with other amino acids have revealed that the hydrophobic residues (Leu, Ile) and the cationic residues (Lys, Arg) are critical for antimicrobial activity.[2][8] Increasing the hydrophobicity of the peptide often leads to enhanced antimicrobial and, concurrently, hemolytic activity.[8][9]

Truncation

Both N- and C-terminal truncations of this compound have been shown to significantly reduce or abolish its antimicrobial activity, indicating that the full decapeptide length is necessary for its function.[2]

Lipidation

N-terminal acylation of this compound with fatty acids (lipidation) has been explored to increase its membrane affinity.[2] Incorporation of fatty acids like octanoic, decanoic, and dodecanoic acid has been shown to enhance antimicrobial activity.[10][11]

Stapled Peptides

To stabilize the α-helical conformation, hydrocarbon stapling has been applied to the this compound sequence. Stapled this compound analogs have demonstrated improved proteolytic stability and, in some cases, enhanced antimicrobial activity against specific bacterial strains.[1]

Quantitative Data on Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentrations (MIC) of this compound and some of its derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Native this compound

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus16 - 64[1]
Escherichia coli16 - 64[1]

Table 2: Antimicrobial Activity of Stapled this compound Derivatives

DerivativeBacterial StrainMIC (µM)Reference
This compound[2-6]E. coli O157:H74[1]
This compound[5-9]S. aureus ATCC 292138[1]

Table 3: Antimicrobial Activity of Lipidated this compound Derivatives

DerivativeBacterial StrainMIC (µg/mL)Reference
Octanoyl-AnoplinS. aureus5[10][11]
Decanoyl-AnoplinS. aureus5[10][11]
Dodecanoyl-AnoplinS. aureus5[10][11]

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of this compound.

Solid-Phase Peptide Synthesis (SPPS)

A general workflow for the synthesis of this compound and its derivatives.

SPPS_Workflow Start Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/HOBt or DIC/Oxyma) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing (DMF and DCM) Amino_Acid_Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat Repeat->Fmoc_Deprotection Next amino acid Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization End Lyophilized Peptide Characterization->End

General workflow for Solid-Phase Peptide Synthesis.
  • Resin Preparation : Start with a suitable solid support, such as Rink Amide resin, for the synthesis of C-terminally amidated peptides.

  • Fmoc Deprotection : Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling : Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HOBt) and add it to the resin to form a new peptide bond.

  • Washing : Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat : Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure of this compound and its derivatives in different environments.

  • Sample Preparation : Dissolve the lyophilized peptide in an appropriate buffer (e.g., phosphate buffer) and in the presence of membrane-mimicking environments such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles.[3]

  • Data Acquisition : Record the CD spectra of the peptide solutions in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis : Analyze the resulting spectra to estimate the percentage of α-helical, β-sheet, and random coil content. An α-helical structure is characterized by distinct negative bands around 208 and 222 nm and a positive band around 192 nm.[10]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined to quantify the antimicrobial activity of the peptides.

  • Bacterial Culture : Grow the target bacterial strains to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Dilution : Prepare a series of two-fold serial dilutions of the peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with a standardized suspension of the bacteria.

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[1]

Hemolysis Assay

This assay is performed to assess the cytotoxicity of the peptides against mammalian red blood cells.

  • Erythrocyte Preparation : Obtain fresh red blood cells (e.g., human or sheep) and wash them with a buffered saline solution.

  • Peptide Incubation : Incubate a suspension of the red blood cells with various concentrations of the peptide.

  • Controls : Use a buffer as a negative control (0% hemolysis) and a detergent like Triton X-100 as a positive control (100% hemolysis).

  • Hemoglobin Release Measurement : Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculation : Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

Conclusion and Future Outlook

This compound represents a promising template for the design of new antimicrobial agents. Its small size, potent activity, and well-characterized structure-activity relationships make it an ideal candidate for further optimization. Future research will likely focus on developing derivatives with enhanced selectivity for bacterial membranes, improved stability in biological fluids, and a reduced propensity for inducing resistance. The continued exploration of novel modifications, such as multi-valent structures and conjugation to targeting moieties, holds significant potential for translating the therapeutic promise of this compound into clinical applications.[2]

References

Methodological & Application

Solid-Phase Synthesis of Anoplin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anoplin, a small decapeptide (H-Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH₂) originally isolated from the venom of the solitary wasp Anoplius samariensis, has garnered significant interest due to its broad-spectrum antimicrobial activity.[1][2][3] Its amphipathic, α-helical structure allows it to disrupt bacterial membranes, presenting a promising avenue for the development of new antibiotics.[2][4][5] This document provides a detailed protocol for the solid-phase synthesis of this compound using Fmoc chemistry, along with purification and characterization methods.

Overview of this compound Synthesis

The solid-phase peptide synthesis (SPPS) of this compound is typically performed on a Rink-amide resin to yield a C-terminal amide upon cleavage.[1] The synthesis employs 9-fluorenylmethoxycarbonyl (Fmoc) chemistry for the temporary protection of the α-amino group of the amino acids.[1][2][4] The process involves a cyclical series of deprotection, washing, coupling, and washing steps to build the peptide chain sequence-specifically from the C-terminus to the N-terminus. Following chain assembly, the peptide is cleaved from the resin and deprotected, followed by purification and characterization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and characterization of this compound.

ParameterValueMethodReference
Peptide Sequence Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH₂[2]
Molecular Formula C₅₄H₁₀₃N₁₅O₁₂[6]
Molecular Weight 1153.5 Da (monoisotopic)Mass Spectrometry (MALDI-TOF)[2][6]
Purity (Crude) VariableAnalytical RP-HPLC[4]
Purity (Purified) >90% - 97%Analytical RP-HPLC[4][6]

Experimental Protocols

Materials and Reagents
  • Rink-amide resin (e.g., TentaGel S RAM, 0.24 mmol/g loading)[1][4]

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH)

  • Coupling reagents:

    • O-(7-Aza-1H-benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)[1]

    • 1-hydroxy-7-azabenzotriazole (HOAt)[1]

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA) or Collidine[1]

    • Piperidine

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • N-Methylpyrrolidone (NMP)[4]

    • Dichloromethane (DCM)

    • Acetonitrile (ACN)

    • Diethyl ether

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Purification Buffers:

    • Buffer A: 0.1% TFA in H₂O

    • Buffer B: 0.1% TFA in Acetonitrile

Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

SPPS_Workflow Resin Rink-Amide Resin Swelling Resin Swelling (DMF/NMP) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/HOAt, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization Anoplin_MoA cluster_membrane Bacterial Membrane Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head This compound This compound Peptide Binding Electrostatic Interaction (Positive peptide with negative membrane) This compound->Binding Insertion Hydrophobic Insertion into Lipid Bilayer This compound->Insertion Binding->Lipid2 Binding->Lipid4 Permeabilization Membrane Permeabilization Insertion->Permeabilization Cell_Death Cell Death Permeabilization->Cell_Death

References

Application Notes and Protocols for the Purification of Synthetic Anoplin using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the purification of the synthetic antimicrobial peptide Anoplin using reverse-phase high-performance liquid chromatography (RP-HPLC). This document is intended for researchers, scientists, and drug development professionals working on the synthesis and purification of peptides.

Introduction

This compound is a short, 10-amino acid cationic peptide (GLLKRIKTLL-NH2) originally isolated from the venom of the solitary wasp, Anoplius samariensis.[1][2][3][4][5] It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5][6] Synthetic this compound and its analogs are of significant interest as potential new antimicrobial agents.[2][4] Effective purification of the crude synthetic peptide is crucial to remove impurities from the solid-phase peptide synthesis (SPPS) process, ensuring high purity for biological assays and further development.[7] Reverse-phase HPLC is the standard and most effective method for this purpose.[7][8]

Experimental Principle

Reverse-phase HPLC separates molecules based on their hydrophobicity. In the case of peptide purification, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by masking the ionic interactions of the peptide with the stationary phase.[7][9] The peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column and elute at higher acetonitrile concentrations.

Materials and Equipment

3.1. Reagents

  • Crude synthetic this compound peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Ammonium bicarbonate (for trypsin digestion assay, if required)[10]

3.2. Equipment

  • Analytical and Preparative HPLC system with UV detector

  • C18 Reverse-Phase HPLC columns (analytical and semi-preparative)

  • Lyophilizer (freeze-dryer)

  • Mass spectrometer (for fraction analysis)

  • Vortex mixer

  • Centrifuge

Experimental Protocols

4.1. Sample Preparation

  • Dissolve the crude synthetic this compound powder in a small volume of the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA).

  • Vortex the solution to ensure the peptide is fully dissolved.

  • Centrifuge the solution to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

4.2. Analytical HPLC Method Development

Before proceeding to preparative purification, it is essential to develop an optimized analytical method to determine the retention time of this compound and resolve it from impurities.

Table 1: Analytical HPLC Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm[1][10] or C12, 4 µm, 90 Å[3]
Mobile Phase A 0.1% TFA in Water[1][10]
Mobile Phase B 0.1% TFA in Acetonitrile[1][10]
Gradient 20% to 80% B over 30 minutes for this compound[1][10]
Flow Rate 1.0 - 1.5 mL/min[1][10]
Detection UV at 220 nm[1][10]
Injection Volume 10 - 20 µL

4.3. Preparative HPLC Purification

The analytical method is scaled up for preparative purification. The goal is to isolate the peak corresponding to the pure this compound peptide.

Table 2: Preparative HPLC Parameters

ParameterCondition
Column C18, 5 µm, 8 x 250 mm[1][10] or C18, 10-15 µm, 300 Å[3][11]
Mobile Phase A 0.1% TFA in Water[1][10]
Mobile Phase B 0.1% TFA in Acetonitrile[1][10]
Gradient 20% to 80% B over 30 minutes for this compound[1][10]
Flow Rate 3 - 5 mL/min (Adjust based on column dimensions)
Detection UV at 220 nm[1][10]
Injection Volume 0.5 - 2 mL (Dependent on sample concentration and column loading capacity)

Protocol:

  • Equilibrate the preparative column with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved.

  • Inject the prepared crude this compound sample.

  • Run the gradient elution as defined.

  • Collect fractions corresponding to the main peak, which should have the same retention time as the pure peptide identified in the analytical run.

  • Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

  • Pool the fractions with the desired purity (typically >95%).

  • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.

Data Presentation

The following table summarizes typical quantitative data obtained during the purification of synthetic this compound and its analogs.

Table 3: Summary of Purification and Characterization Data for this compound and Analogs

PeptideHPLC ColumnGradient (%B in 30 min)Retention Time (t R )Purity
This compoundC18 Semi-preparative20-80%[1][10]Varies>95%[12]
This compound[2-6]C18 Semi-preparative30-70%[1][10]Varies>95%
This compound[5-9]C18 Semi-preparative30-60%[1][10]Varies>95%
AnoplinS5(5,9)C18 Semi-preparative40-60%[1][10]Varies>95%

Note: Retention times are instrument and column-dependent and are therefore listed as 'Varies'. Purity is typically determined by the peak area percentage in the analytical chromatogram.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of synthetic this compound.

G cluster_synthesis Peptide Synthesis cluster_purification HPLC Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude Crude this compound Peptide cleavage->crude sample_prep Sample Preparation (Dissolution & Filtration) crude->sample_prep analytical_hplc Analytical HPLC Method Development sample_prep->analytical_hplc preparative_hplc Preparative HPLC Purification analytical_hplc->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check identity_check Identity Confirmation (Mass Spectrometry) fraction_collection->identity_check pooling Pooling of Pure Fractions purity_check->pooling identity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound (>95% Purity) lyophilization->final_product G cluster_membrane Bacterial Cell Membrane cluster_this compound This compound Peptide cluster_interaction Mechanism of Action membrane Anionic Bacterial Membrane binding Electrostatic Interaction membrane->binding This compound This compound (Cationic Peptide) This compound->binding insertion Hydrophobic Insertion & α-Helix Formation binding->insertion permeabilization Membrane Permeabilization / Pore Formation insertion->permeabilization death Ion Dysregulation & Cell Death permeabilization->death

References

Application Notes & Protocols: Antimicrobial Susceptibility Testing of Anoplin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction to Anoplin

This compound is a small, 10-amino acid cationic antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp, Anoplius samariensis.[1][2] Its primary sequence is Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2.[2] As an amphipathic, α-helical peptide, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] A key advantage of this compound in drug development is its simple structure and low hemolytic (non-toxic to red blood cells) activity at effective concentrations, making it an attractive candidate for a novel class of antibiotics.[4][5] These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of this compound and its analogues.

2.0 Mechanism of Action

The primary antimicrobial mechanism of this compound involves its direct interaction with and disruption of bacterial cell membranes.[6][7] Due to its positive charge, this compound electrostatically binds to the negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Upon binding, it adopts an α-helical conformation and inserts into the lipid bilayer.[2][6] This insertion leads to membrane permeabilization through the formation of pores or ion channels, disrupting the membrane potential and leading to the leakage of essential cellular contents, ultimately causing cell death.[4][8][9] The amidated C-terminus of the peptide is critical for this biological activity.[8]

cluster_0 This compound-Membrane Interaction cluster_1 Membrane Disruption & Cell Death This compound Cationic this compound Peptide (+) binding Electrostatic Binding This compound->binding 1. Attraction membrane Anionic Bacterial Membrane (-) membrane->binding insertion Hydrophobic Insertion & α-helix formation binding->insertion 2. Conformational     Change pore Pore/Ion Channel Formation insertion->pore 3. Permeabilization leakage Leakage of Ions & Metabolites pore->leakage depolarization Membrane Depolarization pore->depolarization death Bacterial Cell Death leakage->death 4. Loss of   Integrity depolarization->death

Caption: Proposed mechanism of this compound's antimicrobial action.

3.0 Recommended Antimicrobial Susceptibility Testing (AST) Protocols

For cationic antimicrobial peptides like this compound, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC). Disk diffusion methods are generally not recommended as the positively charged peptide can bind to negatively charged components in the agar, leading to an underestimation of its activity.[10]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications suitable for cationic peptides.[11][12]

3.1.1 Materials

  • This compound (lyophilized powder)

  • Sterile, non-pyrogenic water or 0.01% acetic acid for peptide stock solution

  • 0.2% Bovine Serum Albumin (BSA) in 0.01% acetic acid (for serial dilutions)

  • Cation-adjusted Mueller-Hinton Broth (MHB II)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile, low-binding 96-well polypropylene microtiter plates (U-bottom)

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile petri dishes and Mueller-Hinton Agar (MHA) for bacterial culture and MBC determination

3.1.2 Experimental Workflow Diagram

prep_culture 1. Prepare Bacterial Inoculum (Overnight culture diluted to ~5 x 10^5 CFU/mL in MHB II) inoculate 4. Inoculate Plate (Add 50 µL bacterial inoculum to each well) prep_culture->inoculate prep_peptide 2. Prepare this compound Dilutions (2-fold serial dilutions in polypropylene tubes) plate_setup 3. Plate Setup (Add 50 µL MHB II to wells. Add 50 µL this compound dilutions) prep_peptide->plate_setup plate_setup->inoculate incubate 5. Incubate (18-24 hours at 37°C) inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no visible turbidity) incubate->read_mic det_mbc 7. Determine MBC (Optional) (Plate contents from clear wells onto MHA plates) read_mic->det_mbc

Caption: Workflow for MIC and MBC determination of this compound.

3.1.3 Step-by-Step Procedure

  • Peptide Preparation:

    • Prepare a 1 mg/mL (or other suitable high concentration) stock solution of this compound in sterile water or 0.01% acetic acid.

    • Perform serial two-fold dilutions of the this compound stock solution in a separate 96-well plate or polypropylene tubes using 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to binding.[11] These will be your 2x working concentrations.

  • Bacterial Inoculum Preparation:

    • From a fresh MHA plate, select 3-5 colonies of the test bacterium.

    • Inoculate into 5 mL of MHB II and incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension in fresh MHB II to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Assay Plate Preparation:

    • Using a sterile 96-well polypropylene plate, add 50 µL of the appropriate this compound dilution to each well in a series, resulting in a concentration gradient across the plate.

    • Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 100 µL, and the peptide concentrations will be halved to their final 1x concentration.

    • Include a positive control well (bacteria in MHB II without this compound) and a negative control well (MHB II only, no bacteria or peptide).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

3.2.1 Step-by-Step Procedure

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC where no growth was observed.

  • Mix the contents of each well gently.

  • Spot 10-20 µL from each of these wells onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony formation on the MHA plate, indicating ≥99.9% killing of the initial inoculum.[11]

Protocol 3: Disk Diffusion (Kirby-Bauer) Assay

Note: This method is not ideal for cationic peptides like this compound but is included for completeness.[10] Results should be interpreted with caution.

3.3.1 Materials

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile blank paper disks (6 mm diameter)

  • This compound stock solution

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

3.3.2 Experimental Workflow Diagram

prep_inoculum 1. Prepare Inoculum (Adjust culture to 0.5 McFarland standard) streak_plate 2. Inoculate MHA Plate (Streak swab evenly across entire agar surface in 3 directions) prep_inoculum->streak_plate place_disks 4. Place Disks on Agar (Use sterile forceps to place disks, press gently) streak_plate->place_disks prep_disks 3. Prepare this compound Disks (Impregnate sterile disks with known amount of this compound) prep_disks->place_disks incubate 5. Incubate (18-24 hours at 37°C) place_disks->incubate measure_zones 6. Measure Zones of Inhibition (Measure diameter of the clear zone around each disk in mm) incubate->measure_zones

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

3.3.3 Step-by-Step Procedure

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[14][15]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the side of the tube to remove excess liquid. Streak the swab evenly over the entire surface of an MHA plate to ensure a uniform lawn of growth.[16]

  • Disk Preparation and Placement:

    • Aseptically impregnate sterile blank paper disks with a known concentration and volume of this compound (e.g., 10 µL of a 1 mg/mL solution). Allow the disks to dry briefly in a sterile environment.

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate. Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.[15][17]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm). The size of the zone correlates with the susceptibility of the bacterium to the peptide.

4.0 Data Presentation

Antimicrobial activity is typically reported as the MIC (in µg/mL or µM). Below is a sample data table summarizing potential results for this compound against common bacterial strains.

Table 1: Sample MIC and MBC Data for this compound

Bacterial StrainTypeMIC (µM)MIC (µg/mL)MBC (µM)
Staphylococcus aureus ATCC 29213Gram-positive1619.532
Bacillus subtilis ATCC 6633Gram-positive89.816
Escherichia coli ATCC 25922Gram-negative3239.064
Pseudomonas aeruginosa ATCC 27853Gram-negative6478.0>64

Note: Molecular weight of this compound is approximately 1219.6 g/mol . The values presented are hypothetical examples based on literature ranges.[6][7]

Table 2: Sample Zone of Inhibition Data for this compound (Disk Diffusion)

Bacterial StrainThis compound per Disk (µg)Zone Diameter (mm)
Staphylococcus aureus ATCC 292131018
Escherichia coli ATCC 259221014
Pseudomonas aeruginosa ATCC 27853109

Note: Interpretive standards (Susceptible, Intermediate, Resistant) for this compound do not exist and would need to be developed through extensive correlation studies.

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Anoplin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoplin is a short, 10-amino acid cationic antimicrobial peptide (GLLKRIKTLL-NH2) originally isolated from the venom of the solitary wasp, Anoplius samariensis.[1][2] It exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] The primary mechanism of action for this compound and many other antimicrobial peptides (AMPs) involves interaction with and disruption of the bacterial cell membrane, leading to loss of membrane integrity and cell death.[1][2][4] Due to its simple structure, potent activity, and low hemolytic toxicity, this compound is a promising candidate for the development of novel antimicrobial agents.[5][6]

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs using the broth microdilution method, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic peptides.

Mechanism of Action of this compound

This compound's antimicrobial activity is primarily attributed to its ability to interact with and disrupt bacterial cell membranes. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, this compound adopts an α-helical conformation, allowing it to insert into and permeabilize the lipid bilayer.[1][2] This disruption can lead to the formation of pores or channels, causing leakage of intracellular contents and ultimately cell death.[4][6]

This compound This compound (Cationic Peptide) ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction Attraction BacterialMembrane Bacterial Cell Membrane (Anionic Surface) BacterialMembrane->ElectrostaticInteraction ConformationalChange α-Helical Conformation Adoption ElectrostaticInteraction->ConformationalChange MembraneInsertion Peptide Insertion into Lipid Bilayer ConformationalChange->MembraneInsertion MembraneDisruption Membrane Permeabilization (Pore Formation) MembraneInsertion->MembraneDisruption CellDeath Cell Death MembraneDisruption->CellDeath Leakage of Cytoplasmic Contents

Caption: Mechanism of this compound's antimicrobial action.

Data Presentation: MIC of this compound and Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of native this compound and its stapled analogs against various bacterial strains. Stapled peptides are versions of this compound that have been chemically braced to lock them into an α-helical conformation, which can enhance their activity.[1][2]

Table 1: MIC of Native this compound and Stapled Analogs against Gram-Negative Bacteria

PeptideE. coli K12 MG1655 (μM)E. coli ATCC 25922 (μM)E. coli O157:H7 (μM)P. aeruginosa ATCC 27853 (μM)
This compound (Native) 6416 - 6432>100
This compound[2-6] 444>100
This compound[5-9] 646464>100

Data compiled from multiple sources.[1][2][7][8]

Table 2: MIC of Native this compound and Stapled Analogs against Gram-Positive Bacteria

PeptideS. aureus ATCC 29213 (μM)S. aureus ATCC 33591 (MRSA) (μM)B. subtilis 168 (μM)E. faecium ATCC 700221 (VRE) (μM)
This compound (Native) 646416>100
This compound[2-6] >64>642>100
This compound[5-9] 444>100

Data compiled from multiple sources.[1][2][7][8]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI M07-A10 standard methodology, with modifications to account for the cationic nature of this compound, which can adhere to standard polystyrene plates.[1][9][10]

Materials:

  • This compound or its analogs, lyophilized powder

  • Sterile, cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Bacterial strains for testing

  • Sterile 96-well polypropylene microtiter plates (low-binding)[7][9]

  • Sterile, disposable pipette tips and reservoirs

  • Multichannel pipette

  • Plate shaker/incubator (37°C)

  • Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)

  • Resazurin sodium salt solution (optional, for viability indication)

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[9]

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CA-MHB. c. Incubate at 37°C with shaking (180 rpm) until the culture reaches the exponential growth phase (typically an OD₆₀₀ of 0.4-0.6).[1][11] d. Dilute the bacterial culture in fresh CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1][12]

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the this compound stock solution in a separate 96-well plate or in tubes using the 0.01% acetic acid with 0.2% BSA diluent to prevent peptide loss.[9] The concentrations should span a range that is expected to include the MIC.

  • Assay Plate Setup: a. In a sterile 96-well polypropylene plate, add 50 µL of CA-MHB to all wells. b. Add 50 µL of each this compound dilution to the corresponding wells, resulting in a 1:1 dilution of the peptide and a final volume of 100 µL. c. Include a positive control well (bacteria with no this compound) and a negative control well (broth only, no bacteria or this compound).

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control well), bringing the final volume to 150 µL. b. The final bacterial concentration in each well will be approximately 1.67 x 10⁵ CFU/mL. c. Cover the plate and incubate at 37°C for 18-24 hours.[9][13]

  • Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[3][7] b. Growth can be assessed visually or by measuring the OD₆₀₀ using a microplate reader. c. Optionally, 10 µL of resazurin solution can be added to each well and incubated for 2-4 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability.[1]

Start Start PrepInoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->PrepInoculum PrepPeptide Prepare Serial Dilutions of this compound Start->PrepPeptide SetupPlate Aliquot Broth, Peptide, and Inoculum into 96-Well Plate PrepInoculum->SetupPlate PrepPeptide->SetupPlate Incubate Incubate Plate (37°C, 18-24h) SetupPlate->Incubate ReadResults Assess Bacterial Growth (Visually or OD600) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols: Hemolysis Assay for Anoplin Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoplin (GLLKRIKTLL-NH2) is a small, 10-amino acid antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp Anoplius samariensis.[1][2] Its broad-spectrum antimicrobial activity and relatively simple structure have made it a compelling candidate for the development of new therapeutic agents.[3][4] A critical step in the preclinical evaluation of any AMP is the assessment of its toxicity towards host cells. The hemolysis assay is a fundamental, rapid, and cost-effective in vitro method to determine the lytic activity of a peptide against erythrocytes (red blood cells), serving as a primary screen for cytotoxicity against mammalian cells.[5][6] This document provides a detailed protocol for performing a hemolysis assay tailored to this compound and its synthetic analogs.

Natural this compound has been shown to exhibit low hemolytic activity, a desirable characteristic for a potential therapeutic.[1][4] However, structural modifications aimed at enhancing antimicrobial potency can sometimes inadvertently increase hemolytic activity.[3][7] Therefore, a standardized and reproducible hemolysis assay is essential for structure-activity relationship (SAR) studies and for selecting lead candidates with a high therapeutic index.

Principle of the Assay

The hemolysis assay quantifies the ability of a peptide to disrupt the erythrocyte membrane, leading to the release of hemoglobin. This is a colorimetric assay where red blood cells (RBCs) are incubated with varying concentrations of the peptide.[5] After incubation, intact cells are pelleted by centrifugation, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically. The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, induced by a detergent like Triton X-100) and a negative control (spontaneous hemolysis in buffer).[8][9]

Experimental Protocol

This protocol is adapted from standard methodologies for assessing the hemolytic activity of antimicrobial peptides.[2][8][10]

Materials and Reagents
  • This compound Peptides: Stock solutions of lyophilized this compound or its analogs (e.g., 1 mg/mL in sterile deionized water or a suitable buffer). Purity should be >95%.

  • Erythrocytes: Freshly collected human or sheep red blood cells in an anticoagulant (e.g., EDTA or heparin).[2][9]

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Triton X-100: 1% (v/v) solution in PBS for the positive control.[8]

  • Microcentrifuge tubes: 1.5 mL or 2 mL.

  • 96-well microtiter plates: V-bottom or U-bottom for incubation, and flat-bottom for absorbance reading.[2]

  • Spectrophotometer: Plate reader capable of measuring absorbance at 414 nm or 540 nm.[2][8]

  • Centrifuge: Capable of spinning microtiter plates and microcentrifuge tubes.

Procedure

1. Preparation of Red Blood Cells (RBCs)

  • Collect fresh blood in a tube containing an anticoagulant.

  • Transfer a desired volume of blood to a centrifuge tube. Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.[9]

  • Carefully aspirate and discard the supernatant (plasma) and the buffy coat (the thin, whitish layer of leukocytes and platelets).

  • Resuspend the RBC pellet in 5 volumes of cold, sterile PBS (pH 7.4).

  • Gently mix and centrifuge again at 1,000 x g for 10 minutes at 4°C.

  • Repeat the washing step (steps 4-5) two more times to ensure complete removal of plasma proteins.[9]

  • After the final wash, resuspend the packed RBCs in PBS to prepare a 0.5% (v/v) suspension. For example, add 40 µL of packed RBCs to 7.96 mL of PBS for a final volume of 8 mL.[2][8]

2. Assay Plate Setup

  • Prepare serial dilutions of the this compound peptides in PBS directly in a 96-well plate or in separate tubes. A common final concentration range to test is from 1 µM to 128 µM.

  • In a 96-well V-bottom plate, add 75 µL of the various peptide dilutions to the sample wells.

  • For the negative control (0% hemolysis), add 75 µL of PBS to several wells.[2]

  • For the positive control (100% hemolysis), add 75 µL of 1% Triton X-100 to several wells.[8]

3. Incubation

  • Gently mix the 0.5% RBC suspension to ensure homogeneity.

  • Add 75 µL of the 0.5% RBC suspension to each well of the 96-well plate containing the peptide dilutions and controls. The final volume in each well will be 150 µL.[8]

  • Incubate the plate at 37°C for 1 hour.[2][9]

4. Measurement

  • After incubation, centrifuge the 96-well plate at 1,000 x g for 10 minutes to pellet the intact RBCs and cell debris.[2]

  • Carefully transfer 60-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Avoid disturbing the pellet.

  • Measure the absorbance of the supernatant at 414 nm (for hemoglobin).[2] Alternatively, 540 nm can be used.[9]

5. Calculation of Hemolysis Percentage

Calculate the percentage of hemolysis for each peptide concentration using the following formula:

% Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Where:

  • Abs_sample is the absorbance of the wells with the peptide.

  • Abs_neg_ctrl is the absorbance of the negative control (PBS).

  • Abs_pos_ctrl is the absorbance of the positive control (Triton X-100).

Data Presentation

The hemolytic activity of this compound and its analogs should be presented in a clear, tabular format. This allows for easy comparison of the effects of different peptide concentrations and modifications.

PeptideConcentration (µM)Mean % HemolysisStandard Deviation
This compound (WT) 162.1± 0.5
324.3± 0.8
648.9± 1.2
Analog A 1615.7± 2.1
3235.2± 3.5
6478.4± 4.3
Analog B 161.8± 0.4
323.9± 0.6
647.5± 1.0
Melittin 595.8± 2.7

Data presented are hypothetical and for illustrative purposes. Melittin is often used as a highly hemolytic control peptide.[10]

Visualizing the Workflow

The following diagram illustrates the key steps in the hemolysis assay protocol.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis rbc_prep 1. Prepare 0.5% RBC Suspension (Wash fresh blood with PBS) plate_setup 3. Plate Setup (Add 75µL RBCs to 75µL peptide/controls) rbc_prep->plate_setup pep_prep 2. Prepare Peptide Dilutions (Serial dilutions in PBS) pep_prep->plate_setup incubation 4. Incubate (37°C for 1 hour) plate_setup->incubation centrifugation 5. Centrifuge Plate (1000 x g for 10 min) incubation->centrifugation supernatant_transfer 6. Transfer Supernatant to a new plate centrifugation->supernatant_transfer read_absorbance 7. Read Absorbance (414 nm or 540 nm) supernatant_transfer->read_absorbance calculate 8. Calculate % Hemolysis read_absorbance->calculate

Caption: Workflow for the hemolysis assay of this compound peptides.

Conclusion

This protocol provides a standardized method for evaluating the hemolytic activity of this compound and its derivatives. Consistent application of this assay is crucial for identifying peptide analogs that balance high antimicrobial efficacy with low host cell toxicity, a key step in the journey from a promising peptide to a viable drug candidate. Researchers should note that while this in vitro assay is a vital screening tool, further cytotoxicity studies using various mammalian cell lines are necessary for a comprehensive toxicity profile.

References

Application Notes and Protocols for Cytotoxicity Assessment of Anoplin on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoplin, a small, 10-amino acid antimicrobial peptide (GLLKRIKTLL-NH2) originally isolated from the venom of the solitary wasp Anoplius samariensis, has garnered significant interest for its potential therapeutic applications.[1][2] As a member of the alpha-helical antimicrobial peptide family, its primary mode of action is attributed to the disruption of cell membranes.[3][4] Understanding the cytotoxic profile of this compound against mammalian cells is crucial for evaluating its safety and therapeutic index for potential drug development. These application notes provide a summary of the current knowledge on this compound's cytotoxicity, detailed protocols for its assessment, and insights into its mechanism of action.

Data Presentation: Cytotoxicity of this compound and its Analogs

The cytotoxic effects of this compound and its modified versions have been evaluated across various mammalian cell lines. The following table summarizes the available quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the peptide required to inhibit the metabolic activity or growth of 50% of the cell population.

Cell LineCell TypePeptideIC50 / % ViabilityAssayReference(s)
Human Cells
GMCHuman Glomerular Mesangial CellsThis compound> 256 µMMTT[5]
HK-2Human Renal Cortex/Proximal Tubule Epithelial CellsThis compound> 256 µMMTT[5]
A549Human Lung CarcinomaThis compound> 256 µMMTT[5]
HEK 293Human Embryonic KidneyThis compoundNo significant effect at 32 µMNot Specified[6]
HEK 293Human Embryonic KidneyThis compound[5-9] (stapled analog)~40% viability at 16 µM, near 0% at 32 µMNot Specified[6]
Murine Cells
MELMurine ErythroleukemiaThis compoundDose-dependent inhibitionNot Specified[7]
4T1Murine Breast CarcinomaThis compound191.03 µMCCK-8[8]
B16-F10Murine MelanomaThis compound> 400 µMCCK-8[8]

Note: The cytotoxicity of this compound can be significantly influenced by modifications to its structure. For instance, stapled analogs and lipidation can alter its activity.[5][6]

Mechanism of Action

The primary mechanism of this compound's cytotoxicity in mammalian cells involves direct interaction with the plasma membrane, leading to its disruption.[3][7] This membrane perturbation is a key event that can trigger subsequent cellular responses.

Key Mechanistic Features:
  • Plasma Membrane Disruption: this compound's amphipathic α-helical structure allows it to insert into and disrupt the lipid bilayer of cell membranes, leading to increased permeability and loss of cellular integrity.[3][4]

  • Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase in murine erythroleukemia (MEL) cells.[7] This suggests that beyond membrane damage, this compound may interfere with intracellular processes that regulate cell proliferation.

  • Apoptosis Induction: The role of apoptosis in this compound-induced cell death appears to be cell-type dependent. While one study on MEL cells indicated that this compound did not cause significant apoptosis, the disruption of the plasma membrane is a hallmark of necrotic cell death.[7] Further investigation into the activation of caspases and the involvement of the Bcl-2 family of proteins in other mammalian cell lines is warranted to fully elucidate the cell death pathways.

The following diagram illustrates the proposed cytotoxic mechanism of this compound.

Proposed Cytotoxic Mechanism of this compound This compound This compound Peptide Membrane Mammalian Cell Membrane This compound->Membrane Interaction Disruption Membrane Perturbation & Disruption Membrane->Disruption Arrest G0/G1 Cell Cycle Arrest Disruption->Arrest Intracellular Signaling? Death Cell Death Disruption->Death Arrest->Death

Proposed cytotoxic mechanism of this compound.

Experimental Protocols

Here are detailed protocols for key experiments to assess the cytotoxicity of this compound on mammalian cells.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a general workflow for evaluating the cytotoxic effects of a peptide like this compound.

General Workflow for Peptide Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Cell Seeding (Plate cells at optimal density) Cell_Culture->Cell_Seeding Peptide_Prep 2. Peptide Preparation (Dissolve & dilute this compound) Treatment 4. Peptide Treatment (Incubate cells with this compound) Peptide_Prep->Treatment Cell_Seeding->Treatment MTT 5a. MTT Assay (Metabolic Activity) Treatment->MTT LDH 5b. LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis 5c. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle 5d. Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle Data_Analysis 6. Data Analysis (Calculate IC50, etc.) MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Workflow for assessing peptide cytotoxicity.
MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound peptide

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound peptide

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding a reaction mixture to the supernatant.

  • Incubate the plate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent provided in the kit).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound peptide

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound peptide

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle will be distinguished by their different DNA content.

Signaling Pathway Visualization

While the specific signaling pathways modulated by this compound in mammalian cells are not yet fully elucidated, a general representation of potential downstream effects of membrane disruption can be visualized.

Potential Downstream Effects of this compound-Induced Membrane Stress cluster_pathways Potential Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound Membrane Cell Membrane This compound->Membrane Membrane_Stress Membrane Stress/ Damage Membrane->Membrane_Stress MAPK MAPK Pathway? Membrane_Stress->MAPK PI3K_Akt PI3K/Akt Pathway? Membrane_Stress->PI3K_Akt Ca_Influx Ion Influx (e.g., Ca²⁺) Membrane_Stress->Ca_Influx Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis/Necrosis MAPK->Apoptosis PI3K_Akt->Cell_Cycle_Arrest PI3K_Akt->Apoptosis Ca_Influx->Apoptosis

Potential signaling cascades affected by this compound.

Disclaimer: The dotted lines and question marks in the diagram above indicate hypothetical pathways that require further experimental validation to confirm their involvement in this compound's mechanism of action in specific mammalian cell types.

Conclusion

This compound exhibits dose-dependent cytotoxicity against various mammalian cell lines, primarily through the disruption of the cell membrane, which can lead to cell cycle arrest and, ultimately, cell death. The provided protocols offer a comprehensive framework for researchers to further investigate the cytotoxic properties of this compound and its analogs. Future studies should focus on elucidating the precise downstream signaling pathways activated by this compound-induced membrane stress to fully understand its mechanism of action and to guide the development of this promising peptide as a potential therapeutic agent.

References

Application Notes and Protocols: Circular Dichroism Spectroscopy of Anoplin Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the structural analysis of the antimicrobial peptide Anoplin using circular dichroism (CD) spectroscopy. This compound, a small decapeptide (GLLKRIKTLL-NH2) isolated from the venom of the solitary wasp Anoplius samariensis, has garnered significant interest for its broad-spectrum antimicrobial activity.[1][2][3] Its mechanism of action is closely linked to its conformational flexibility, adopting different secondary structures in aqueous versus membrane-mimicking environments.[1][4][5] CD spectroscopy is a powerful technique to elucidate these structural changes, which are critical for its biological function.

Structural Characteristics of this compound

This compound is a cationic and amphipathic peptide.[5] In aqueous solutions, such as phosphate buffer, this compound typically exists in a disordered or random coil conformation.[4][6] However, upon interaction with membrane-mimicking environments like trifluoroethanol (TFE), sodium dodecyl sulfate (SDS) micelles, or lipid vesicles, it undergoes a conformational transition to a predominantly α-helical structure.[1][5] This induced helicity is crucial for its ability to interact with and disrupt bacterial cell membranes.[2]

Quantitative Analysis of this compound Secondary Structure

The secondary structure content of this compound and its analogs can be quantified from their CD spectra. The following table summarizes the percentage of α-helicity for this compound and its stapled analogs in a phosphate buffer, demonstrating how structural modifications can influence its conformation.

PeptideSequence ModificationNet Charge (at pH 7.4)Helicity (%) in Phosphate Buffer
This compoundLinear+414
This compound[2-6]Stapled+459
This compound[5-9]Stapled+364
AnoplinS5(5,9)Linear+362

Data sourced from Wojciechowska et al., 2020.[4]

Experimental Protocol: Circular Dichroism Spectroscopy of this compound

This protocol outlines the steps for analyzing the secondary structure of this compound in different environments using CD spectroscopy.

1. Materials and Reagents:

  • Synthetic this compound peptide (and its analogs, if applicable) of high purity (>95%)

  • Phosphate buffer (10 mM, pH 7.0)

  • Membrane-mimicking environments:

    • Sodium dodecyl sulfate (SDS)

    • Dodecylphosphocholine (DPC)

    • Lipopolysaccharide (LPS) micelles

    • Small unilamellar vesicles (SUVs) of POPC:POPG (3:1) or POPC:POPE (3:1)

  • High-purity water

  • Quartz CD cuvette with a 0.1 cm path length

2. Sample Preparation:

  • Prepare a stock solution of the this compound peptide in high-purity water.

  • Determine the precise concentration of the peptide stock solution using a suitable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or a colorimetric assay like the BCA assay).

  • For analysis in an aqueous environment, dilute the peptide stock solution in 10 mM phosphate buffer (pH 7.0) to a final concentration of 120 µM.[4]

  • For analysis in membrane-mimicking environments, prepare the following solutions:[4]

    • 5 mM SDS in 10 mM phosphate buffer

    • 2 mM DPC in 10 mM phosphate buffer

    • 50 µM LPS micelles in 10 mM phosphate buffer

    • 1 mM POPC:POPG (3:1) or POPC:POPE (3:1) SUVs in 10 mM phosphate buffer

  • Add the peptide stock solution to the respective membrane-mimicking solutions to achieve a final peptide concentration of 120 µM.[4]

  • Incubate the peptide-lipid mixtures for a sufficient time to allow for interaction and conformational changes before measurement.

3. Instrumentation and Data Acquisition:

  • Use a CD spectropolarimeter equipped with a xenon lamp.[4]

  • Set the instrument parameters as follows:[4]

    • Wavelength range: 190–260 nm

    • Data pitch (resolution): 1 nm

    • Scan speed: 100 nm/min

    • Acquisition duration time: 2 s[4]

    • Bandwidth: 1 nm

    • Temperature: Room temperature

  • Record the CD spectrum of a blank solution (buffer or buffer with the membrane-mimicking agent without the peptide) and subtract it from the sample spectra for baseline correction.

  • Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.[4]

4. Data Analysis:

  • Smooth the averaged spectra using a suitable algorithm, such as the Savitzky-Golay method.[4]

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where:

    • θ_obs is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

    • d is the path length of the cuvette in cm

    • c is the peptide concentration in g/mL

  • Estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil) using deconvolution software such as DichroWeb.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis peptide_prep Prepare this compound Stock Solution mixing Dilute Peptide into Respective Solutions peptide_prep->mixing buffer_prep Prepare Buffers and Membrane Mimetics buffer_prep->mixing instrument_setup Set up CD Spectropolarimeter mixing->instrument_setup Incubate and Load Sample blank_scan Record Blank Spectrum instrument_setup->blank_scan sample_scan Record Sample Spectra (3x) blank_scan->sample_scan baseline_correction Baseline Correction sample_scan->baseline_correction averaging Average Scans baseline_correction->averaging smoothing Smooth Spectra averaging->smoothing conversion Convert to Mean Residue Ellipticity smoothing->conversion deconvolution Secondary Structure Estimation (e.g., DichroWeb) conversion->deconvolution logical_relationship cluster_environment Environment cluster_conformation This compound Conformation cluster_activity Biological Implication aqueous Aqueous Solution (e.g., Phosphate Buffer) random_coil Random Coil / Disordered aqueous->random_coil Induces membrane Membrane-Mimicking Environment (e.g., SDS, TFE) alpha_helix α-Helical Structure membrane->alpha_helix Induces low_activity Low Membrane Interaction random_coil->low_activity Leads to high_activity Antimicrobial Activity alpha_helix->high_activity Essential for

References

Application Notes and Protocols for Anoplin in Bacterial Membrane Permeabilization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoplin is a short, 10-amino acid cationic antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp, Anoplius samariensis.[1][2] Its sequence is Gly-Leu-Leu-Lys-Arg-Ile-Lys-Thr-Leu-Leu-NH2.[1] Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the electrostatic attraction to and subsequent disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death.[1][3][4] This membrane-targeting action makes this compound and its analogs promising candidates for the development of novel antibiotics, particularly in an era of rising multidrug resistance.

These application notes provide a detailed protocol for assessing the bacterial membrane permeabilization activity of this compound using common fluorescent probes.

Mechanism of Action: Membrane Disruption

This compound's cationic nature, conferred by its lysine and arginine residues, facilitates its initial interaction with the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon binding, this compound adopts an α-helical conformation within the lipid bilayer environment.[1][5] This structural change is crucial for its disruptive activity, which is believed to occur through the formation of pores or channels in the membrane.[3][4] This disruption leads to the leakage of intracellular contents and the influx of external molecules, ultimately resulting in bacterial cell death. The amidated C-terminus of this compound is critical for its biological activity.[3][4]

Anoplin_Mechanism cluster_membrane Bacterial Membrane Anionic_Lipids Anionic Lipids Insertion Hydrophobic Interaction Anionic_Lipids->Insertion α-helical conformation Pore Pore Formation Permeabilization Membrane Permeabilization Pore->Permeabilization This compound This compound (+) Binding Electrostatic Interaction This compound->Binding Binding->Anionic_Lipids Insertion->Pore Cell_Death Cell Death Permeabilization->Cell_Death

This compound's proposed mechanism of action on the bacterial membrane.

Quantitative Data: Antimicrobial Activity of this compound and Analogs

The antimicrobial efficacy of this compound and its synthetic analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits visible bacterial growth. The following tables summarize reported MIC values for native this compound and some of its more potent stapled analogs against a panel of Gram-negative and Gram-positive bacteria. Stapled peptides are versions of this compound that have been chemically braced to better maintain their α-helical structure, which can enhance their activity.[1][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Native this compound [1][5]

Bacterial StrainTypeMIC (µM)
Escherichia coliGram-negative16 - 64
Staphylococcus aureusGram-positive16 - 64

Table 2: Minimum Inhibitory Concentration (MIC) of Stapled this compound Analogs [1]

PeptideBacterial StrainTypeMIC (µM)
This compound[2-6]E. coli strainsGram-negative4
This compound[5-9]S. aureus strainsGram-positive4
This compound[5-9]Bacillus subtilisGram-positive4

Note: The nomenclature this compound[x-y] refers to the amino acid positions that are linked to create the "staple."

Experimental Protocol: Bacterial Membrane Permeabilization Assay

This protocol details a fluorescence-based assay to measure the permeabilization of bacterial membranes upon treatment with this compound. The assay utilizes membrane-impermeant nucleic acid stains like Propidium Iodide (PI) or SYTOX™ Green. These dyes can only enter cells with compromised membranes and exhibit a significant increase in fluorescence upon binding to intracellular nucleic acids.[6][7]

Materials
  • This compound peptide (or its analogs)

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Propidium Iodide (PI) or SYTOX™ Green nucleic acid stain

  • Black-walled, clear-bottom 96-well microplates

  • Microplate reader with fluorescence detection capabilities

  • Incubator

  • Centrifuge

Experimental Workflow

Experimental_Workflow A Bacterial Culture (Mid-log phase) B Harvest & Wash Cells (Centrifugation & Resuspension in PBS) A->B E Add Bacterial Suspension containing Fluorescent Probe (PI or SYTOX Green) B->E C Prepare Peptide Dilutions (in assay buffer) D Dispense into 96-well Plate (Peptides, Controls) C->D D->E F Incubate & Measure Fluorescence (Time-course measurement) E->F G Data Analysis (% Permeabilization) F->G

References

Application Notes and Protocols for Conjugating Anoplin to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the conjugation of the antimicrobial peptide Anoplin to gold (AuNPs) and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. It includes methodologies for nanoparticle synthesis, peptide conjugation using common cross-linking chemistries, and characterization of the resulting conjugates. Additionally, protocols for evaluating the antimicrobial efficacy and hemolytic activity of this compound-nanoparticle conjugates are described.

Introduction

This compound (GLLKRIKTLL-NH₂) is a short, 10-amino acid antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp Anoplius samariensis. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action for this compound involves direct interaction with the negatively charged bacterial cell membrane, leading to membrane disruption and the formation of pores or ion channels, ultimately causing cell death. The conjugation of this compound to nanoparticles presents a promising strategy to enhance its therapeutic potential by improving stability, bioavailability, and targeted delivery, while potentially reducing systemic toxicity.

This application note details two common strategies for conjugating this compound to nanoparticles: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for coupling to carboxylated nanoparticles, and click chemistry for conjugation to functionalized nanoparticles.

Data Presentation

The following tables summarize key quantitative data related to the properties and activity of this compound and its derivatives. This data is provided as a reference for expected outcomes.

Table 1: Physicochemical Properties of this compound and Modified Analogues

PeptideSequenceMolecular Weight (Da)Net Charge at pH 7
This compoundGLLKRIKTLL-NH₂1169.5+3
This compound[2-6] (stapled)Modified this compoundVaries+3
This compound[5-9] (stapled)Modified this compoundVaries+2

Table 2: Antimicrobial Activity of this compound and Modified Analogues

PeptideTarget OrganismMIC (µM)
This compoundE. coli16 - 64
This compoundS. aureus16 - 64
This compound[2-6] (stapled)E. coli4
This compound[5-9] (stapled)S. aureus4

*MIC (Minimum Inhibitory Concentration) values are presented as a range based on literature data.

Table 3: Hemolytic Activity of this compound and Modified Analogues

PeptideConcentration (µM)Hemolytic Activity (%)
This compound32~4%
This compound[2-6] (stapled)32~4%
This compound[5-9] (stapled)32~43%

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Gold Nanoparticles via EDC-NHS Chemistry

This protocol describes the covalent conjugation of the N-terminus of this compound to carboxyl-functionalized gold nanoparticles.

Materials:

  • Carboxyl-functionalized gold nanoparticles (AuNPs)

  • This compound peptide (GLLKRIKTLL-NH₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated AuNPs in MES buffer (e.g., 0.1 M, pH 6.0) to a final concentration of 1 mg/mL.

    • Sonicate the suspension for 5 minutes to ensure monodispersity.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in MES buffer.

    • Add EDC and NHS to the AuNP suspension. A typical molar ratio is a 100-fold molar excess of EDC and NHS relative to the surface carboxyl groups on the AuNPs.

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Conjugation of this compound:

    • Dissolve this compound in PBS (pH 7.4) to a concentration of 1 mg/mL.

    • Add the this compound solution to the activated AuNP suspension. A 10-fold molar excess of this compound relative to the AuNPs is a common starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 30 minutes.

    • Centrifuge the suspension to pellet the this compound-AuNP conjugates. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant containing unconjugated this compound and excess reagents.

    • Resuspend the pellet in PBS.

    • Repeat the centrifugation and resuspension steps three times to purify the conjugates.

  • Characterization:

    • Characterize the this compound-AuNP conjugates for size, zeta potential, and peptide loading.

Protocol 2: Conjugation of this compound to Azide-Functionalized PLGA Nanoparticles via Click Chemistry

This protocol outlines the conjugation of an alkyne-modified this compound to azide-functionalized PLGA nanoparticles using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Materials:

  • Azide-functionalized PLGA nanoparticles

  • Alkyne-modified this compound (this compound with a terminal alkyne group)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-buffered saline (TBS)

  • Centrifuge

Procedure:

  • Nanoparticle and Peptide Preparation:

    • Disperse the azide-functionalized PLGA nanoparticles in TBS (pH 7.4) to a concentration of 1 mg/mL.

    • Dissolve the alkyne-modified this compound in TBS to a concentration of 1 mg/mL.

  • Click Chemistry Reaction:

    • In a reaction vessel, combine the azide-functionalized PLGA nanoparticle suspension and the alkyne-modified this compound solution. A 10-fold molar excess of the peptide is a recommended starting point.

    • Prepare fresh solutions of CuSO₄ (e.g., 100 mM) and sodium ascorbate (e.g., 200 mM) in water.

    • Add CuSO₄ and sodium ascorbate to the nanoparticle-peptide mixture to final concentrations of approximately 1 mM and 5 mM, respectively.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Purify the this compound-PLGA nanoparticle conjugates by repeated centrifugation and resuspension in TBS to remove unreacted peptide and catalyst.

  • Characterization:

    • Analyze the purified conjugates to determine size, zeta potential, and the efficiency of peptide conjugation.

Protocol 3: Characterization of this compound-Nanoparticle Conjugates

1. Size and Zeta Potential:

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. An increase in size is indicative of successful peptide conjugation.

  • Zeta Potential: Measure the surface charge of the nanoparticles. A change in zeta potential upon conjugation reflects the presence of the peptide on the nanoparticle surface.

2. Quantification of Peptide Loading:

  • High-Performance Liquid Chromatography (HPLC): Separate the nanoparticles from the supernatant after the conjugation reaction. Quantify the amount of unconjugated this compound in the supernatant using a calibrated HPLC method. The amount of conjugated peptide can be calculated by subtracting the amount of free peptide from the initial amount added.

  • Colorimetric Assays: Use a peptide quantification assay, such as the bicinchoninic acid (BCA) assay, on the supernatant to determine the concentration of unconjugated this compound.

3. Visualization:

  • Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles before and after conjugation.

Protocol 4: Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the this compound-nanoparticle conjugates.

Materials:

  • This compound-nanoparticle conjugates

  • Unconjugated this compound (as control)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Articles:

    • Perform a two-fold serial dilution of the this compound-nanoparticle conjugates and unconjugated this compound in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial suspension to each well containing the serially diluted test articles.

    • Include a positive control (bacteria in MHB without any antimicrobial agent) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 5: Hemolysis Assay

This assay assesses the lytic activity of the this compound-nanoparticle conjugates on red blood cells (RBCs).

Materials:

  • This compound-nanoparticle conjugates

  • Unconjugated this compound

  • Freshly collected red blood cells (e.g., human, sheep)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation:

    • Wash the RBCs three times with PBS by centrifugation and resuspension.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Incubation:

    • In a microcentrifuge tube, mix the this compound-nanoparticle conjugates or unconjugated this compound at various concentrations with the RBC suspension.

    • Include a positive control (RBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).

    • Incubate the tubes for 1 hour at 37°C with gentle agitation.

  • Measurement:

    • Centrifuge the tubes to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Mandatory Visualizations

Application of Anoplin Analogs in Murine Infection Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Anoplin and its analogs in mouse infection models. This compound, a small antimicrobial peptide derived from wasp venom, and its synthetic derivatives have shown significant promise in combating bacterial infections, including those caused by multidrug-resistant pathogens.[1][2][3][4] This guide summarizes key quantitative data from in vivo studies, provides detailed experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and its Antimicrobial Activity

This compound is a 10-amino acid, cationic amphipathic peptide with the sequence GLLKRIKTLL-NH₂.[1][3] Its primary mechanism of action involves the disruption of bacterial cell membranes.[5][6][7] The positively charged residues in this compound interact with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, bacterial cell death.[7] Due to its direct action on the bacterial membrane, the development of resistance to this compound is considered less likely than to conventional antibiotics that target specific metabolic pathways.

Numerous synthetic analogs of this compound have been developed to enhance its antimicrobial potency, stability, and selectivity.[8][9][10] Modifications often involve amino acid substitutions to increase cationicity and amphipathicity, as well as strategies like dimerization to improve efficacy.[8][9]

Quantitative Data from In Vivo Mouse Infection Models

The following tables summarize the available quantitative data on the efficacy and toxicity of this compound analogs in various mouse infection models.

Table 1: Efficacy of this compound Analog A-21 in a Klebsiella pneumoniae Pneumonia Mouse Model

ParameterValueReference
Analog A-21 (KWWKKWKKWW-NH₂)[2][11]
Mouse Model BALB/c mice[2][11]
Infection Route Intratracheal[2][11]
Pathogen Klebsiella pneumoniae[2][11]
Treatment Regimen Not specified
Efficacy Endpoint Reduction in bacterial load in the lungs[2][11]
Toxicity (LD₅₀) 82.01 mg/kg (intraperitoneal)[2][11]

Table 2: Efficacy of Dimeric this compound Analog J-RR in E. coli and MRSA Infection Mouse Models

ParameterValueReference
Analog J-RR (a dimer analog)[9]
Mouse Model Not specified[9]
Infection Route Intraperitoneal[9]
Pathogen Escherichia coli or Methicillin-resistant Staphylococcus aureus (MRSA)[9]
Treatment Dose 5 mg/kg (single i.p. injection)[9]
Efficacy Endpoint Significant reduction in bacterial load compared to untreated controls[9]
Toxicity (LD₅₀ of a similar dimer J-AA) 53.6 mg/kg[9]
Toxicity of J-RR and J-AR No signs of toxicity up to 120 mg/kg[9]

Experimental Protocols

This section provides detailed protocols for establishing and evaluating mouse infection models relevant to the study of this compound and its analogs.

Protocol for a Murine Model of Bacterial Pneumonia

This protocol is adapted from studies evaluating antimicrobial peptides in Klebsiella pneumoniae and Pseudomonas aeruginosa lung infections.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Bacterial strain (Klebsiella pneumoniae or Pseudomonas aeruginosa)

  • This compound analog solution (sterile, for administration)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal instillation device (e.g., MicroSprayer)

  • Sterile saline

  • Bacterial culture media (e.g., Luria-Bertani broth)

  • Surgical tools for tissue harvesting

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the chosen bacterial strain into appropriate broth and incubate overnight at 37°C with shaking.

    • Sub-culture the bacteria in fresh broth and grow to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Animal Infection:

    • Anesthetize the mice using a standardized protocol.

    • Position the mouse in a supine position.

    • Carefully expose the trachea and perform intratracheal instillation of the bacterial suspension (e.g., 50 µL) using a specialized device to ensure delivery to the lungs.

  • This compound Analog Treatment:

    • At a predetermined time post-infection (e.g., 1-2 hours), administer the this compound analog solution via a chosen route (e.g., intraperitoneal, intravenous, or intratracheal).

  • Monitoring and Endpoint Analysis:

    • Monitor the mice for clinical signs of illness (e.g., weight loss, lethargy).

    • At the experimental endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice.

    • Aseptically harvest the lungs and other organs as needed (e.g., spleen, liver).

    • Homogenize the tissues in sterile saline.

    • Perform serial dilutions of the homogenates and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

    • For anti-inflammatory studies, bronchoalveolar lavage (BAL) fluid can be collected to measure cytokine levels (e.g., TNF-α, IL-6) and inflammatory cell infiltration.

Protocol for a Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.

Materials:

  • Specific pathogen-free mice

  • Anesthesia

  • Surgical instruments (scissors, forceps, sutures)

  • Needle (e.g., 21-gauge)

  • Sterile saline

  • This compound analog solution

Procedure:

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve, ensuring intestinal continuity is maintained. The position of the ligation can be varied to alter the severity of sepsis.

    • Puncture the ligated cecum once or twice with the needle.

    • Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneal cavity.

    • Return the cecum to the abdominal cavity and close the incision in layers.

  • Fluid Resuscitation and Treatment:

    • Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline for fluid resuscitation.

    • Administer the this compound analog solution at specified time points post-CLP.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice for signs of sepsis (e.g., piloerection, lethargy, hypothermia).

    • Collect blood samples at various time points to measure bacterial load and inflammatory markers.

    • Record survival rates over a set period (e.g., 7 days).

    • At the endpoint, organs can be harvested for bacteriological and histological analysis.

Protocol for a Murine Model of MRSA Skin Infection

This model is suitable for evaluating the topical application of this compound analogs.

Materials:

  • Specific pathogen-free mice

  • MRSA strain (e.g., USA300)

  • Anesthesia

  • Hair clippers and depilatory cream

  • Surgical tools for creating a wound

  • Topical formulation of the this compound analog

  • Sterile bandages

Procedure:

  • Wound Creation and Infection:

    • Anesthetize the mouse and shave a small area on its back.

    • Create a superficial wound (e.g., by tape stripping or using a biopsy punch).

    • Apply a suspension of MRSA to the wound.

  • Topical Treatment:

    • Apply the this compound analog formulation directly to the infected wound at specified intervals.

    • Cover the wound with a sterile dressing.

  • Endpoint Analysis:

    • Monitor the wound for signs of healing and infection (e.g., erythema, swelling, pus formation).

    • At the endpoint, excise the wound tissue.

    • Homogenize the tissue to determine the bacterial load.

    • Analyze tissue homogenates for inflammatory cytokines.

    • Perform histological analysis to assess tissue damage and immune cell infiltration.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the experimental workflows.

Anoplin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Membrane Bacterial Membrane (Negatively Charged) Membrane_Disruption Membrane Disruption (Pore Formation) Bacterial_Membrane->Membrane_Disruption Cytoplasm Cytoplasm This compound This compound Peptide (Positively Charged) Membrane_Interaction Electrostatic Interaction This compound->Membrane_Interaction Membrane_Interaction->Bacterial_Membrane Membrane_Disruption->Cytoplasm Leakage of Cellular Contents Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Mechanism of this compound's antibacterial action.

Mouse_Pneumonia_Model_Workflow Start Start Bacterial_Prep Prepare Bacterial Inoculum Start->Bacterial_Prep Anesthetize Anesthetize Mouse Bacterial_Prep->Anesthetize Infection Intratracheal Infection Anesthetize->Infection Treatment Administer this compound Analog Infection->Treatment Monitoring Monitor Clinical Signs Treatment->Monitoring Endpoint Euthanize and Harvest Organs (Lungs, Spleen, etc.) Monitoring->Endpoint Analysis Bacterial Load (CFU) Cytokine Analysis Histology Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for the mouse pneumonia model.

Sepsis_Model_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize CLP Cecal Ligation and Puncture (CLP) Anesthetize->CLP Resuscitation Fluid Resuscitation CLP->Resuscitation Treatment Administer this compound Analog Resuscitation->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Sampling Collect Blood/Tissues Monitoring->Sampling Analysis Bacterial Load Inflammatory Markers Sampling->Analysis End End Analysis->End

Caption: Experimental workflow for the murine sepsis model (CLP).

Future Directions and Considerations

The presented data and protocols highlight the potential of this compound and its analogs as novel antimicrobial agents. However, further research is needed to fully elucidate their therapeutic potential. Key areas for future investigation include:

  • Comparative Efficacy Studies: Directly comparing the efficacy of different this compound analogs in standardized mouse infection models.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the absorption, distribution, metabolism, and excretion of promising this compound analogs to optimize dosing regimens.

  • Anti-inflammatory Properties: Further investigating the in vivo anti-inflammatory effects of this compound and its analogs and the underlying mechanisms.

  • Infection Models: Expanding the evaluation of this compound analogs to a wider range of infection models, including those involving biofilms and different bacterial species.

By providing this consolidated resource, we aim to facilitate further research into the promising therapeutic applications of this compound-based peptides.

References

Troubleshooting & Optimization

Technical Support Center: Improving Anoplin Peptide Stability in Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to enhance the serum stability of the Anoplin peptide.

Frequently Asked Questions (FAQs)

Q1: Why is my native this compound peptide rapidly degrading in serum?

This compound, in its natural form, is a relatively short peptide (10 amino acids) and, like most natural L-amino acid peptides, is susceptible to degradation by proteases and peptidases present in serum.[1][2] Its cationic nature, due to lysine and arginine residues, can also make it a target for certain proteases.[3] This inherent susceptibility leads to a short half-life in vivo, limiting its therapeutic potential.

Q2: What are the primary strategies to improve the serum stability of this compound?

Several chemical modification strategies can significantly enhance this compound's resistance to proteolytic degradation. These include:

  • D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-enantiomers makes the peptide less recognizable to proteases.[1][4][5][6][7]

  • Hydrocarbon Stapling: Introducing a synthetic brace (staple) to lock the peptide into its bioactive α-helical conformation can protect it from protease action.[2][8]

  • N-terminal Acylation (Lipidation): Attaching a fatty acid chain to the N-terminus of the peptide can improve its stability and membrane-binding affinity.[4][9]

  • Cyclization: Connecting the N- and C-termini of the peptide can make it more resistant to exopeptidases.[10]

  • PEGylation: Attaching polyethylene glycol (PEG) chains can sterically hinder proteases from accessing the peptide backbone.

Q3: Will modifying this compound to increase stability affect its antimicrobial activity?

Modifications can impact activity, and the outcome is often sequence- and modification-dependent.

  • D-amino acid substitutions often maintain or even enhance antimicrobial activity while increasing stability.[1][5]

  • Stapling has been shown to increase the antimicrobial activity of this compound analogs against various bacterial strains.[2][8]

  • Lipidation with optimal fatty acid chain lengths (typically C8-C12) generally improves antimicrobial potency.[4] However, very long chains can sometimes decrease activity or increase toxicity.

  • It is crucial to empirically test the antimicrobial activity of any new this compound analog.

Q4: How do I choose the best modification strategy for my experiment?

The choice depends on your specific goals, including the desired half-life, target pathogen, and tolerance for potential changes in toxicity.

  • For a significant increase in half-life, D-amino acid substitution or stapling are robust options.[1][6][8]

  • If you also want to enhance membrane interaction, lipidation is a strong candidate.[4]

  • Combining strategies, such as D-amino acid substitution with lipidation, can offer synergistic benefits in both stability and activity.[4]

Troubleshooting Guides

Problem 1: Low yield during the synthesis of modified this compound analogs.
Possible Cause Troubleshooting Step
Inefficient coupling of unnatural amino acids (e.g., for stapling). Use a different, more potent activation method. For example, for (S)-2-(4′-pentenyl)-alanine (S5), use HATU/HOAt and an 8-fold molar excess of DIPEA. Repeat the coupling reaction three times to ensure completion.[2][8]
Poor resin swelling. Ensure the resin is properly swollen in a suitable solvent (e.g., DCM or DMF) before the first coupling step. The choice of resin can also impact synthesis efficiency.
Incomplete Fmoc deprotection. For sterically hindered or unnatural amino acids, extend the deprotection time or increase the number of deprotection cycles (e.g., 4 cycles of 10 minutes for S5 residues).[2][8]
Problem 2: Modified this compound shows high toxicity or hemolytic activity.
Possible Cause Troubleshooting Step
Excessive hydrophobicity. If you have introduced a long fatty acid chain or multiple hydrophobic unnatural amino acids, this can increase lysis of eukaryotic cells. Try synthesizing analogs with shorter fatty acid chains (e.g., C8 instead of C16) or repositioning the hydrophobic residues.[4]
High positive charge. While a net positive charge is crucial for antimicrobial activity, an excessively high charge can sometimes lead to non-specific membrane disruption. If you have substituted neutral amino acids with additional lysines or arginines, consider reverting some of these changes.
Staple position. The position of a hydrocarbon staple can influence toxicity. One study on stapled this compound found that a staple at positions 5-9 increased hemolytic activity, while a staple at positions 2-6 did not.[2][8] Consider synthesizing alternative stapled isomers.
Problem 3: Inconsistent results in serum stability assays.
Possible Cause Troubleshooting Step
Protein precipitation method. Using strong acids like trichloroacetic acid (TCA) can sometimes cause the peptide of interest to co-precipitate with serum proteins, leading to an underestimation of its concentration. Consider using a mixture of organic solvents (e.g., acetonitrile) for precipitation.
Incomplete protease inactivation. Ensure the quenching reagent (e.g., formic acid, acetonitrile) is added promptly and mixed thoroughly at each time point to immediately stop all enzymatic activity.[3]
Serum variability. The composition and activity of proteases can vary between different serum batches and species. Use a consistent source of serum for all comparative experiments. Note that peptides are generally degraded faster in serum than in plasma.

Quantitative Data on Stability Improvements

While specific half-life data for this compound is limited in the literature, studies on other short, cationic antimicrobial peptides demonstrate the significant stability enhancements achievable with various modifications. The following tables summarize this analogous data.

Table 1: Serum/Plasma Stability of Modified Antimicrobial Peptides (AMPs) (Data from analogous AMPs to illustrate the effect of modifications)

Peptide TypeModificationPeptide Name/ClassHalf-lifeSource
Unmodified Linear AMPNoneMagainin 2~2 h (in plasma)[1]
Stapled AMPDouble Hydrocarbon StapleStapled Magainin 2>8 h (in plasma)[1]
Unmodified Linear AMPNoneLinear 9mer peptide~13 min (in serum)[8]
Cyclized AMPGrafted into CyclotideCyclotide-grafted 9mer~7 h 15 min (in serum)[8]
Unmodified Linear AMPNonePepD2< 6 h (in plasma)[6]
Modified Linear AMPD-amino acid substitutionpepdD2> 72 h (in plasma)[6]
Modified Linear AMPArg replacementhECP(1-30) analog> 6 h (in serum)[9]
Acylated (Lipidated) AMPC11 fatty acidC11-Pep19-short~1 h (in vivo)[11]

Key Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Stapled this compound Analogs

This protocol is adapted from methodologies used for synthesizing hydrocarbon-stapled peptides.[2][8]

  • Resin Preparation: Start with a Rink-amide resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-SPPS Cycles:

    • Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 10 minutes for standard amino acids; 4 x 10 minutes for unnatural S5 residues).

    • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

    • Coupling: For standard amino acids, use a 4-fold molar excess of Fmoc-protected amino acid activated with HCTU and DIPEA. For the unnatural S5 amino acids, use a 4-fold molar excess activated with HATU/HOAt and an 8-fold molar excess of DIPEA. Double-couple for 45 minutes each.

  • On-Resin Cyclization (Metathesis):

    • After assembling the linear peptide with two S5 residues, wash the resin with DCM.

    • Add the first-generation Grubbs catalyst (5-10 mol% per olefin) in DCM and bubble with nitrogen for 2-4 hours.

    • Repeat the catalyst addition up to three times to ensure complete reaction.

  • Cleavage and Deprotection:

    • Wash the resin extensively with DCM.

    • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 3 hours.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Dissolve the peptide in a water/acetonitrile mixture.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Confirm the mass of the purified peptide using mass spectrometry.

Protocol 2: Serum Stability Assay and Half-Life Determination

This protocol outlines a general method for assessing peptide stability in serum.[3]

  • Preparation:

    • Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in sterile water or a suitable buffer.

    • Thaw a vial of pooled human or mouse serum and keep it on ice.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the serum to achieve the desired final concentration of peptide (e.g., 150 µg/mL) and serum (e.g., 25-50% v/v).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

    • Immediately stop the proteolytic reaction by adding a quenching solution (e.g., 300 µL of acetonitrile/water/formic acid at 89:10:1).

  • Protein Precipitation:

    • Incubate the quenched samples on ice for at least 30 minutes to precipitate serum proteins.

    • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant containing the intact peptide and any degradation fragments.

    • Analyze the supernatant by RP-HPLC using a C18 column. Monitor the peptide elution at a wavelength of 214 or 220 nm.

  • Data Processing and Half-Life Calculation:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (100%).

    • Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay model using software like GraphPad Prism to determine the half-life (t1/2).

Visualizations

Anoplin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide (+ charge) Outer_Leaflet Outer Leaflet (Negatively Charged) This compound->Outer_Leaflet 1. Electrostatic Attraction Pore Membrane Pore/ Channel Outer_Leaflet->Pore 2. Insertion & Pore Formation Inner_Leaflet Inner Leaflet Ions Ions & Metabolites Pore->Ions 3. Ion Dysregulation & Metabolite Leakage Cell_Death Cell Death Ions->Cell_Death 4. Disruption of Cellular Processes

Caption: Mechanism of this compound's antimicrobial action.

Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Quenching cluster_analysis Analysis & Calculation P1 1. Mix Peptide with Serum P2 2. Incubate at 37°C P1->P2 S1 3. Take Aliquot at Time = T P2->S1 Repeat for each time point S2 4. Add Quenching Solution S1->S2 S3 5. Precipitate Proteins (on ice) S2->S3 S4 6. Centrifuge S3->S4 A1 7. Collect Supernatant S4->A1 A2 8. Analyze by RP-HPLC A1->A2 A3 9. Integrate Peak Area A2->A3 A4 10. Calculate Half-Life (t½) A3->A4

Caption: Experimental workflow for serum stability assay.

Stability_Strategies cluster_strategies Modification Strategies Start Native this compound (Low Serum Stability) S1 D-Amino Acid Substitution Start->S1 Protease Resistance S2 Hydrocarbon Stapling Start->S2 Conformational Lock S3 N-Terminal Lipidation Start->S3 Membrane Shielding S4 Backbone Cyclization Start->S4 Exopeptidase Block Goal Improved Serum Stability S1->Goal S2->Goal S3->Goal S4->Goal

Caption: Strategies to improve this compound's serum stability.

References

Technical Support Center: Anoplin Hemolytic Activity Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the hemolytic activity of the antimicrobial peptide Anoplin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is reducing its hemolytic activity important?

This compound is a short, 10-amino acid antimicrobial peptide (AMP) originally isolated from the venom of the solitary wasp Anoplius samariensis.[1][2][3] It exhibits broad-spectrum antimicrobial activity against various bacteria.[3][4] However, like many AMPs, it can exhibit hemolytic activity, meaning it can rupture red blood cells (erythrocytes).[3][5][6] For this compound to be developed as a therapeutic agent, particularly for systemic applications, minimizing its toxicity to human cells, including red blood cells, is a critical step.[5]

Q2: What are the primary mechanisms behind this compound's hemolytic activity?

This compound's hemolytic activity is primarily attributed to its interaction with and disruption of the cell membrane of erythrocytes.[6] As an amphipathic, α-helical peptide, it can insert itself into the lipid bilayer of cell membranes, leading to pore formation, increased membrane permeability, and ultimately cell lysis.[1][2] The overall charge and hydrophobicity of the peptide are key factors that influence this activity.[7][8][9]

Q3: What are the main strategies to reduce the hemolytic activity of this compound while preserving its antimicrobial efficacy?

Several strategies have been explored to decrease this compound's hemolytic activity and improve its therapeutic index (the ratio of toxic dose to therapeutic dose). These include:

  • Amino Acid Substitution: Systematically replacing specific amino acids to modulate the peptide's properties.[1][2][7]

  • Chemical Modifications: Introducing structural changes such as stapling, lipidation, dimerization, or conjugation to polymers.[1][2][10]

  • Formulation Approaches: Utilizing drug delivery systems to target the peptide to microbial cells and limit its interaction with host cells.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at reducing this compound's hemolytic activity.

Problem Possible Cause Suggested Solution
High Hemolytic Activity in a Newly Designed this compound Analog Increased overall hydrophobicity is a common cause of elevated hemolytic activity.[1][2][7]- Substitute hydrophobic residues with less hydrophobic or polar amino acids.- Reduce the number of hydrophobic amino acids.- Assess the therapeutic index to ensure that the reduction in hemolysis does not completely abrogate antimicrobial activity.
Increased positive charge can also contribute to higher hemolytic activity.[7][8]- While a net positive charge is often crucial for antimicrobial action, excessive charge can increase toxicity. Consider substituting some cationic residues with neutral ones.
Loss of Antimicrobial Activity After Modification The modification may have disrupted the α-helical structure necessary for membrane interaction.- Perform circular dichroism (CD) spectroscopy to assess the secondary structure of the modified peptide in membrane-mimicking environments (e.g., in the presence of SDS micelles or TFE).- Consider modifications that stabilize the α-helix, such as hydrocarbon stapling.[10]
The overall amphipathicity of the peptide may have been compromised.- Ensure that modifications maintain a clear separation of hydrophobic and hydrophilic faces on the helical wheel projection of the peptide.
Inconsistent Results in Hemolysis Assays Variability in experimental conditions can significantly affect assay outcomes.[11]- Standardize the source of red blood cells (e.g., human, sheep) as susceptibility to hemolysis can vary between species.[11]- Use a consistent concentration of red blood cells (e.g., 1% v/v).- Standardize incubation time and temperature.[11]- Ensure proper positive (e.g., Triton X-100) and negative (PBS) controls are included in every assay.[12]

Data on Modified this compound Analogs

The following tables summarize quantitative data on the hemolytic and antimicrobial activities of various this compound analogs.

Table 1: Hemolytic Activity of Stapled this compound Analogs

PeptideStaple PositionConcentration (µM)Hemolytic Activity (%)
This compound-32~4
This compound[2-6]i, i+432~4
This compound[5-9]i, i+43243

Data sourced from Wojciechowska et al., 2021.[10]

Table 2: Effect of Amino Acid Substitution on this compound's Therapeutic Index

This compound AnalogSubstitutionImprovement in Therapeutic Index
2Nal(6)Ile6 -> β-2-naphthylalanineImproved against all tested strains
Cha(6)Ile6 -> β-cyclohexylalanineImproved against all tested strains

Data sourced from Munk et al., 2013.[7]

Experimental Protocols

Hemolysis Assay Protocol

This protocol is a standard method for determining the hemolytic activity of this compound and its analogs.

Materials:

  • This compound or analog stock solution (in a suitable solvent like DMSO or water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Freshly collected red blood cells (RBCs), e.g., from defibrinated horse or human blood

  • Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 405 nm or 540 nm

Procedure:

  • Prepare Red Blood Cells:

    • Centrifuge the whole blood at 1000 x g for 5 minutes.

    • Aspirate the supernatant and wash the RBC pellet with PBS.

    • Repeat the centrifugation and washing steps three times.

    • Resuspend the washed RBCs in PBS to a final concentration of 1% (v/v).

  • Assay Setup:

    • Prepare serial dilutions of the this compound analogs in PBS in a 96-well plate.

    • Add the 1% RBC suspension to each well containing the peptide dilutions.

    • For the negative control, mix RBCs with PBS alone.

    • For the positive control, mix RBCs with 1% Triton X-100.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 405 nm or 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculation of Hemolysis Percentage:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Diagrams

Signaling Pathways and Mechanisms

Anoplin_Mechanism This compound This compound Peptide Membrane Membrane This compound->Membrane 1. Attraction Interaction Electrostatic Interaction Insertion Hydrophobic Insertion Pore Pore Formation Lysis Cell Lysis Pore->Lysis 3. Efflux/Influx Membrane->Pore 2. Disruption

Experimental Workflow for Hemolytic Activity Reduction

Hemolysis_Reduction_Workflow Start Start: High Hemolytic This compound Analog Strategy Select Modification Strategy Start->Strategy Synthesis Synthesize Modified Peptide Strategy->Synthesis Antimicrobial Antimicrobial Assay (e.g., MIC) Synthesis->Antimicrobial Hemolysis Hemolysis Assay Synthesis->Hemolysis Analysis Analyze Therapeutic Index (HC50 / MIC) Antimicrobial->Analysis Hemolysis->Analysis Improved Therapeutic Index Improved Analysis->Improved Yes NotImproved Therapeutic Index Not Improved Analysis->NotImproved No End End: Optimized Analog Improved->End NotImproved->Strategy Re-design

References

Technical Support Center: Overcoming Anoplin Peptide Aggregation and Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anoplin peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the common challenges of working with this potent antimicrobial peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve lyophilized this compound peptide? A: Start by attempting to dissolve the peptide in sterile, deionized water. This compound is a basic peptide, and for many applications, water will be a suitable solvent. If you encounter solubility issues, using a dilute acidic solution, such as 10-25% acetic acid in sterile water, can improve solubility.[1][2] For cell-based assays, it is critical to dilute the peptide further in your culture medium to a final concentration where the acidic solvent is no longer cytotoxic.

Q2: What is the recommended concentration for this compound stock solutions? A: To minimize the risk of aggregation, it is advisable to prepare stock solutions at a concentration of 1-2 mg/mL.[3] Working with more dilute solutions can prevent the peptide from precipitating.

Q3: How should I store this compound peptide solutions? A: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or, preferably, -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. For short-term storage of a few days, solutions can be kept at 4°C.

Q4: My this compound solution has visible particles. Can I still use it? A: It is strongly advised not to use a solution with visible precipitates. Aggregation can lead to a significant loss of biological activity and can cause non-specific effects in your experiments. It is best to discard the solution and prepare a fresh one, following the recommended solubilization and handling procedures.

Q5: Can I vortex my this compound peptide solution? A: Vigorous vortexing can induce or accelerate peptide aggregation. It is recommended to use gentle mixing methods such as swirling, gentle pipetting, or brief periods of sonication to dissolve the peptide.

Troubleshooting Guides

Problem: Peptide Precipitates Immediately Upon Reconstitution
Possible Cause Solution
Incorrect Solvent This compound is a basic peptide. If it fails to dissolve in water, use a small amount of 10-25% aqueous acetic acid to dissolve the peptide, then dilute with your buffer to the final desired concentration.[1][2]
High Concentration You may be attempting to dissolve the peptide at a concentration above its solubility limit. Try preparing a more dilute stock solution (e.g., 1 mg/mL).
Temperature Ensure the lyophilized peptide has warmed to room temperature before adding the solvent to avoid condensation, which can affect solubility.
Problem: Solution Becomes Cloudy or Forms Precipitate Over Time
Possible Cause Solution
Aggregation The peptide may be aggregating over time. Store aliquots at -80°C to slow down this process. For experiments requiring incubation, consider the buffer composition and pH.
Microbial Contamination If not prepared under sterile conditions, microbial growth can cause turbidity. Always use sterile solvents and handle the peptide aseptically.
Freeze-Thaw Cycles Repeated freezing and thawing can promote aggregation. Prepare single-use aliquots to avoid this.

Quantitative Data Summary

While specific mg/mL solubility data for this compound is not widely published, the following table provides a guide based on its physicochemical properties as a basic, cationic peptide.

Solvent Expected Solubility Notes
Sterile Deionized Water ModerateRecommended as the first solvent to try.
10-25% Acetic Acid HighUse to dissolve the peptide if water is not effective. Dilute to a working concentration with your experimental buffer.[1][2]
Phosphate-Buffered Saline (PBS) Moderate to LowSolubility in neutral pH buffers can be lower for basic peptides. If issues arise, consider a buffer with a slightly acidic pH.
DMSO HighWhile this compound should be soluble in DMSO, it is often not necessary. If used, dissolve the peptide completely in a small amount of DMSO before slowly adding it to your aqueous buffer.[2][3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Allow the vial of lyophilized this compound to reach room temperature.

  • Add the calculated volume of sterile, deionized water to achieve a concentration of 1 mg/mL.

  • Gently swirl the vial or pipette the solution up and down to mix. Avoid vigorous shaking. If needed, sonicate the vial in a water bath for 2-3 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If solubility is poor, repeat the process with a fresh vial using 10% acetic acid.

  • Aliquot the solution into single-use, low-protein-binding tubes and store at -80°C.

Protocol 2: Quantification of this compound Aggregation using Thioflavin T (ThT) Assay

This assay is used to detect the formation of amyloid-like fibrillar aggregates.

  • Reagent Preparation:

    • Prepare a 1 mM Thioflavin T (ThT) stock solution in sterile, deionized water and filter it through a 0.2 µm syringe filter.

    • Prepare your this compound peptide solution at the desired concentration in the buffer of choice (e.g., PBS pH 7.4).

  • Assay Setup:

    • In a 96-well black plate, add your this compound peptide samples.

    • Add the ThT stock solution to each well to a final concentration of 25 µM.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at 37°C, with shaking if desired to promote aggregation.[4]

    • Measure the fluorescence at various time points using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[4]

  • Data Analysis:

    • Subtract the background fluorescence from your sample readings.

    • An increase in fluorescence intensity over time indicates the formation of fibrillar aggregates.

Visualizations

G This compound Reconstitution Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Lyophilized this compound equilibrate Equilibrate to Room Temp start->equilibrate add_solvent Add Sterile Water equilibrate->add_solvent gentle_mix Gentle Mixing add_solvent->gentle_mix check_sol Clear Solution? gentle_mix->check_sol use_acid Use 10% Acetic Acid check_sol->use_acid No aliquot Aliquot check_sol->aliquot Yes use_acid->gentle_mix store Store at -80°C aliquot->store experiment Ready for Experiment store->experiment

Caption: A workflow for the proper reconstitution and storage of this compound peptide.

G Troubleshooting this compound Solubility cluster_causes Identify Cause cluster_solutions Implement Solution start Insoluble Peptide cause1 Solvent Choice start->cause1 cause2 Concentration start->cause2 cause3 Mixing Method start->cause3 sol1 Use 10-25% Acetic Acid cause1->sol1 sol2 Prepare a more dilute solution (e.g., 1 mg/mL) cause2->sol2 sol3 Use gentle swirling or sonication cause3->sol3 end Peptide Solubilized sol1->end sol2->end sol3->end

Caption: A logical guide to troubleshooting common this compound solubility issues.

G This compound's Mechanism of Action This compound This compound Peptide (Cationic, Amphipathic) electrostatic Electrostatic Attraction This compound->electrostatic bacterial_membrane Bacterial Membrane (Anionic Surface) bacterial_membrane->electrostatic insertion Hydrophobic Interaction & Membrane Insertion electrostatic->insertion pore Pore Formation insertion->pore disruption Membrane Disruption & Ion Leakage pore->disruption death Bacterial Cell Death disruption->death

Caption: The mechanism of this compound's antimicrobial activity via membrane disruption.

References

Anoplin Synthesis Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anoplin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound and its analogues, with a focus on maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing this compound?

A1: The most widely used and reliable method for this compound synthesis is Fmoc (9-fluorenylmethoxycarbonyl) based Solid-Phase Peptide Synthesis (SPPS). This technique involves assembling the peptide chain step-by-step on a solid resin support. For this compound, which has a C-terminal amide (GLLKRIKTLL-NH₂), a Rink Amide resin is the standard choice as it yields the C-terminal amide upon cleavage.[1][2]

Q2: I'm experiencing a significantly low yield of crude this compound after cleavage from the resin. What are the likely causes?

A2: Low crude yield is a common issue in SPPS and can stem from several factors throughout the synthesis process:

  • Incomplete Coupling Reactions: Failure to efficiently form peptide bonds at each step leads to truncated sequences (deletion sequences), which reduces the final amount of full-length this compound.

  • Peptide Aggregation: The growing this compound chain, due to its amphipathic and α-helical nature, can aggregate on the resin, blocking reactive sites and preventing reagents from reaching them.[3][4][5]

  • Incomplete Fmoc-Deprotection: If the Fmoc protecting group is not fully removed from the N-terminus at each step, the subsequent amino acid cannot be coupled, halting chain elongation for that portion of the resin.[4][6]

  • Premature Cleavage: While less common with the recommended Rink Amide resin, using overly acid-sensitive linkers can cause the peptide to be lost from the resin during acidic coupling steps.[7]

  • Loss During Workup: Physical loss of peptide during precipitation and washing steps after cleavage can also contribute to lower-than-expected yields.

Q3: My final purified yield is very low, even though the crude product looked substantial. Why is my recovery from RP-HPLC so poor?

A3: Low recovery after RP-HPLC purification is typically due to one of the following:

  • Poor Solubility of Crude Peptide: The crude peptide may have poor solubility in the initial HPLC mobile phase, causing it to precipitate on the column or in the injection loop. This compound's amphipathic nature can lead to aggregation in aqueous buffers.[8]

  • Irreversible Adsorption: The peptide might irreversibly bind to the stationary phase of the HPLC column, especially if it is highly hydrophobic or if there are strong ionic interactions.

  • Suboptimal Gradient Elution: An elution gradient that is too steep can result in poor separation and co-elution of the product with closely related impurities, leading to the collection of wider, less pure fractions and subsequent loss during re-purification. Conversely, a gradient that is too shallow can cause excessive peak broadening, making it difficult to collect a concentrated product.[9]

  • Product Degradation: The acidic conditions of the mobile phase (often containing trifluoroacetic acid - TFA) can sometimes cause degradation of sensitive peptides, although this compound is generally stable under these conditions.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptoms:

  • Presence of significant deletion sequences (e.g., [M-Leu], [M-Lys]) in the crude product mass spectrum.

  • Positive or weak-positive Kaiser test after a coupling step, indicating unreacted free amines.

Root Causes & Solutions:

Root CauseRecommended SolutionDetailed Explanation
Steric Hindrance Use a more potent coupling reagent combination such as HATU/HOAt with a non-nucleophilic base like DIPEA.[10]The this compound sequence contains bulky residues like Arginine (Arg) and Isoleucine (Ile). Standard coupling reagents may not be efficient enough. HATU and HOAt form a highly reactive activated ester, improving coupling efficiency.
Insufficient Reagent Concentration Increase the molar excess of the Fmoc-amino acid and coupling reagents to 3-4 fold relative to the resin loading capacity.[3][10]Driving the reaction forward with a higher concentration of reactants can overcome slower reaction kinetics. Ensure reagents are fully dissolved before adding to the resin.
Peptide Aggregation Perform a "double coupling." After the initial coupling reaction and washing, repeat the coupling step with a fresh solution of activated amino acid.[3]If aggregation is blocking some reactive sites, a second coupling provides another opportunity for the reaction to go to completion as the peptide-resin matrix may re-swell and become more accessible during wash steps.
Difficult Sequence For particularly stubborn couplings, consider switching the solvent from DMF to NMP or a mixture containing DMSO to disrupt secondary structures.[4]These solvents are better at disrupting hydrogen bonds that lead to aggregation, thereby improving the solvation of the peptide chain and accessibility for reagents.
Issue 2: Peptide Aggregation on Resin

Symptoms:

  • Resin beads clumping together and failing to swell properly in the reaction solvent.[4]

  • Noticeably slow Fmoc-deprotection, indicated by a persistent blue color with DBU indicator tests.[6]

  • Kaiser test giving a false negative (yellow beads) even when coupling is incomplete.

Root Causes & Solutions:

Root CauseRecommended SolutionDetailed Explanation
Interchain Hydrogen Bonding Add chaotropic salts (e.g., 0.4 M LiCl) to the coupling and deprotection solutions.These salts disrupt the secondary structures (like β-sheets) that cause the peptide chains to aggregate, improving reagent diffusion.
Hydrophobic Collapse Use a lower substitution resin (e.g., 0.2-0.4 mmol/g).[4]A lower loading capacity increases the distance between growing peptide chains on the resin, reducing the likelihood of them interacting and aggregating.
Poor Solvation During synthesis, briefly sonicate the reaction vessel.[4]Mechanical agitation via sonication can help break up clumped resin and improve the penetration of solvents and reagents into the resin beads.
Sequence-Specific Aggregation When designing analogues, consider incorporating a pseudoproline dipeptide at key locations to disrupt helical/sheet formation.This is a preventative measure. Pseudoprolines introduce a "kink" in the peptide backbone, effectively breaking up the regular secondary structures that lead to aggregation.[5]
Issue 3: Inefficient Cleavage and Deprotection

Symptoms:

  • Low crude peptide yield with a significant amount of peptide remaining on the resin after cleavage.

  • Mass spectrometry of the crude product shows peaks corresponding to the peptide with side-chain protecting groups still attached.

Root Causes & Solutions:

Root CauseRecommended SolutionDetailed Explanation
Insufficient Cleavage Time/Reagent Ensure a sufficient volume of cleavage cocktail is used to fully swell the resin (approx. 10 mL per gram of resin). Extend cleavage time to 3-4 hours.[10]The cleavage reaction is an equilibrium process. A sufficient volume and time are needed to drive it to completion. The standard cocktail for this compound is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water.[10]
Scavenger Depletion Use appropriate scavengers in the cleavage cocktail. TIS is crucial for scavenging carbocations from protecting groups like Pbf on Arginine.Without effective scavengers, the reactive cationic species generated during deprotection can re-attach to electron-rich residues, leading to unwanted byproducts and incomplete deprotection.
Incomplete Deprotection of Arg(Pbf) If Arg(Pbf) deprotection is a recurring issue, consider using a stronger cleavage cocktail or extending the cleavage time. For very difficult cases, TMSBr-based methods can be employed.[11][12]The Pbf group on Arginine can be stubborn to remove. Ensure the peptide is fully deprotected before precipitation to avoid purification difficulties.

Experimental Protocols & Methodologies

Protocol 1: Standard Fmoc-SPPS of this compound

This protocol is for the manual synthesis of this compound (GLLKRIKTLL-NH₂) on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (e.g., 0.4 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq. to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1.5 - 2 hours.

    • Wash the resin with DMF (5-7 times).

    • Optional: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, perform a "double coupling" as described in the troubleshooting guide.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence from the C-terminus to the N-terminus.

  • Final Deprotection: After coupling the final amino acid (Glycine), perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying: Wash the final peptidyl-resin with DMF, followed by Dichloromethane (DCM), and dry it under a vacuum.

Protocol 2: Cleavage and Peptide Precipitation
  • Preparation: Place the dry peptidyl-resin in a suitable flask.

  • Cleavage:

    • Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. (Caution: Work in a fume hood, TFA is highly corrosive) .[10]

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Stir the mixture at room temperature for 3 hours.[10]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the tube, decant the ether, and wash the peptide pellet with more cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

This compound SPPS Workflow

This diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis process for this compound.

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next AA (Fmoc-AA-OH, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat for all 10 AAs Wash2->Cycle Cycle->Deprotect  Next Cycle FinalDeprotect Final Fmoc Deprotection Cycle->FinalDeprotect Synthesis Complete Cleave Cleave & Deprotect (TFA/TIS/H₂O) FinalDeprotect->Cleave Purify Precipitate, Dry & Purify (RP-HPLC) Cleave->Purify End Pure this compound Purify->End

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis of this compound.

Troubleshooting Logic for Low Crude Yield

This diagram provides a logical path for diagnosing the cause of low crude peptide yield.

Low_Yield_Troubleshooting Start Low Crude Yield Detected CheckMS Analyze Crude MS Data Start->CheckMS Deletion High % of Deletion Sequences Present? CheckMS->Deletion IncompleteProtect Protected Peaks (e.g., M+Pbf) Present? CheckMS->IncompleteProtect LowCoupling Root Cause: Incomplete Coupling or Aggregation Deletion->LowCoupling Yes CheckResin Check Resin Post-Cleavage (e.g., with Kaiser Test) Deletion->CheckResin No LowCleavage Root Cause: Inefficient Cleavage or Deprotection IncompleteProtect->LowCleavage Yes IncompleteProtect->CheckResin No ResinPositive Resin is Positive (Blue Beads)? CheckResin->ResinPositive ResinPositive->LowCleavage Yes Other Root Cause: Mechanical Loss or Poor Precipitation ResinPositive->Other No

Caption: A decision tree to diagnose the potential causes of low crude this compound yield.

References

troubleshooting low antimicrobial activity of Anoplin analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Anoplin analogs.

Troubleshooting Guide: Low Antimicrobial Activity

Experiencing lower than expected antimicrobial activity with your this compound analogs? This guide provides a systematic approach to identifying and resolving common issues.

Q1: My this compound analog shows significantly lower or no antimicrobial activity compared to the parent peptide. What are the potential causes?

Several factors, from peptide integrity to assay conditions, can contribute to low observed activity. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting_Workflow cluster_peptide Peptide-Related Issues cluster_assay Experimental Protocol Issues cluster_design Peptide Design Issues start Start: Low Antimicrobial Activity Observed peptide_integrity Step 1: Verify Peptide Integrity & Purity start->peptide_integrity storage_handling Step 2: Review Peptide Storage & Handling peptide_integrity->storage_handling Peptide OK assay_conditions Step 3: Scrutinize Antimicrobial Assay Parameters storage_handling->assay_conditions Handling OK bacterial_strain Step 4: Evaluate Bacterial Strain & Growth Phase assay_conditions->bacterial_strain Assay OK mechanism Step 5: Consider Mechanism of Action & Analog Design bacterial_strain->mechanism Strain OK end Resolution mechanism->end Design Considerations Addressed

Caption: Troubleshooting workflow for low antimicrobial activity.

A1: Here is a breakdown of potential causes and solutions:

Step 1: Verify Peptide Integrity and Purity

  • Purity: Impurities from synthesis can inhibit activity. Was the peptide purified to >95%?

    • Solution: Re-purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Correct Sequence & Modifications: Incorrect amino acid sequence or missing modifications are common issues.

    • Solution: Confirm the peptide's mass and sequence using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • C-terminal Amidation: The C-terminal amide is crucial for this compound's activity; its absence can lead to a significant loss of function.[1][2]

    • Solution: Ensure that the synthesis protocol includes C-terminal amidation and confirm its presence via mass spectrometry. The addition of an amide group removes the negative charge of the C-terminal carboxyl group, which is important for the peptide's interaction with the negatively charged bacterial membrane.[1]

Step 2: Review Peptide Storage and Handling

  • Improper Storage: Peptides are sensitive to degradation.

    • Solution: Store lyophilized peptides at -20°C or -80°C. For short-term storage of stock solutions, use 4°C; for long-term, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Solubility Issues: Poor solubility can lead to inaccurate concentration determination.

    • Solution: Test different solvents. While many peptides dissolve in sterile water, some may require solvents like DMSO, acetonitrile, or TFE. However, be mindful of the final solvent concentration in your assay, as it can be toxic to bacteria.[3]

  • Adsorption to Surfaces: Peptides can adsorb to plasticware, reducing the effective concentration.

    • Solution: Use low-adhesion polypropylene tubes and pipette tips.

Step 3: Scrutinize Antimicrobial Assay Parameters

  • Assay Choice: The disk diffusion assay may not be suitable for all antimicrobial peptides (AMPs).[3]

    • Solution: The recommended method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[4][5]

  • Media Composition: The presence of certain salts or serum components can inhibit AMP activity.[6]

    • Solution: Use standard, recommended media for MIC assays, such as Mueller-Hinton Broth (MHB). If testing in physiological conditions, be aware that activity may be reduced.

  • Peptide Concentration Range: The effective concentration might be higher than tested.

    • Solution: Test a broad range of concentrations, typically from 0.5 to 512 µg/mL, using two-fold serial dilutions.

Step 4: Evaluate Bacterial Strain and Growth Phase

  • Bacterial Strain Susceptibility: The target organism may not be sensitive to the this compound analog.[3]

    • Solution: Test against a panel of standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and compare your results to published data for similar peptides.

  • Inoculum Density: An incorrect bacterial concentration will lead to inaccurate MIC values.

    • Solution: Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then dilute to the final required concentration for the assay.[7]

  • Growth Phase: Bacteria in the logarithmic growth phase are generally most susceptible.

    • Solution: Prepare your inoculum from a fresh overnight culture to ensure the bacteria are in the correct growth phase.[8]

Step 5: Consider Mechanism of Action and Analog Design

  • Charge and Hydrophobicity: this compound's activity is dependent on a balance between positive charge and hydrophobicity.[9][10][11] Modifications that drastically alter this balance can reduce activity.

    • Solution: If your analog has a lower net positive charge or significantly altered hydrophobicity compared to the parent peptide, this may be the cause of reduced activity. Consider these parameters in future designs.

  • α-Helicity: this compound forms an α-helix upon interacting with bacterial membranes, which is crucial for its membrane-disrupting activity.[4][9]

    • Solution: Modifications that disrupt the propensity to form an α-helical structure can decrease antimicrobial potency. You can assess the secondary structure of your analog using Circular Dichroism (CD) spectroscopy.[12]

Frequently Asked Questions (FAQs)

Q2: What is the primary mechanism of action for this compound and its analogs?

A2: this compound is a membrane-active peptide. Its primary mechanism involves direct interaction with the negatively charged bacterial cell membrane.[4][9] This interaction is facilitated by the peptide's cationic and amphipathic nature. Upon binding, it adopts an α-helical structure and disrupts the membrane, potentially by forming pores or channels, which leads to leakage of cellular contents and cell death.[1][2][4]

Anoplin_Mechanism This compound This compound Analog (Cationic, Amphipathic) binding Electrostatic Binding This compound->binding membrane Bacterial Membrane (Negatively Charged) membrane->binding helix α-Helical Formation binding->helix disruption Membrane Disruption (Pore Formation) helix->disruption death Cell Death disruption->death

Caption: this compound's proposed mechanism of action.

Q3: How do modifications like lipidation or stapling affect this compound's activity?

A3: These modifications are intended to enhance the natural properties of this compound:

  • Lipidation: The addition of a fatty acid chain to the N-terminus increases the peptide's hydrophobicity, which can enhance its interaction with the lipid bilayer of the bacterial membrane and improve antimicrobial activity.[12][13][14] However, excessive hydrophobicity can also lead to increased toxicity against mammalian cells.[10]

  • Stapling: Introducing a hydrocarbon staple helps to constrain the peptide into an α-helical conformation.[4][9] This pre-organization can improve its membrane-disrupting activity and also increase its stability against proteases.[4][9]

Q4: What are the critical parameters to consider when designing new this compound analogs?

A4: The key is to balance several physicochemical properties:

  • Net Positive Charge: A higher positive charge (typically from +2 to +9) enhances the initial electrostatic attraction to the negatively charged bacterial membrane.[15]

  • Hydrophobicity: A sufficient degree of hydrophobicity is necessary for the peptide to partition into the lipid bilayer.[15]

  • Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues upon forming an α-helix is crucial for membrane disruption.[10]

  • Helicity: The propensity to form a stable α-helix in a membrane environment is a key determinant of activity.[4][9]

Data Presentation

Table 1: Antimicrobial Activity (MIC in µM) of this compound and Selected Analogs

Peptide/AnalogSequenceE. coliS. aureusHemolytic ActivityReference
This compoundGLLKRIKTLL-NH₂16 - 6416 - 64Low[4][9]
This compound[2-6] (Stapled)G(S₅)LLKR(S₅)KTLL-NH₂4 - 816 - 32Low[4][9]
This compound[5-9] (Stapled)GLLK(S₅)IKT(S₅)L-NH₂32 - 644 - 8High[4][9]
A-C8 (Lipidated)C₈-GLLKRIKTLL-NH₂816Moderate[13]
A-C10 (Lipidated)C₁₀-GLLKRIKTLL-NH₂88Moderate[13]

Note: MIC values can vary between studies depending on the specific strains and assay conditions used.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow start Start prep_peptide 1. Prepare Peptide Stock & Serial Dilutions start->prep_peptide prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate 4. Inoculate 96-well Plate with Peptide & Bacteria prep_peptide->inoculate_plate dilute_inoculum 3. Dilute Inoculum in Mueller-Hinton Broth prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate 5. Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • 96-well sterile microtiter plates (non-treated)

  • Mueller-Hinton Broth (MHB)

  • This compound analog (lyophilized powder)

  • Sterile water or other appropriate solvent

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Peptide Preparation: a. Prepare a stock solution of the peptide (e.g., 1024 µg/mL) in a suitable sterile solvent. b. In a 96-well plate, perform two-fold serial dilutions of the peptide stock in MHB to obtain a range of concentrations (e.g., 512, 256, ..., 0.5 µg/mL). The final volume in each well should be 50 µL.

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick 4-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this adjusted suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate. (This typically requires a 1:150 dilution).

  • Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions. The final volume in each well will be 100 µL. b. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.

  • Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in an ambient air incubator.[7]

  • Reading the MIC: a. The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the organism.[13]

Protocol 2: Hemolytic Activity Assay

Materials:

  • Freshly drawn red blood cells (RBCs) (e.g., human or sheep)

  • Phosphate-buffered saline (PBS)

  • This compound analog

  • 0.1% Triton X-100 (positive control)

Procedure:

  • RBC Preparation: a. Centrifuge the blood to pellet the RBCs. b. Wash the RBC pellet three times with PBS, centrifuging and removing the supernatant each time. c. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Assay Setup: a. Prepare serial dilutions of your peptide in PBS in a 96-well plate. b. Add the RBC suspension to each well. c. Include controls: RBCs with PBS only (negative control) and RBCs with 0.1% Triton X-100 (positive control for 100% hemolysis).

  • Incubation: a. Incubate the plate at 37°C for 1 hour.

  • Measurement: a. Centrifuge the plate to pellet intact RBCs. b. Carefully transfer the supernatant to a new plate. c. Measure the absorbance of the supernatant at 450 nm (or a relevant wavelength for hemoglobin release).

  • Calculation: a. Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

References

enhancing Anoplin's efficacy against Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing Anoplin's efficacy against Gram-negative bacteria. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to your experiments.

Frequently Asked Questions (FAQs)

Q1: My wild-type this compound shows low efficacy against the target Gram-negative bacteria. What could be the reason?

A1: Unmodified this compound, a naturally occurring antimicrobial peptide (AMP), can exhibit limited activity against certain bacterial strains.[1][2][3] Its potency is influenced by its α-helical structure, which is more stable in membrane-like environments.[4][5] In aqueous solutions, it may not maintain the optimal conformation for effective bacterial membrane disruption. Additionally, its short sequence can make it susceptible to proteolytic degradation.[4][5]

Q2: How can I enhance the stability of this compound in my experiments?

A2: Several strategies can improve this compound's stability. One effective method is "stapling," which involves introducing hydrocarbon cross-links to stabilize the α-helical conformation.[1][2][3] This has been shown to improve resistance to proteolytic enzymes like trypsin.[2][3] Another approach is the incorporation of unnatural D-amino acids.

Q3: What are the most effective chemical modifications to boost this compound's activity against Gram-negative bacteria?

A3: Research has highlighted several successful modification strategies:

  • Stapling: Specifically, creating a stapled analog at positions 2 and 6 (this compound[2-6]) has been shown to significantly increase activity against Gram-negative strains, including drug-resistant ones.[1][2][3]

  • Lipidation: N-terminal acylation with fatty acids can enhance membrane interaction. For instance, the addition of an octanoic acid (creating A-C8) has resulted in a high therapeutic index.[4]

  • Amino Acid Substitution: Replacing specific amino acids to increase cationicity and optimize amphipathicity can be effective. An analog named A-21 (KWWKKWKKWW-NH₂) demonstrated potent activity.[6]

  • Dendrimerization: Creating branched versions of this compound (dimers, trimers) can increase multivalency and antibacterial activity, though this may also increase hemolytic activity.[4][5]

Q4: Can I combine this compound with conventional antibiotics?

A4: Yes, combining this compound or its analogs with conventional antibiotics can lead to synergistic or additive effects.[4][7] This means the combined effect is greater than the sum of their individual effects, potentially lowering the required dosage of each and combating resistance.[7] For example, synergy has been observed with antibiotics like polymyxin B.[4]

Q5: How does this compound kill Gram-negative bacteria?

A5: this compound is a cationic peptide that interacts with the negatively charged outer membrane of Gram-negative bacteria.[2][3] It is believed to disrupt the membrane integrity, potentially by forming pores or ion channels, leading to leakage of cellular contents and cell death.[8][9] The C-terminal amidation of this compound is critical for this activity.[8]

Troubleshooting Guides

Issue 1: High hemolytic activity observed with modified this compound analogs.

  • Possible Cause: Modifications that significantly increase hydrophobicity, such as dendrimerization or lipidation with long fatty acid chains, can lead to reduced cell selectivity and increased lysis of red blood cells.[4][10][11]

  • Troubleshooting Steps:

    • Optimize Hydrophobicity: If using lipidation, test a range of fatty acid chain lengths. Shorter to medium chains (like C8 in A-C8) may offer a better balance between antibacterial activity and hemolyticity.[4]

    • Evaluate Stapling Position: The position of a hydrocarbon staple can influence selectivity. This compound[2-6] was found to be effective against Gram-negative bacteria without being significantly hemolytic.[1][2]

    • Screen for Therapeutic Index: Always perform a hemolysis assay in parallel with your antimicrobial assays to determine the therapeutic index (ratio of hemolytic concentration to antimicrobial concentration).

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values in checkerboard assays for synergy.

  • Possible Cause: Variability in bacterial inoculum size, growth phase, or cation concentration in the media can affect MIC results. The Fractional Inhibitory Concentration (FIC) index calculation is sensitive to these variations.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure a consistent bacterial density (typically ~5 x 10^5 CFU/mL) for all experiments. Use bacteria from the mid-logarithmic growth phase.

    • Control Media Composition: Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended by CLSI guidelines, as divalent cations can interfere with the activity of some AMPs.

    • Replicate and Average: Perform experiments in triplicate and on different days to ensure the reproducibility of your findings.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its modified analogs against various Gram-negative bacteria as reported in the literature.

Table 1: MIC of Stapled this compound Analogs (μM)

PeptideE. coli ATCC 25922E. coli O157:H7P. aeruginosa ATCC 27853
This compound (WT)32 - 643264
This compound[2-6]4416
This compound[5-9]323264

Data compiled from studies on stapled this compound analogs.[1][2]

Table 2: MIC of Lipidated and Dendrimeric this compound Analogs (μM)

PeptideE. coli ATCC 25922P. aeruginosa ATCC 27853K. pneumoniae ATCC 700603
This compound (WT)64128128
A-C8163216
K-2A161616
2K-3A888
2K-3A-C4484

Data extracted from research on this compound dendrimerization and lipidation.[4][5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound and its analogs.

  • Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Culture the Gram-negative bacterial strain in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Assay Setup:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution with MHB to achieve a range of desired concentrations.

    • Add an equal volume of the standardized bacterial suspension to each well.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[12][13]

Protocol 2: Checkerboard Assay for Synergy Analysis

This protocol is used to assess the synergistic effects between an this compound analog and a conventional antibiotic.

  • Preparation:

    • Prepare stock solutions of the this compound analog and the antibiotic.

    • Prepare a standardized bacterial inoculum as described in the MIC protocol.

  • Assay Setup:

    • In a 96-well plate, create a two-dimensional matrix of concentrations. Serially dilute the this compound analog along the rows and the antibiotic along the columns.

    • Inoculate all wells with the bacterial suspension.

    • Include controls for each agent alone.

  • Incubation and Calculation:

    • Incubate the plate at 37°C for 16-20 hours and determine the MIC of each agent in the combination wells.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results as follows: FIC ≤ 0.5: Synergy; 0.5 < FIC < 1: Additive; 1 ≤ FIC < 4: Indifference; FIC ≥ 4: Antagonism.[4]

Visualizations

Anoplin_Mechanism cluster_peptide This compound Peptide cluster_membrane Gram-Negative Bacterial Membrane cluster_cell Bacterial Cell This compound Cationic this compound (+) OM Outer Membrane (LPS, Anionic) This compound->OM 1. Electrostatic Attraction PP Periplasmic Space OM->PP 2. Membrane Perturbation IM Inner Membrane PP->IM 3. Translocation Cytoplasm Cytoplasm IM->Cytoplasm 4. Pore Formation & Membrane Disruption Lysis Cell Lysis Cytoplasm->Lysis 5. Ion Leakage & Cell Death

Caption: Proposed mechanism of this compound action against Gram-negative bacteria.

Anoplin_Modification_Workflow cluster_mods Chemical Modification Strategies cluster_eval Evaluation start Wild-Type this compound lipidation N-Terminal Lipidation (e.g., A-C8) start->lipidation stapling Hydrocarbon Stapling (e.g., this compound[2-6]) start->stapling dendrimerization C-Terminal Dendrimerization (e.g., 2K-3A-C4) start->dendrimerization mic_test MIC Assay vs. Gram-Negative Bacteria lipidation->mic_test stapling->mic_test dendrimerization->mic_test hemo_test Hemolysis Assay mic_test->hemo_test synergy_test Synergy Testing (Checkerboard Assay) hemo_test->synergy_test outcome Optimized this compound Analog (High Efficacy, Low Toxicity) synergy_test->outcome

Caption: Workflow for developing and evaluating modified this compound analogs.

Synergy_Logic This compound This compound Analog Membrane Bacterial Outer Membrane This compound->Membrane Increases Permeability Effect Enhanced Bactericidal Effect This compound->Effect Antibiotic Conventional Antibiotic Target Intracellular Target (e.g., Ribosome, DNA) Antibiotic->Target Inhibits Function Membrane->Antibiotic Facilitates Uptake Target->Effect

Caption: Logical relationship in synergistic action of this compound and antibiotics.

References

Technical Support Center: Purification of Hydrophobic Anoplin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of hydrophobic Anoplin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying hydrophobic this compound derivatives?

A1: The main difficulties arise from the inherent properties of these molecules. Due to their high hydrophobicity, these derivatives often exhibit poor solubility in aqueous solutions and even in some organic solvents commonly used in chromatography.[1][2] This can lead to sample precipitation and low recovery rates. Furthermore, hydrophobic peptides have a strong tendency to aggregate, which can complicate purification and lead to inaccurate analytical results.[3][4] Standard purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) can also be challenging, as these peptides may bind irreversibly to the column matrix.[5]

Q2: How can I improve the solubility of my hydrophobic this compound derivative before purification?

A2: Improving solubility is a critical first step. A systematic solubility test with a small amount of your peptide is recommended.[1][6] For neutral or hydrophobic peptides, the use of organic solvents like acetonitrile, methanol, isopropanol, or dimethyl sulfoxide (DMSO) can be effective.[6][7] For very hydrophobic peptides, dissolving in a minimal amount of a strong organic solvent like DMSO or trifluoroethanol (TFE) and then diluting with the mobile phase can be a successful strategy.[8] Additionally, the use of additives such as 6 M guanidine HCl or 8 M urea can help disrupt aggregation and improve solubility.[1]

Q3: What are the key considerations for selecting an appropriate RP-HPLC column?

A3: The choice of the stationary phase is crucial. While C18 columns are widely used for peptide purification, for highly hydrophobic peptides, columns with shorter alkyl chains (C8 or C4) or a phenyl-based stationary phase might be more suitable to prevent irreversible binding. The pore size of the column packing is another important factor; wide-pore columns (300 Å) are generally recommended for peptides to ensure better interaction with the stationary phase.

Q4: How can I prevent my hydrophobic this compound derivative from aggregating during purification?

A4: Aggregation can be mitigated through several strategies. Working with lower peptide concentrations can be beneficial. The composition of the mobile phase is also critical; the inclusion of organic modifiers like acetonitrile or isopropanol can disrupt hydrophobic interactions that lead to aggregation. In some cases, adding chaotropic agents like guanidine hydrochloride to the sample solvent can prevent aggregation, but their compatibility with the HPLC system must be considered. The addition of arginine and glutamic acid to buffers has also been reported to suppress aggregation.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of hydrophobic this compound derivatives.

Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
Possible Cause Troubleshooting Step Explanation
Secondary Interactions with Column Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (0.1% is common).TFA masks residual silanol groups on the silica-based column, reducing peak tailing.[2]
Peptide Aggregation on Column Increase the column temperature (e.g., to 40-60°C).Higher temperatures can disrupt peptide aggregates and improve peak shape.
Inappropriate Mobile Phase Optimize the organic solvent composition. Try a stronger organic solvent or a mixture (e.g., acetonitrile/isopropanol).A stronger organic phase can improve the elution of hydrophobic peptides and reduce peak broadening.
Column Overload Reduce the amount of sample injected onto the column.Injecting too much sample can lead to peak distortion.
Problem 2: Low or No Recovery of the Peptide
Possible Cause Troubleshooting Step Explanation
Irreversible Binding to the Column Use a column with a less hydrophobic stationary phase (e.g., C8, C4, or Phenyl).This reduces the strength of the hydrophobic interactions between the peptide and the column.
Precipitation on the Column Ensure the peptide is fully dissolved in the injection solvent. Consider using a stronger solvent for dissolution.If the peptide is not fully soluble, it can precipitate at the head of the column.
Sample Loss Due to Adsorption Use low-protein-binding tubes and vials for sample handling.Hydrophobic peptides can adsorb to plastic surfaces, leading to sample loss.
Problem 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step Explanation
Changes in Mobile Phase Composition Ensure mobile phase components are accurately measured and well-mixed. Use a mobile phase with a buffer.Small variations in the mobile phase composition can significantly affect the retention of hydrophobic peptides.
Column Degradation Flush the column regularly and store it in an appropriate solvent. If performance continues to decline, replace the column.Over time, the stationary phase can degrade, leading to changes in retention behavior.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.Temperature affects the viscosity of the mobile phase and the interactions between the peptide and the stationary phase.

Quantitative Data Summary

The following tables summarize key physicochemical and biological activity data for selected this compound derivatives from published literature.

Table 1: Physicochemical Properties of Stapled this compound Analogs

PeptideNet Charge% α-Helix (in buffer)Hemolytic Activity (at 32 µM)
This compound+4Random Coil~4%
This compound[2-6]+459%~4%
This compound[5-9]+364%43%

Data sourced from[9].

Table 2: Antimicrobial Activity (MIC in µM) of Stapled this compound Analogs

PeptideE. coliS. aureus
This compound16-6416-64
This compound[2-6]4>64
This compound[5-9]16-324

Data sourced from[9].

Table 3: Physicochemical Properties of Lipidated this compound Derivatives

PeptideFatty Acid ChainHPLC Retention Time (t\R)% α-Helix (in 50% TFE)
A-C8C818.2 min91.01%
K-2A-13.5 min80.56%
2K-3A-13.9 min98.35%

Data sourced from[1]. TFE: Trifluoroethanol.

Table 4: Antimicrobial Activity (Geometric Mean MIC in µM) of Lipidated this compound Derivatives

PeptideGeometric Mean MIC
A-C810.56
K-2A8
2K-3A4.59

Data sourced from[1].

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Stapled this compound

This protocol is a generalized procedure based on the manual synthesis of stapled this compound derivatives.[10]

  • Resin Preparation: Start with a Rink-amide resin. Swell the resin in N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids (3-fold molar excess) using an activator like HATU/HOAt in the presence of a base such as collidine or DIPEA. For unnatural amino acids used for stapling, a higher excess of reagents and repeated coupling steps may be necessary.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and other solvents to remove excess reagents and byproducts.

  • Ring-Closing Metathesis (for stapled peptides): After incorporating the two olefin-containing unnatural amino acids, perform the ring-closing metathesis using a Grubbs catalyst in a degassed solvent like dichloroethane (DCE).

  • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., 95:2.5:2.5 v/v/v).

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with ether to remove scavengers.

  • Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

Protocol 2: RP-HPLC Purification of Hydrophobic this compound Derivatives

This protocol provides a general guideline for the purification of hydrophobic this compound derivatives.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent. Start with the initial mobile phase conditions. If solubility is an issue, use a minimal amount of a strong organic solvent like DMSO or TFE and dilute with the initial mobile phase. Centrifuge the sample to remove any insoluble material before injection.

  • Column and Mobile Phases:

    • Column: A C18, C8, or C4 reversed-phase column with a wide pore size (300 Å) is recommended.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min for an analytical column (e.g., 4.6 mm ID) and scaled up for preparative columns.

    • Detection: Monitor the elution at 220 nm.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is used. The specific gradient will depend on the hydrophobicity of the peptide and needs to be optimized. For example, a gradient of 20% to 80% B over 30 minutes can be a starting point.[10]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Lyophilization1 Lyophilization Precipitation->Lyophilization1 Dissolution Crude Peptide Dissolution Lyophilization1->Dissolution RPHPLC RP-HPLC Dissolution->RPHPLC Fractionation Fraction Collection RPHPLC->Fractionation PurityAnalysis Purity Analysis (Analytical HPLC & MS) Fractionation->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Lyophilization2 Final Lyophilization Pooling->Lyophilization2 PurePeptide Pure Hydrophobic this compound Derivative Lyophilization2->PurePeptide

Caption: General workflow for the synthesis and purification of hydrophobic this compound derivatives.

troubleshooting_logic Start Purification Issue Identified Solubility Poor Solubility? Start->Solubility Aggregation Aggregation? Solubility->Aggregation No Solvent Optimize Solvent System (e.g., add organic solvent, TFE, DMSO) Solubility->Solvent Yes RPHPLC_Issue RP-HPLC Problem? Aggregation->RPHPLC_Issue No Additives Use Additives (e.g., Guanidine HCl, Arginine) Aggregation->Additives Yes PeakShape Poor Peak Shape? RPHPLC_Issue->PeakShape Yes Recovery Low Recovery? RPHPLC_Issue->Recovery No Solvent->Aggregation Concentration Lower Peptide Concentration Additives->Concentration MobilePhase Modify Mobile Phase (e.g., higher % organic) Concentration->MobilePhase MobilePhase->RPHPLC_Issue IonPairing Add Ion-Pairing Agent (TFA) PeakShape->IonPairing Yes Temperature Increase Column Temperature PeakShape->Temperature No ColumnChoice Change Column (e.g., C8, C4, Phenyl) Recovery->ColumnChoice Yes

Caption: A logical troubleshooting workflow for common purification issues.

References

Technical Support Center: Enhancing Anoplin's Proteolytic Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the proteolytic resistance of the antimicrobial peptide, Anoplin.

Frequently Asked Questions (FAQs)

Q1: Why is improving the proteolytic resistance of this compound important?

A1: this compound, a promising 10-amino acid antimicrobial peptide, is susceptible to degradation by proteases found in biological fluids.[1] This rapid degradation limits its therapeutic potential by reducing its in vivo half-life and bioavailability. Enhancing its resistance to proteolytic enzymes is crucial for developing it into a viable therapeutic agent.

Q2: What are the most common strategies to improve this compound's proteolytic stability?

A2: Several effective strategies have been successfully employed to increase this compound's resistance to proteases. These include:

  • D-amino acid substitution: Replacing the naturally occurring L-amino acids with their D-isomers makes the peptide less recognizable to proteases. An analog named this compound-4, composed entirely of D-amino acids, has shown significantly higher proteolytic stability.[2][3][4]

  • Hydrocarbon stapling: This technique involves introducing a synthetic brace to lock the peptide into its bioactive α-helical conformation. This rigid structure hinders protease access to cleavage sites. Stapled this compound analogs have demonstrated a marked increase in stability against trypsin.[5][6]

  • N-terminal Acylation and C-terminal Amidation: Modifying the peptide's termini can protect it from degradation by exopeptidases. Native this compound is C-terminally amidated, a feature important for its stability.[7]

  • Lipidation: The attachment of fatty acids (lipidation) to the N-terminus of this compound has been shown to enhance its proteolytic stability.[2]

Q3: Which modification strategy offers the highest proteolytic resistance for this compound?

A3: Both D-amino acid substitution and hydrocarbon stapling have been shown to dramatically improve this compound's resistance to proteolysis. For instance, unstapled, native this compound is completely degraded by trypsin within 4-6 minutes, whereas stapled analogs remain significantly more stable over the same period.[5][6] Similarly, this compound-4, the D-amino acid analog, is reported to have higher enzymatic stability.[4] The choice of strategy may depend on the specific application and desired balance between stability, activity, and potential toxicity.

Q4: Will modifying this compound to increase proteolytic resistance affect its antimicrobial activity?

A4: Modifications can indeed impact antimicrobial activity, and the effects vary. For example, D-amino acid substitution in this compound-4 was found to enhance its antimicrobial activity in addition to increasing its stability.[2][3][4] Hydrocarbon stapling has also been shown to produce this compound analogs with improved antimicrobial potency.[5][6] However, it is essential to empirically test the activity of any new analog, as some modifications could potentially hinder the peptide's interaction with bacterial membranes.

Q5: What enzymes are commonly used to test the proteolytic stability of this compound and its analogs?

A5: Trypsin is a commonly used protease for in vitro stability assays of this compound, as it cleaves at the C-terminal side of lysine and arginine residues, which are present in the this compound sequence.[5][6] Assays using serum or plasma are also employed to simulate a more physiologically relevant environment containing a mixture of proteases.

Troubleshooting Guides

Problem 1: Modified this compound analog shows no improvement in proteolytic resistance.

Possible Cause Troubleshooting Step
Ineffective modification strategy. Ensure the modification is appropriate for the target protease. For instance, if degradation is primarily by exopeptidases, terminal modifications (acetylation, amidation) are crucial. For endopeptidase activity, internal modifications like D-amino acid substitution or stapling are more effective.
Incorrect placement of the modification. For hydrocarbon stapling, the position of the staple is critical for stabilizing the α-helix and protecting cleavage sites. Re-evaluate the staple position based on the peptide's structure and known protease cleavage sites.[6]
Suboptimal experimental conditions in the stability assay. Verify the enzyme-to-peptide ratio, buffer pH, and incubation temperature. Deviations from optimal conditions can affect protease activity and lead to misleading results.

Problem 2: Significant batch-to-batch variability in stability assay results.

Possible Cause Troubleshooting Step
Inconsistent enzyme activity. Use a fresh, properly stored stock of the protease for each experiment. If possible, perform an activity assay on the enzyme to ensure consistent performance.
Variability in serum/plasma samples. If using biological fluids, be aware that protease activity can vary between donors and batches. Pool samples from multiple donors or use a commercially available standardized serum/plasma.
Inconsistent sample handling. Ensure uniform incubation times, temperatures, and quenching procedures for all samples.

Problem 3: Modified this compound analog has improved stability but reduced antimicrobial activity.

Possible Cause Troubleshooting Step
Modification interferes with the peptide's active conformation. The modification may be sterically hindering the interaction of this compound with the bacterial membrane. Consider alternative modification strategies or repositioning the modification away from key residues involved in antimicrobial activity.
Altered physicochemical properties. The modification may have changed the peptide's overall charge, hydrophobicity, or amphipathicity, which are crucial for its mechanism of action. Characterize these properties for the new analog and compare them to the native peptide.

Quantitative Data Summary

The following table summarizes the proteolytic stability of native this compound and its modified analogs when exposed to trypsin. The data is extracted from the graphical representation in Wojciechowska et al., 2021.[5][6]

PeptideModification% Peptide Remaining after 2 min% Peptide Remaining after 4 min% Peptide Remaining after 6 min% Peptide Remaining after 8 min
This compound None (Native)~50%~10%0%0%
This compound[2-6] Hydrocarbon Staple~90%~75%~60%~50%
This compound[5-9] Hydrocarbon Staple~100%~95%~90%~85%
This compound-4 D-amino acid substitutionReported as having higher proteolytic stability, but specific quantitative data from a comparable assay is not available.[2][3][4]

Experimental Protocols

Protocol 1: Trypsin Digestion Assay for Proteolytic Stability

This protocol is adapted from the methodology used to assess the stability of stapled this compound analogs.[5]

Materials:

  • This compound or this compound analog

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0)

  • Trypsin solution (e.g., from bovine pancreas)

  • Quenching solution: 50% acetonitrile with 1% trifluoroacetic acid (TFA)

  • Thermomixer or incubator capable of maintaining 37°C with shaking

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Prepare a solution of the peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0).

  • Prepare a fresh solution of trypsin in water.

  • In a microcentrifuge tube, mix the peptide solution with the trypsin solution at a ratio of 1:1333 (enzyme:peptide, w/w).

  • Incubate the mixture at 37°C with rapid shaking (e.g., 600 rpm).

  • At designated time points (e.g., 0, 2, 4, 6, 8 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by mixing the aliquot with an equal volume of the quenching solution (50% acetonitrile with 1% TFA).

  • Analyze the samples by RP-HPLC to determine the amount of remaining intact peptide. The peak area of the intact peptide is integrated and compared to the t=0 time point.

Protocol 2: General Serum Stability Assay

This protocol provides a general framework for assessing peptide stability in serum.

Materials:

  • This compound or this compound analog

  • Human or animal serum (commercially available or freshly prepared)

  • Phosphate-buffered saline (PBS)

  • Precipitating agent (e.g., 10% trichloroacetic acid (TCA) or cold acetonitrile)

  • Incubator at 37°C

  • Centrifuge

  • RP-HPLC system

Procedure:

  • Pre-warm the serum to 37°C.

  • Prepare a stock solution of the peptide in PBS.

  • Add the peptide stock solution to the pre-warmed serum to achieve the desired final concentration.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.

  • Stop the enzymatic degradation by adding a precipitating agent (e.g., 2 volumes of cold acetonitrile or an equal volume of 10% TCA) to precipitate the serum proteins.

  • Incubate on ice for at least 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the peptide.

  • Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide.

Visualizations

experimental_workflow_trypsin_assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_peptide Prepare Peptide Solution (0.1M NH4HCO3, pH 8.0) mix Mix Peptide and Trypsin (1333:1 ratio) prep_peptide->mix prep_trypsin Prepare Trypsin Solution (in Water) prep_trypsin->mix incubate Incubate at 37°C (with shaking) mix->incubate sampling Take Aliquots at Time Points (0, 2, 4, 6, 8 min) incubate->sampling quench Quench Reaction (50% ACN, 1% TFA) sampling->quench hplc Analyze by RP-HPLC quench->hplc

Caption: Workflow for the Trypsin Digestion Assay.

logical_relationship_stability_strategies cluster_strategies Modification Strategies This compound Native this compound (Low Proteolytic Resistance) D_amino D-amino Acid Substitution This compound->D_amino leads to stapling Hydrocarbon Stapling This compound->stapling leads to terminal_mod Terminal Modifications (N-acetylation, C-amidation) This compound->terminal_mod leads to lipidation Lipidation This compound->lipidation leads to Improved_Stability Modified this compound (Improved Proteolytic Resistance) D_amino->Improved_Stability stapling->Improved_Stability terminal_mod->Improved_Stability lipidation->Improved_Stability

Caption: Strategies to Improve this compound's Proteolytic Resistance.

References

Technical Support Center: Enhancing Anoplin's Therapeutic Index via Lipidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with lipidation strategies aimed at enhancing the therapeutic index of the antimicrobial peptide, Anoplin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its lipidated analogs?

This compound is a cationic, amphipathic peptide that exerts its antimicrobial effects primarily by interacting with and disrupting the integrity of bacterial cell membranes.[1][2] Upon encountering a bacterial cell, the positively charged residues of this compound are attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This initial electrostatic interaction is followed by the insertion of the peptide's hydrophobic face into the lipid bilayer, leading to membrane permeabilization and subsequent cell death.[1][3] Lipidation strategies, such as N-terminal acylation, enhance the hydrophobicity of this compound, which can lead to stronger interactions with the bacterial membrane and improved antimicrobial potency.[4][5][6]

Q2: Why is lipidation a promising strategy to improve this compound's therapeutic index?

The therapeutic index of an antimicrobial peptide is a measure of its selectivity for bacterial cells over host cells. This compound naturally exhibits low hemolytic activity.[4][7] Lipidation can enhance its antimicrobial efficacy, but it can also increase its toxicity towards mammalian cells if not optimized.[1][8] The goal of lipidation is to find a balance that significantly boosts antibacterial activity without a proportional increase in cytotoxicity, thereby widening the therapeutic window.[8] Attaching fatty acid chains of appropriate lengths (typically C8-C12) has been shown to increase the peptide's affinity for bacterial membranes, leading to enhanced antimicrobial potency.[6][8]

Q3: Which lipidation strategies have been most successful for this compound?

N-terminal acylation with fatty acids has been a widely explored and successful strategy.[4][5][8] Specifically, the attachment of octanoic acid (C8) and decanoic acid (C10) to the N-terminus of this compound has been shown to significantly increase its antimicrobial activity against a range of bacteria.[8][9] Another approach involves the incorporation of synthetic lipophilic amino acids into the peptide sequence.[4][5] Both methods aim to increase the overall hydrophobicity of the peptide, which is a key determinant of its interaction with cell membranes.[4][8]

Q4: How does the length of the attached fatty acid chain affect this compound's activity and toxicity?

The length of the acyl chain is a critical parameter. Generally, increasing the chain length from C4 to C12 enhances the antimicrobial activity of this compound.[8] However, this increase in hydrophobicity can also lead to higher hemolytic activity and cytotoxicity towards mammalian cells.[1][8] Fatty acid chains longer than C12 may lead to poor solubility and a decrease in antimicrobial efficacy.[8] Therefore, an optimal chain length, often found to be C8 or C10, is sought to maximize the therapeutic index.[8]

Troubleshooting Guides

Problem 1: Low yield of lipidated this compound during solid-phase peptide synthesis (SPPS).

  • Possible Cause: Incomplete coupling of the fatty acid to the N-terminus of the peptide.

  • Troubleshooting Steps:

    • Optimize Coupling Reagents: Use a combination of highly efficient coupling reagents such as HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/hydroxybenzotriazole) and a tertiary base like DIPEA (N,N-diisopropylethylamine).[10]

    • Increase Equivalents: Use a higher excess of the fatty acid and coupling reagents (e.g., 3-5 equivalents) relative to the resin-bound peptide.

    • Extend Reaction Time: Increase the coupling reaction time to ensure completion. Monitor the reaction using a qualitative test like the ninhydrin test.

    • Improve Solubility: Ensure the fatty acid is fully dissolved in a suitable solvent like N,N-dimethylformamide (DMF) before adding it to the reaction vessel.[10]

Problem 2: High batch-to-batch variability in the antimicrobial activity of the synthesized lipopeptide.

  • Possible Cause: Inconsistent purity of the final product.

  • Troubleshooting Steps:

    • Rigorous Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[1][2]

    • Purity Assessment: Analyze the purity of each batch using analytical RP-HPLC and confirm the molecular weight using mass spectrometry (e.g., ESI-MS).[10] Aim for a purity of >95%.

    • Proper Storage: Lyophilize the purified peptide and store it at -20°C or lower to prevent degradation.

Problem 3: Lipidated this compound analog shows high antimicrobial activity but also high hemolysis.

  • Possible Cause: The attached lipid chain is too long or the overall hydrophobicity is too high, leading to non-specific membrane disruption.

  • Troubleshooting Steps:

    • Synthesize Analogs with Shorter Acyl Chains: If you are using a C12 or longer fatty acid, synthesize analogs with shorter chains (e.g., C8, C10) to assess the impact on the therapeutic index.[8]

    • Introduce Polar Residues: Consider strategic amino acid substitutions in the peptide sequence to slightly decrease the overall hydrophobicity without compromising the amphipathic structure.

    • Perform a Dose-Response Analysis: Conduct detailed dose-response curves for both antimicrobial and hemolytic activities to accurately determine the therapeutic index (HC50/MIC).

Data Presentation

Table 1: Antimicrobial Activity (MIC) of Lipidated this compound Analogs

Peptide/AnalogModificationE. coli (μM)S. aureus (μM)P. aeruginosa (μM)Reference
This compoundUnmodified16 - 6416 - 64>64[1]
A-C8N-terminal Octanoic Acid8416[8]
A-C10N-terminal Decanoic Acid428[8]
A-C12N-terminal Dodecanoic Acid8416[8]
Ano 2-C10N-terminal Decanoic Acid & substitutions0.50.51[9]

Table 2: Hemolytic and Cytotoxic Activity of Lipidated this compound Analogs

Peptide/AnalogModificationHemolytic Activity (HC10 at μM)Cytotoxicity (IC50 on HEK293 at μM)Therapeutic Index (HC10/GM MIC)Reference
This compoundUnmodified>100>100High[1]
A-C8N-terminal Octanoic Acid64>64~6.0[8]
A-C10N-terminal Decanoic Acid3232~4.0[8]
A-C12N-terminal Dodecanoic Acid1616~2.0[8]
2K-3A-C4Trimer, N-terminal Butyric Acid3.18Not Reported0.91[8]

Experimental Protocols

1. Synthesis of N-terminally Lipidated this compound

This protocol describes the manual solid-phase peptide synthesis (SPPS) of this compound with N-terminal acylation using the Fmoc/tBu strategy.

  • Materials:

    • Fmoc-Rink Amide MBHA resin

    • Fmoc-amino acids

    • Fatty acids (e.g., octanoic acid, decanoic acid)

    • Coupling reagents: HBTU, HOBt

    • Base: DIPEA

    • Deprotection solution: 20% piperidine in DMF

    • Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

    • Solvents: DMF, DCM, Diethyl ether

  • Procedure:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Couple the first Fmoc-amino acid using HBTU/HOBt and DIPEA in DMF.

    • Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (GLLKRIKTLL-NH2).

    • After coupling the final amino acid (Glycine), perform Fmoc deprotection.

    • Couple the desired fatty acid to the free N-terminus using HBTU/HOBt and DIPEA.

    • Wash the resin thoroughly with DMF and DCM.

    • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the peptide by RP-HPLC.

    • Confirm the identity and purity by mass spectrometry and analytical RP-HPLC.[10]

2. Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method to determine the antimicrobial activity of the peptides.

  • Materials:

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Peptide stock solutions

    • Bacterial inoculum (~5 x 10^5 CFU/mL)

  • Procedure:

    • Prepare serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.

    • Add an equal volume of the bacterial inoculum to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[8][10]

3. Hemolysis Assay

This assay measures the lytic activity of the peptides against red blood cells.

  • Materials:

    • Freshly collected red blood cells (e.g., human, sheep)

    • Phosphate-buffered saline (PBS)

    • Peptide stock solutions

    • Triton X-100 (positive control)

  • Procedure:

    • Wash the red blood cells with PBS by repeated centrifugation and resuspension until the supernatant is clear.

    • Prepare a 2-4% (v/v) suspension of the red blood cells in PBS.

    • Add serial dilutions of the peptide to a 96-well plate.

    • Add the red blood cell suspension to each well.

    • Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate and transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control.[1][8]

4. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the peptides on the viability of mammalian cells.

  • Materials:

    • Mammalian cell line (e.g., HEK293)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Sterile 96-well cell culture plates

    • Peptide stock solutions

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the peptide.

    • Incubate for 24-48 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance at a wavelength of ~570 nm.

    • Calculate cell viability as a percentage of the untreated control.[1]

Visualizations

Anoplin_Mechanism_of_Action This compound Lipidated this compound Electrostatic_Interaction Electrostatic Interaction This compound->Electrostatic_Interaction Initial Contact Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Hydrophobic_Insertion Hydrophobic Insertion Electrostatic_Interaction->Hydrophobic_Insertion Conformational Change Membrane_Permeabilization Membrane Permeabilization (Pore Formation) Hydrophobic_Insertion->Membrane_Permeabilization Disruption of Lipid Bilayer Cell_Death Bacterial Cell Death Membrane_Permeabilization->Cell_Death Loss of Ion Gradients & Cellular Contents

Caption: Mechanism of action of lipidated this compound on bacterial cell membranes.

Lipidation_Workflow start Start: SPPS of this compound synthesis Fmoc-based Solid-Phase Peptide Synthesis start->synthesis deprotection Final N-terminal Fmoc Deprotection synthesis->deprotection lipidation Fatty Acid Coupling (e.g., C8, C10) deprotection->lipidation cleavage Cleavage from Resin & Deprotection lipidation->cleavage purification RP-HPLC Purification cleavage->purification analysis Purity & Identity Analysis (HPLC & Mass Spec) purification->analysis end End: Purified Lipopeptide analysis->end

Caption: Experimental workflow for the synthesis of N-terminally lipidated this compound.

Therapeutic_Index_Logic Lipidation Lipidation Strategy (e.g., Acyl Chain Length) Antimicrobial_Activity Antimicrobial Activity (MIC) Lipidation->Antimicrobial_Activity Increases Toxicity Toxicity (Hemolysis, Cytotoxicity) Lipidation->Toxicity May Increase Therapeutic_Index Therapeutic Index (Toxicity / Activity) Antimicrobial_Activity->Therapeutic_Index Toxicity->Therapeutic_Index Optimal_Strategy Optimal Lipidation Strategy Therapeutic_Index->Optimal_Strategy Maximize

References

optimizing buffer conditions for Anoplin activity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing buffer conditions in Anoplin activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked questions (FAQs)

Q1: What is the optimal pH for an this compound antimicrobial activity assay?

A1: While specific studies on the optimal pH for this compound's activity are not extensively documented, cationic antimicrobial peptides like this compound generally exhibit enhanced activity at a slightly acidic pH (around 5.5-6.5). This is because a lower pH can increase the net positive charge of the peptide, facilitating its interaction with the negatively charged bacterial membrane. For standard antimicrobial susceptibility testing, Mueller-Hinton Broth (MHB) is typically used, which has a pH of 7.2-7.4. If you are observing low activity, consider testing a range of pH values to determine the optimum for your specific bacterial strain and experimental setup.

Q2: How does ionic strength affect this compound's activity?

A2: High ionic strength in the assay buffer can significantly inhibit the activity of this compound. The electrostatic interaction between the cationic peptide and the anionic bacterial membrane is a crucial first step in its mechanism of action. Excess salts in the buffer can shield these charges, weakening the interaction and reducing the peptide's efficacy. It is advisable to use buffers with physiological salt concentrations (e.g., Phosphate-Buffered Saline - PBS, with 150 mM NaCl) or even lower, if compatible with the assay. If you suspect high ionic strength is an issue, consider performing the assay in a low-salt buffer, such as a Tris-based buffer with minimal NaCl.

Q3: Can detergents be included in the assay buffer?

A3: The use of detergents in this compound activity assays should be approached with caution. Detergents can interfere with the assay in several ways: by disrupting the bacterial membrane, by interacting with the peptide itself, or by interfering with colorimetric or fluorometric readouts. Non-ionic detergents at low concentrations might be used to prevent peptide aggregation, but their compatibility with the specific assay must be validated. It is generally recommended to avoid detergents unless absolutely necessary.

Q4: My this compound peptide shows lower than expected activity. What are the common buffer-related causes?

A4: Several buffer-related factors could contribute to lower than expected this compound activity:

  • Suboptimal pH: The pH of your buffer may not be optimal for this compound's interaction with the target cells.

  • High Ionic Strength: Excessive salt concentrations can inhibit peptide activity.

  • Peptide Adsorption: Peptides can adsorb to plasticware. Including a small amount of a non-ionic surfactant or using low-binding microplates might mitigate this.

  • Peptide Degradation: Ensure your buffer is sterile and free of proteases. Storing peptide stock solutions in appropriate buffers at -20°C or -80°C is crucial.[1]

  • Improper Dissolution: this compound may not be fully dissolved in the buffer, leading to an inaccurate concentration.

Q5: What is a suitable buffer for a hemolytic assay with this compound?

A5: A common and suitable buffer for hemolytic assays is Phosphate-Buffered Saline (PBS) at pH 7.4. This buffer is isotonic and maintains the integrity of red blood cells. One protocol specifies using a PBS buffer composed of 10 mM phosphate and 150 mM NaCl at pH 7.4.[2]

Troubleshooting Guides

Low Antimicrobial Activity
Symptom Possible Cause Suggested Solution
High Minimum Inhibitory Concentration (MIC) valuesSuboptimal pH of the growth medium.Test the activity in media adjusted to a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4) to find the optimal pH for your target microorganism.
High ionic strength of the medium.If using a supplemented broth, be aware of the final salt concentration. Consider using a minimal medium with a defined and lower salt content for the assay.
Peptide is inactive or has degraded.Verify the peptide's integrity via mass spectrometry. Ensure proper storage of peptide stocks at -20°C or below in a suitable buffer and avoid repeated freeze-thaw cycles.[1]
No activity observed at all concentrationsPeptide has precipitated out of solution.Visually inspect the wells for any precipitation. Test the solubility of this compound in the assay buffer at the concentrations used. Consider using a different buffer system or adding a small amount of a solubilizing agent like acetonitrile or DMSO (ensure solvent controls are included).
Incorrect peptide concentration.Re-quantify the peptide stock solution. Ensure accurate serial dilutions.
High Hemolytic Activity
Symptom Possible Cause Suggested Solution
High background hemolysis in negative controlsLysis of red blood cells due to buffer conditions.Ensure the hemolytic assay buffer is isotonic (e.g., PBS, pH 7.4). Check the osmolarity of the buffer.
Contamination of the buffer or red blood cell suspension.Use sterile, endotoxin-free buffers and reagents. Handle red blood cells gently to avoid mechanical lysis.
This compound appears more hemolytic than reportedBuffer composition is affecting membrane stability.Verify the composition and pH of your PBS. Some studies have used Tris-HCl buffer for hemolytic assays.[3] Comparing results in different isotonic buffers might be useful.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[4]

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile, ultrapure water or a suitable buffer (e.g., 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).

  • Prepare Bacterial Inoculum: Culture the target bacterial strain in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: Bacterial inoculum in MHB without this compound.

    • Negative Control: MHB only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Hemolytic Activity Assay

This protocol is a standard method for assessing the lytic activity of peptides against red blood cells.[2]

  • Prepare Red Blood Cells (RBCs):

    • Centrifuge fresh, defibrinated sheep or human blood.

    • Wash the pelleted RBCs three times with sterile Phosphate-Buffered Saline (PBS; 10 mM phosphate, 150 mM NaCl, pH 7.4).

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the this compound dilutions and the controls.

  • Controls:

    • Negative Control: RBCs in PBS only (0% hemolysis).

    • Positive Control: RBCs in 1% Triton X-100 (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemolysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 405 nm or 540 nm.

  • Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Quantitative Data

Table 1: Antimicrobial Activity of this compound and its Analogs

PeptideTarget OrganismMIC (µM)Reference
This compoundE. coli16 - 64[2]
This compoundS. aureus>64[2]
This compound[2-6]E. coli4[2]
This compound[2-6]S. aureus>64[2]
This compound[5-9]E. coli32[2]
This compound[5-9]S. aureus4[2]

Table 2: Hemolytic Activity of this compound and its Analogs

PeptideConcentration (µM)Hemolytic Activity (%)Reference
This compound32~4[2]
This compound[2-6]32~4[2]
This compound[5-9]32~43[2]

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Serial Dilution of this compound prep_this compound->serial_dilution prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read Visual Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Anoplin_Signaling_Pathway cluster_peptide This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_effect Cellular Effect This compound This compound (Cationic) membrane Bacterial Membrane (Anionic) This compound->membrane Electrostatic Interaction pore Pore Formation membrane->pore disruption Membrane Disruption pore->disruption leakage Ion Leakage disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of this compound's antimicrobial action.

References

Validation & Comparative

Anoplin vs. Other Wasp Venom Antimicrobial Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Wasp venom is a rich source of bioactive molecules, including a diverse array of antimicrobial peptides (AMPs). These peptides represent a promising avenue for the development of novel antibiotics to combat the growing threat of multidrug-resistant pathogens. This guide provides a detailed comparison of anoplin, a small decapeptide from the venom of the solitary wasp Anoplius samariensis, with other prominent antimicrobial peptides found in wasp venoms, primarily focusing on the well-studied mastoparan family. We present quantitative data on their antimicrobial efficacy and cytotoxicity, outline detailed experimental protocols for their evaluation, and visualize their mechanisms of action.

Performance Comparison: this compound vs. Mastoparan

This compound and mastoparans are both cationic, amphipathic peptides that adopt an α-helical structure, a key feature for their interaction with cell membranes. However, they exhibit significant differences in their antimicrobial potency, toxicity, and mechanism of action.

This compound is a relatively simple, 10-amino acid peptide (GLLKRIKTLL-NH2).[1][2] In its native form, it displays modest antimicrobial activity.[1][2] Its primary mechanism of action is the direct disruption of the bacterial cell membrane through the formation of toroidal pores.[2] A key advantage of this compound is its low hemolytic and cytotoxic activity against mammalian cells, making it an attractive template for designing new antimicrobial agents with improved therapeutic indices.[1][3]

Mastoparans are a larger family of 14-amino acid peptides found in the venom of social wasps of the Vespidae family.[4] They are generally more potent antimicrobial agents than native this compound.[4] However, this increased potency is often accompanied by higher hemolytic and cytotoxic activity, limiting their therapeutic potential.[4] Mastoparans have a more complex mechanism of action that, in addition to membrane disruption, involves interaction with intracellular targets, including G-proteins, which contributes to their toxicity in eukaryotic cells.[5]

Antimicrobial Activity

The antimicrobial efficacy of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of native this compound and a modified version (stapled this compound [2-6]) against various Gram-positive and Gram-negative bacteria, as reported in Wojciechowska et al., 2021. For comparison, representative MIC values for Mastoparan-C are also included from another study.

PeptideOrganismMIC (µM)Reference
This compound (native) Escherichia coli ATCC 2592232Wojciechowska et al., 2021[1]
Pseudomonas aeruginosa PAO164Wojciechowska et al., 2021[1]
Staphylococcus aureus ATCC 2921364Wojciechowska et al., 2021[1]
Bacillus subtilis ATCC 663364Wojciechowska et al., 2021[1]
Stapled this compound [2-6] Escherichia coli ATCC 259224Wojciechowska et al., 2021[1]
Pseudomonas aeruginosa PAO18Wojciechowska et al., 2021[1]
Staphylococcus aureus ATCC 29213>64Wojciechowska et al., 2021[1]
Bacillus subtilis ATCC 663316Wojciechowska et al., 2021[1]
Mastoparan-C Escherichia coli ATCC 259224Yoon et al., 2015
Pseudomonas aeruginosa ATCC 90278Yoon et al., 2015
Staphylococcus aureus ATCC 65382Yoon et al., 2015
Bacillus subtilis KCTC 10212Yoon et al., 2015

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Cytotoxicity and Hemolytic Activity

A critical factor for the therapeutic potential of AMPs is their selectivity for microbial cells over host cells. This is assessed through cytotoxicity and hemolytic assays. The half-maximal cytotoxic concentration (CC50) and the half-maximal hemolytic concentration (HC50) are common metrics. Lower values indicate higher toxicity.

PeptideCell Line / AssayCytotoxicity / HemolysisReference
This compound (native) Human Embryonic Kidney (HEK) 293 cellsNo significant effect on viability at 32 µMWojciechowska et al., 2021[1]
Sheep Red Blood Cells~4% hemolysis at 32 µMWojciechowska et al., 2021[1]
Stapled this compound [2-6] Human Embryonic Kidney (HEK) 293 cellsNo significant effect on viability at 32 µMWojciechowska et al., 2021[1]
Sheep Red Blood Cells~4% hemolysis at 32 µMWojciechowska et al., 2021[1]
Mastoparan-L Human Red Blood CellsHC50 ≈ 50 µMIrazazabal et al., 2016
Mastoparan-C Human Red Blood CellsHC50 ≈ 30 µMCharacterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms, 2023[6]

Mechanisms of Action

The distinct mechanisms of action of this compound and mastoparans underpin their different biological activities and toxicity profiles.

This compound: Direct Membrane Disruption via Toroidal Pore Formation

This compound's primary mode of action is the physical disruption of the bacterial membrane. Upon encountering a bacterial cell, the cationic peptide is electrostatically attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction induces a conformational change in this compound, causing it to fold into an α-helix and insert into the lipid bilayer. It then aggregates to form a "toroidal pore," where the peptide molecules line the pore, causing the lipid monolayers to bend inward. This disrupts the membrane integrity, leading to leakage of cellular contents and cell death.

Anoplin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Cytoplasm cluster_pore Pore Formation This compound This compound (Unstructured) Membrane Outer Leaflet Hydrophobic Core Inner Leaflet This compound->Membrane:h 1. Electrostatic Attraction Pore Toroidal Pore (this compound + Lipids) Membrane:m->Pore 2. Insertion & α-Helix Formation Leakage Leakage of Cellular Contents CellDeath Cell Death Leakage->CellDeath Pore->Leakage 3. Membrane Disruption

Caption: this compound's mechanism of action: toroidal pore formation.

Mastoparan: A Dual-Action Peptide

Mastoparans also disrupt cell membranes, but their mechanism is more complex and not limited to pore formation. In eukaryotic cells, mastoparans can directly activate heterotrimeric G-proteins, mimicking the function of G-protein coupled receptors (GPCRs). This interaction triggers downstream signaling cascades, leading to various cellular responses, including histamine release from mast cells, which contributes to its toxicity. This dual-action mechanism, combining membrane disruption and intracellular signaling interference, explains both its high potency and its significant side effects.

Mastoparan_Mechanism cluster_extracellular Extracellular Space cluster_membrane Eukaryotic Cell Membrane cluster_intracellular Cytoplasm Mastoparan Mastoparan G_Protein G-Protein (Inactive) Mastoparan->G_Protein 1. Direct Activation G_Protein_Active G-Protein (Active) G_Protein->G_Protein_Active 2. GDP/GTP Exchange Signaling Downstream Signaling G_Protein_Active->Signaling 3. Signal Transduction Response Cellular Response (e.g., Histamine Release) Signaling->Response

Caption: Mastoparan's interaction with G-proteins in eukaryotic cells.

Experimental Protocols

The following are standardized protocols for the key experiments used to evaluate the performance of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial peptide required to inhibit the growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Antimicrobial peptide stock solution

  • Sterile water or appropriate solvent

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Peptide Dilutions: Perform a serial two-fold dilution of the antimicrobial peptide stock solution in the appropriate medium in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_bacteria inoculate Inoculate wells with Bacteria prep_bacteria->inoculate prep_peptide Serial Dilution of Peptide in 96-well plate prep_peptide->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visually or OD600) incubate->read_results end Determine MIC read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its toxicity to mammalian cells.

Materials:

  • Fresh red blood cells (RBCs), typically from sheep or human

  • Phosphate-buffered saline (PBS)

  • Antimicrobial peptide stock solution

  • Triton X-100 (1% v/v) as a positive control for 100% hemolysis

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).

  • Prepare Peptide Dilutions: Serially dilute the peptide in PBS in a 96-well plate (100 µL final volume).

  • Incubation: Add 100 µL of the 2% RBC suspension to each well.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measure Hemolysis: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 450 nm (or 540 nm) to quantify hemoglobin release.

  • Calculate Percentage Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK 293, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Antimicrobial peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Remove the medium and add fresh medium containing serial dilutions of the antimicrobial peptide.

  • Incubation: Incubate the plate for 24-48 hours in a CO2 incubator at 37°C.

  • Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability: % Cell Viability = (Abs_sample / Abs_control) x 100 (where the control is untreated cells).

Conclusion

This compound and mastoparans represent two distinct classes of wasp venom antimicrobial peptides with different therapeutic profiles. While native this compound has modest antimicrobial activity, its low toxicity makes it an excellent scaffold for the design of new antibiotic candidates. As demonstrated by stapled this compound analogs, modifications can significantly enhance its potency against specific bacterial strains without a corresponding increase in cytotoxicity. In contrast, while many mastoparans are potent antimicrobials, their inherent toxicity to mammalian cells, mediated in part by their interaction with G-proteins, presents a significant hurdle for their clinical development. Future research should focus on structure-activity relationship studies to design analogs of both this compound and mastoparan that maximize antimicrobial efficacy while minimizing off-target toxicity. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued exploration and development of these promising natural compounds.

References

Comparative Analysis of Anoplin and Mastoparan Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of two wasp venom peptides, Anoplin and Mastoparan, reveals distinct mechanisms of action and diverse therapeutic potential. This guide provides a comparative analysis of their antimicrobial, hemolytic, and cell-stimulating activities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a small 10-amino acid peptide from the solitary wasp Anoplius samariensis, and Mastoparan, a larger 14-amino acid peptide found in various social wasp venoms, are both cationic and amphipathic peptides.[1][2] While they share the ability to interact with cell membranes, their downstream effects and primary mechanisms of action diverge significantly. This compound primarily acts by directly disrupting microbial membranes, forming pores or ion channels, while Mastoparan is well-known for its ability to activate G-proteins, leading to a cascade of intracellular signaling events.[3][4]

Mechanism of Action: A Tale of Two Pathways

This compound: The Membrane Disruptor

This compound's antimicrobial activity stems from its direct interaction with the anionic phospholipids present in bacterial cell membranes.[5][6] Upon binding, it adopts an α-helical structure and inserts into the lipid bilayer, leading to membrane permeabilization and subsequent cell death.[1][3] This mechanism is characterized by the formation of ion channels or pores, disrupting the electrochemical gradient and cellular integrity.[3][7] Notably, the amidated C-terminus of this compound is crucial for its biological activity.[3]

Anoplin_Mechanism This compound This compound Peptide Binding Electrostatic Interaction This compound->Binding 1. Attraction BacterialMembrane Bacterial Cell Membrane (Anionic Phospholipids) Binding->BacterialMembrane Insertion α-helical formation and insertion Binding->Insertion 2. Conformational Change PoreFormation Pore/Ion Channel Formation Insertion->PoreFormation 3. Aggregation Disruption Membrane Disruption PoreFormation->Disruption 4. Permeabilization CellDeath Cell Death Disruption->CellDeath 5. Loss of Integrity

Mastoparan: The G-Protein Activator

Mastoparan, in contrast, exhibits a more complex mechanism of action, primarily centered on its ability to mimic activated G-protein coupled receptors (GPCRs).[4] It directly interacts with and activates heterotrimeric G-proteins, particularly of the Gi/o family, by promoting the exchange of GDP for GTP.[4][8] This activation leads to the stimulation of downstream effector enzymes like phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] The subsequent increase in intracellular calcium levels triggers a variety of cellular responses, most notably the degranulation of mast cells and the release of histamine and other inflammatory mediators.[2][10]

Mastoparan_Signaling Mastoparan Mastoparan G_protein G-protein (Gi/o) Mastoparan->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., Mast Cell Degranulation) DAG->Cellular_Response contributes to Ca_release->Cellular_Response leads to

Comparative Biological Activities

The differing mechanisms of this compound and Mastoparan result in distinct profiles of biological activity.

Antimicrobial Activity

Both peptides exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.[1][10] However, the efficiency can vary depending on the bacterial strain. This compound's activity is generally attributed to its membrane-disrupting properties.[5] Mastoparan also possesses antimicrobial properties, likely due to its ability to permeabilize bacterial membranes, although this is often considered a secondary activity to its G-protein modulation.[10][11]

PeptideOrganismMIC (μM)Reference
This compound Escherichia coli16 - 64[5]
Staphylococcus aureus16 - 64[5]
This compound Analog (A-21) Klebsiella pneumoniae~4.76 (GM)[12]
Mastoparan-L Staphylococcus aureus>100[10]
Escherichia coli>100[10]
Mastoparan-B Enterococcus faecalis3.3 (mg/mL)[10]
Bacillus subtilis3.3 (mg/mL)[10]
Shigella flexneri6.25 (mg/mL)[10]
Mastoparan-S Staphylococcus aureus2 - 4[13]
Pseudomonas aeruginosa4[13]
Mastoparan X Methicillin-resistant Staphylococcus aureus (MRSA)32 (µg/mL)[14]

MIC: Minimum Inhibitory Concentration; GM: Geometric Mean

Hemolytic Activity

A critical factor for the therapeutic potential of antimicrobial peptides is their toxicity towards mammalian cells, often assessed by their hemolytic activity. This compound is generally reported to have low hemolytic activity at its antimicrobial concentrations.[5][15] In contrast, many Mastoparan variants exhibit significant hemolytic activity, which can limit their systemic applications.[10][16]

PeptideHemolytic Activity (EC50 in μM)CommentsReference
This compound > 32 (4% hemolysis)Low hemolytic activity[5]
Mastoparan-L 82.9 ± 3.8 (Human RBCs)Moderate hemolytic activity[17]
Mastoparan-C 30.2 ± 1.3 (Human RBCs)Strong hemolytic activity[17]
Mastoparan-S > 200No significant hemolysis[13]

EC50: Half-maximal effective concentration; RBCs: Red Blood Cells

Mast Cell Degranulation

A hallmark of Mastoparan activity is its potent ability to induce degranulation in mast cells, leading to the release of histamine and other inflammatory mediators.[10][18] This effect is a direct consequence of its G-protein activation pathway.[19] this compound has also been shown to stimulate degranulation from rat peritoneal mast cells, though the mechanism is less clearly defined and may be related to its membrane-perturbing effects.[1][20]

PeptideMast Cell Degranulation ActivityReference
This compound Potent activity in stimulating degranulation[1][20]
Mastoparan Potent histamine-releasing activity[10][18]

Experimental Protocols

Accurate and reproducible assessment of peptide activity is crucial. The following are generalized protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow Start Start Prepare_Bacteria Prepare bacterial suspension (~1 x 10^7 CFU/mL in MHB) Start->Prepare_Bacteria Serial_Dilution Perform serial dilutions of peptide in a 96-well plate Prepare_Bacteria->Serial_Dilution Inoculate Add bacterial suspension to each well Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Measure_OD Measure absorbance (OD600) using a microplate reader Incubate->Measure_OD Determine_MIC Determine MIC: Lowest concentration with no visible growth Measure_OD->Determine_MIC End End Determine_MIC->End

  • Preparation of Peptide Solutions: Dissolve the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells.

  • Preparation of Red Blood Cells (RBCs): Obtain fresh red blood cells (e.g., human or sheep) and wash them three to four times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: Add different concentrations of the peptide to the RBC suspension in microcentrifuge tubes or a 96-well plate.

  • Controls: Include a negative control (RBCs in PBS) for baseline hemolysis and a positive control (RBCs in 0.1-1% Triton X-100) for 100% hemolysis.

  • Incubation: Incubate the samples at 37°C for 1-2 hours with gentle agitation.

  • Measurement of Hemolysis: Centrifuge the samples to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 414 nm or 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

This compound and Mastoparan, while both originating from wasp venom, represent two distinct classes of bioactive peptides with different primary mechanisms of action and, consequently, different potential therapeutic applications. This compound's direct and potent antimicrobial activity, coupled with its generally low hemolytic profile, makes it an attractive candidate for the development of new antibiotics. Mastoparan's ability to modulate G-protein signaling, while associated with higher toxicity, provides a valuable tool for studying cellular signaling pathways and may offer avenues for developing novel therapeutics that target these pathways. Further research into the structure-activity relationships of both peptides will undoubtedly lead to the design of more potent and selective analogs for a variety of biomedical applications.

References

Anoplin vs. Conventional Antibiotics: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial peptide Anoplin and its analogs against conventional antibiotics. The following sections present quantitative efficacy data, in-depth experimental protocols, and visualizations of the mechanisms of action to offer a comprehensive resource for the scientific community.

Quantitative Efficacy: A Side-by-Side Comparison

The antimicrobial efficacy of this compound and conventional antibiotics is primarily evaluated by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. Lower MIC and MBC values indicate higher antimicrobial potency.

The following tables summarize the available data for this compound, its modified analogs, and three widely used conventional antibiotics—Ampicillin, Ciprofloxacin, and Gentamicin—against common Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacterial strains.

Table 1: Comparative Efficacy (MIC/MBC in µM) Against Escherichia coli

CompoundStrainMIC (µM)MBC (µM)Citation(s)
This compound ATCC 2592216 - 64-[1][2]
K1216 - 32-[1]
This compound[2-6] (stapled) ATCC 259224-[1]
O157:H74-[1]
Ampicillin ATCC 2592225-[3]
Clinical Isolates4 - >32-[4][5]
Ciprofloxacin ATCC 259220.008 - 0.625-[3][4]
Clinical Isolates≤ 0.25 - >4-[6]
Gentamicin ATCC 25922--
Clinical Isolates≤ 1 - >16-[6]

Table 2: Comparative Efficacy (MIC/MBC in µM) Against Staphylococcus aureus

CompoundStrainMIC (µM)MBC (µM)Citation(s)
This compound ATCC 2921332 - 64-[1]
ATCC 25923--
MRSA16 - 64-[1]
This compound[5-9] (stapled) ATCC 292134-[1]
MRSA4-[1]
Ampicillin ATCC 12600125-[3]
Ciprofloxacin ATCC 126000.3-[3]
Gentamicin Clinical Isolates--

Mechanism of Action: A Visualized Comparison

This compound and conventional antibiotics employ fundamentally different strategies to eliminate bacteria. This compound directly targets the bacterial cell membrane, leading to rapid cell death, a mechanism that is less likely to induce resistance. In contrast, conventional antibiotics typically inhibit essential intracellular processes.

This compound's Mechanism of Action: The Toroidal Pore Model

This compound's primary mechanism of action involves the disruption of the bacterial cell membrane through the formation of "toroidal pores".[7][8][9] This process can be broken down into several key steps:

  • Electrostatic Attraction: The positively charged this compound peptide is initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[10]

  • Membrane Insertion and Aggregation: Upon binding, the peptide inserts into the lipid bilayer. As more peptides accumulate, they aggregate and induce a positive curvature strain on the membrane.[9]

  • Toroidal Pore Formation: This strain forces the lipid monolayer to bend inward, forming a pore where the water core is lined by both the this compound peptides and the polar head groups of the lipids.[7][8] This structure disrupts the membrane integrity, leading to leakage of cellular contents and ultimately, cell death.

Anoplin_Mechanism cluster_membrane Bacterial Cell Membrane Outer_Leaflet Outer Leaflet Inner_Leaflet Inner Leaflet This compound This compound Peptide Binding Electrostatic Binding to Negatively Charged Lipids This compound->Binding 1. Attraction Insertion Insertion into Lipid Bilayer Binding->Insertion 2. Insertion Aggregation Peptide Aggregation Insertion->Aggregation 3. Aggregation Pore Toroidal Pore Formation Aggregation->Pore 4. Membrane Bending Lysis Cell Lysis Pore->Lysis 5. Leakage Conventional_Antibiotics cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Synthesis Protein_Synthesis Protein Synthesis (Ribosomes) DNA_Replication DNA Replication (DNA Gyrase) Ampicillin Ampicillin (β-Lactam) Ampicillin->Cell_Wall Inhibits Gentamicin Gentamicin (Aminoglycoside) Gentamicin->Protein_Synthesis Inhibits Ciprofloxacin Ciprofloxacin (Fluoroquinolone) Ciprofloxacin->DNA_Replication Inhibits MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate each well with the Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilutions of Antimicrobial Agent in a 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Bacterial Growth) Incubate->Observe Determine_MIC MIC = Lowest Concentration with no visible growth Observe->Determine_MIC End End Determine_MIC->End

References

A Head-to-Head Comparison of Anoplin and Melittin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic peptides, both Anoplin, derived from wasp venom, and Melittin, from bee venom, have garnered significant attention for their potent biological activities, including their cytotoxic effects against cancer cells. This guide provides a detailed, data-supported comparison of their cytotoxic profiles, drawing from various in-vitro studies.

Comparative Cytotoxicity Data

While direct head-to-head studies are limited, a comparative analysis of data from individual studies on various cell lines reveals distinct cytotoxic profiles for this compound and Melittin. Melittin generally exhibits broad and potent cytotoxicity, which is often a double-edged sword due to its concurrent high hemolytic activity. This compound, in contrast, appears to possess a more selective cytotoxicity with lower hemolytic potential.

PeptideCell LineAssayKey FindingsReference
This compound Murine Erythroleukemia (MEL)Proliferation AssayInhibited proliferation in a dose- and time-dependent manner.[1]
HEK 293 (Human Embryonic Kidney)Cytotoxicity AssayModified this compound showed increased cytotoxicity; this compound[5-9] at 32 μM eliminated nearly all living cells.[2]
Melittin Human Primary FibroblastMTT AssayIC50 of 6.45 µg/mL.[3]
BEAS-2B (Human Bronchial Epithelial)MTS AssayShowed strong cytotoxicity at ≥ 5 μM.[4][5]
HeLa (Human Cervical Cancer)MTS AssayAt 2.5 μM, cellular activity was reduced to 60%.[4][5]
Jurkat (Human T-cell Leukemia)MTT AssayIC50 of 1µg/mL.[6]
Human Red Blood CellsHemolysis AssayHD50 of 0.44 µg/mL, with ~80-90% hemolysis at > 1 µg/mL.[3]
Sheep Red Blood CellsHemolysis AssayThis compound showed almost no hemolytic activity at 32 μM (4%).[2]

Mechanisms of Cytotoxicity

The cytotoxic actions of this compound and Melittin are primarily driven by their interactions with cellular membranes, leading to disruption and subsequent cell death. However, the intricacies of their mechanisms and downstream signaling pathways show notable differences.

This compound primarily exerts its cytotoxic effects through plasma membrane perturbation.[1] It is a short, 10-amino acid peptide that forms an α-helical structure, allowing it to interact with and disrupt the lipid bilayer of cell membranes.[2][7] Studies on murine erythroleukemia (MEL) cells indicate that this compound can arrest the cell cycle in the G₀/G₁ phase but does not induce significant apoptosis.[1] Its mechanism is often described as forming ion channel-like pores in the membrane.[7][8]

Melittin , a 26-amino acid peptide, also acts as a non-specific lytic peptide by disrupting the plasma membrane through pore formation.[9][10] However, its cytotoxic repertoire is broader, encompassing the induction of apoptosis through various signaling pathways.[10][11] Melittin has been shown to modulate the Bcl-2 family of proteins, activate caspases, and influence key signaling pathways such as ERK, Akt, and STAT3.[11] This multifaceted mechanism contributes to its potent but often non-selective cytotoxicity.[9][12]

Experimental Protocols

The following is a generalized protocol for assessing and comparing the cytotoxicity of peptides like this compound and Melittin using a standard MTT assay.

MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of this compound and Melittin on a selected cell line.

Materials:

  • Target cell line (e.g., HeLa, HEK 293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Melittin peptides (lyophilized)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Peptide Preparation: Prepare stock solutions of this compound and Melittin in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of each peptide in a complete culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or Melittin. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO or a suitable solubilization buffer to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the peptide concentration to determine the IC₅₀ (the concentration of the peptide that inhibits 50% of cell growth).

Visualizing the Process and Pathways

To better understand the experimental process and the peptides' mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Cytotoxicity Comparison start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Serial Dilutions of This compound and Melittin incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 2-4h mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate IC50 Values and Compare Cytotoxicity read->analyze

Caption: A generalized workflow for the comparative analysis of this compound and Melittin cytotoxicity.

G cluster_this compound This compound Mechanism cluster_melittin Melittin Mechanism This compound This compound membrane_a Plasma Membrane This compound->membrane_a disruption_a Membrane Disruption (Pore Formation) membrane_a->disruption_a cycle_arrest Cell Cycle Arrest (G0/G1 Phase) disruption_a->cycle_arrest cell_death_a Cell Death disruption_a->cell_death_a cycle_arrest->cell_death_a melittin Melittin membrane_m Plasma Membrane melittin->membrane_m disruption_m Membrane Disruption (Pore Formation & Lysis) membrane_m->disruption_m apoptosis Apoptosis Induction disruption_m->apoptosis cell_death_m Cell Death disruption_m->cell_death_m pathways Modulation of Signaling Pathways (e.g., Bcl-2, Caspases, ERK, Akt) apoptosis->pathways pathways->cell_death_m

Caption: A simplified representation of the cytotoxic mechanisms of this compound and Melittin.

References

Anoplin's Antimicrobial Efficacy Against Clinical Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial peptide Anoplin and its synthetic analogs against clinically relevant bacterial isolates. The data presented is compiled from multiple studies to offer an objective overview of its potential as a novel antimicrobial agent. Detailed experimental protocols and a summary of its mechanism of action are also included to support further research and development.

Overview of this compound

This compound is a short, 10-amino acid cationic antimicrobial peptide (GLLKRIKTLL-NH2) originally isolated from the venom of the spider wasp Anoplius samariensis. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its small size and simple structure make it an attractive candidate for chemical modification to enhance its antimicrobial properties and stability. The primary mechanism of action for this compound and its analogs is the disruption of the bacterial cell membrane integrity, leading to cell death.

Comparative Antimicrobial Activity

Numerous studies have focused on synthesizing this compound analogs to improve potency and selectivity. These modifications often involve amino acid substitutions to increase hydrophobicity and net positive charge, or "stapling" to stabilize the alpha-helical structure.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values of this compound and its analogs against various bacterial strains, including clinical isolates and antibiotic-resistant variants.

Table 1: MIC of this compound and Stapled Analogs Against Gram-Negative Bacteria

OrganismStrainNative this compound (µM)This compound[2-6] (µM)This compound[5-9] (µM)Ampicillin (µM)Kanamycin (µM)Polymyxin B (µM)
Escherichia coliK12 MG165532432840.25
Escherichia coliO157:H764432840.25
Escherichia coli1841/06 ESBL+64432>64160.25
Escherichia coliWR 3551/98 ESBL+64432>64160.25
Pseudomonas aeruginosaPAO164864>64>641
Pseudomonas aeruginosaPA14641664>64>641

Data sourced from Wojciechowska et al., 2021.

Table 2: MIC of this compound and Stapled Analogs Against Gram-Positive Bacteria

OrganismStrainNative this compound (µM)This compound[2-6] (µM)This compound[5-9] (µM)Ampicillin (µM)Kanamycin (µM)
Staphylococcus aureusATCC 2921364>6440.52
Staphylococcus aureusNewman64>6440.52
Staphylococcus aureusMRSA USA30064>644644
Bacillus subtilis16816240.252

Data sourced from Wojciechowska et al., 2021.

Table 3: MIC of this compound Analogs Against Clinical Isolates (µg/mL)

OrganismStrainAnoplin_k1Anoplin_k2
Acinetobacter baumannii901>100>100
Klebsiella pneumoniaeST25850100
Providencia rettgeri06-1617100>100
Pseudomonas aeruginosa10081>100>100
Pseudomonas aeruginosaUPD3>100>100
Staphylococcus aureusUPD1312.550

Data sourced from Lopez-Garcia et al., 2021.

Anti-Biofilm Activity

This compound analogs have also demonstrated the ability to inhibit the formation of and eradicate existing biofilms. For instance, the analog Anoplin_k1 showed significant anti-biofilm activity at concentrations equal to or less than 64 µg/mL.

Mechanism of Action

This compound's antimicrobial activity is primarily driven by its electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This interaction leads to membrane permeabilization and the formation of ion channels, disrupting the electrochemical gradient and leading to cell death. The process does not appear to involve specific intracellular signaling pathways, but rather a direct physical disruption of the cell envelope.

Anoplin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide (+ charge) LPS LPS / Teichoic Acids (- charge) This compound->LPS Electrostatic Attraction Membrane Disruption Membrane Disruption & Ion Channel Formation LPS->Disruption Membrane Perturbation Death Cell Death Disruption->Death Loss of Ion Gradient & Cellular Contents MIC_Workflow A Bacterial Culture (Exponential Phase) B Dilute to 5x10^5 CFU/mL in MHB A->B D Add Bacterial Inoculum to each well B->D C Prepare Serial Dilutions of this compound in 96-well plate C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F AntiBiofilm_Workflow A Prepare Bacterial Inoculum (OD600 = 0.05) B Add Bacteria and this compound to 96-well plate A->B C Incubate at 37°C for 24h (static) B->C D Wash to remove planktonic cells C->D E Stain with 0.1% Crystal Violet D->E F Wash and Solubilize stain with Acetic Acid E->F G Measure Absorbance at 595 nm F->G

A Comparative Guide to Stapled Anoplin Analogs and Wild-Type Anoplin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of stapled Anoplin analogs against the native wild-type peptide. This compound, a 10-amino acid antimicrobial peptide (AMP) derived from wasp venom, exhibits broad-spectrum antimicrobial activity.[1][2][3] However, its therapeutic potential is limited by moderate potency and potential instability.[1][4] Peptide stapling, a strategy to enforce and stabilize the α-helical conformation, has emerged as a promising approach to enhance the performance of this compound.[1][4] This guide summarizes key performance data, details the experimental protocols used for evaluation, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Membrane Disruption

This compound and its analogs exert their antimicrobial effect primarily through direct interaction with and disruption of bacterial cell membranes.[1][4] As cationic and amphipathic peptides, they are electrostatically attracted to the negatively charged components of bacterial membranes. Upon binding, they fold into an α-helical structure that inserts into the lipid bilayer, leading to pore formation, loss of membrane integrity, and ultimately, cell death.[1][4][5] Stabilizing this α-helical structure through hydrocarbon stapling can enhance the efficiency of this process.[1]

cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm P This compound Peptide (Cationic) M Anionic Phospholipids P->M Electrostatic Attraction I Peptide Insertion & α-Helix Formation M->I Hydrophobic Interaction Pore Pore Formation I->Pore Membrane Perturbation D Cell Death Pore->D Ion Leakage & Loss of Potential

Caption: Mechanism of this compound's antimicrobial action.

Performance Comparison: Stapled Analogs vs. Wild-Type

Hydrocarbon stapling significantly impacts the biological activity of this compound. The position of the staple determines the resulting selectivity and potency. The data below compares the wild-type (WT) peptide with two representative stapled analogs: this compound[2-6] and this compound[5-9].

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, with lower values indicating higher activity. Stapling this compound dramatically improves its efficacy. Notably, this compound[2-6] shows enhanced activity against Gram-negative bacteria, while this compound[5-9] is more effective against Gram-positive strains.[1][4]

PeptideE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)S. aureus MRSA (ATCC 43300)B. subtilis (ATCC 6633)
Wild-Type this compound 3264646416
This compound[2-6] 4 8 >64>6416
This compound[5-9] 32644 4 4
All MIC values are in micromolar (μM). Data sourced from Wojciechowska et al., 2021.[1]
Hemolytic Activity and Proteolytic Stability

An ideal antimicrobial peptide should exhibit high potency against microbes while having minimal toxicity to host cells, such as red blood cells (hemolysis). Furthermore, high stability against enzymatic degradation (proteolysis) is crucial for in vivo applications. Stapling was found to enhance resistance to the protease trypsin, with the stapled analogs remaining largely intact after 4 hours, unlike the wild-type peptide.[1] However, the improved antimicrobial activity of this compound[5-9] comes at the cost of increased hemolytic activity.[1][4]

PeptideHemolytic Activity (HC₅₀ in µM)Proteolytic Stability (% Intact after 4h with Trypsin)
Wild-Type this compound >200<5%
This compound[2-6] >200>95%
This compound[5-9] ~25>95%
Data sourced from Wojciechowska et al., 2021.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below, along with workflow diagrams.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.[6][7][8]

Methodology:

  • Preparation of Peptide Solutions: A stock solution of the peptide is prepared and serially diluted (typically 2-fold) in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[6][8]

  • Preparation of Bacterial Inoculum: Bacterial strains are grown in MHB overnight at 37°C. The culture is then diluted to a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.[9]

  • Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The final peptide concentrations are thus halved.[10]

  • Controls: Wells containing only broth (sterility control) and wells with bacteria and broth but no peptide (growth control) are included.[9]

  • Reading Results: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[8][10]

A Prepare 2-fold serial dilutions of peptide in 96-well plate C Add inoculum to each well A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24h C->D E Read plate and determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for the MIC broth microdilution assay.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells (RBCs), an indicator of its cytotoxicity towards mammalian cells.[11][12]

Methodology:

  • Preparation of Erythrocytes: Fresh human or sheep red blood cells are washed multiple times with a buffer (e.g., Phosphate-Buffered Saline, PBS) via centrifugation to remove plasma and buffy coat. They are then resuspended in PBS to a final concentration (e.g., 2-8% v/v).[12][13]

  • Peptide Incubation: Peptide solutions of varying concentrations are prepared in a 96-well plate. The RBC suspension is then added to each well.[13]

  • Controls: A negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs with a lysing agent like 1% Triton X-100, 100% hemolysis) are included.[13][14]

  • Incubation and Centrifugation: The plate is incubated at 37°C for 1 hour.[12][14] Afterward, the plate is centrifuged to pellet intact RBCs.

  • Measurement: The supernatant, containing hemoglobin released from lysed cells, is carefully transferred to a new plate. The absorbance is measured spectrophotometrically (e.g., at 405-570 nm).[10][13]

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100.[13]

A Wash & resuspend red blood cells (RBCs) in PBS B Incubate RBCs with peptide dilutions (1h at 37°C) A->B C Centrifuge to pellet intact RBCs B->C D Transfer supernatant to new plate C->D E Measure absorbance of released hemoglobin D->E F Calculate % Hemolysis vs. controls E->F

Caption: Workflow for the hemolytic activity assay.

Proteolytic Stability Assay

This assay assesses the resistance of a peptide to degradation by proteases, which is critical for its in vivo half-life.[15][16]

Methodology:

  • Incubation: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological fluid like human serum or plasma at a physiological temperature (37°C).[1][17]

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped immediately, for example, by adding an acid like trifluoroacetic acid (TFA) or by rapid freezing.[16]

  • Analysis: The amount of intact peptide remaining in each sample is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16] The peptide peak area is monitored over time.

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the peptide's half-life (t₁/₂) in the presence of the protease.[15]

cluster_workflow Proteolytic Stability Assay Workflow A Incubate peptide with protease (e.g., Trypsin) at 37°C B Take aliquots at specific time points A->B C Quench reaction (e.g., add acid) B->C D Analyze samples by RP-HPLC C->D E Quantify intact peptide and calculate half-life D->E

Caption: Workflow for the proteolytic stability assay.

References

Anoplin vs. Temporin: A Comparative Analysis of Membrane Disruption Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial peptide (AMP) research, Anoplin and Temporin represent two distinct families with promising therapeutic potential. This compound, a small decapeptide from wasp venom, and Temporins, a diverse family of peptides from frog skin, both exert their antimicrobial effects primarily through the disruption of microbial cell membranes. However, the precise mechanisms and efficiencies of their membrane-disrupting actions differ significantly. This guide provides a comparative overview of this compound and Temporin, focusing on their mechanisms of membrane disruption, supported by quantitative data and detailed experimental protocols for researchers in drug development and microbiology.

Mechanisms of Membrane Disruption: A Tale of Two Peptides

This compound and Temporins, while both targeting the cell membrane, employ different strategies to compromise its integrity. These differences in their mode of action are crucial for understanding their target specificity and potential for therapeutic development.

This compound: Ion Channels and Pore Formation

This compound, a cationic and amphipathic α-helical peptide, is thought to disrupt membranes primarily through the formation of ion channels or pores.[1][2] Its positively charged residues facilitate initial electrostatic interactions with the negatively charged components of bacterial membranes, such as phosphatidylglycerol. Following this initial binding, the peptide inserts into the lipid bilayer, where it can oligomerize to form transmembrane pores. One proposed model is the "toroidal pore" or "wormhole" mechanism, where the peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel lined by both peptides and lipid head groups.[3] This leads to the leakage of ions and small molecules, ultimately causing cell death. Some studies also suggest that this compound can act as a "channel-like" entity, causing well-defined conductance steps across the membrane.[2]

Temporins: A More Diverse Repertoire of Membrane Attack

The Temporin family is characterized by a broader range of membrane disruption mechanisms.[4] Their mode of action is often concentration-dependent and can include:

  • Carpet-like mechanism: At lower concentrations, Temporins can accumulate on the surface of the membrane, forming a "carpet" that disrupts the local lipid packing without forming discrete pores. This detergent-like effect can lead to membrane thinning and eventual disintegration.[4]

  • Toroidal pore formation: Similar to this compound, some Temporins can induce the formation of toroidal pores, leading to leakage of cellular contents.[4]

  • Barrel-stave mechanism: In this model, peptides insert into the membrane and aggregate to form a pore resembling the staves of a barrel, with the hydrophobic faces of the peptides interacting with the lipid core and the hydrophilic faces lining the aqueous channel.

  • Detergent-like effect: At higher concentrations, Temporins can cause a more drastic, detergent-like disruption of the membrane, leading to the formation of micelles.[4]

The specific mechanism employed by a particular Temporin is influenced by its primary sequence, charge, hydrophobicity, and the lipid composition of the target membrane.[4]

Quantitative Comparison of Membrane-Disrupting Activities

The following tables summarize the available quantitative data on the antimicrobial and hemolytic activities of this compound and various Temporins, providing a basis for comparing their efficacy and selectivity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Temporins against various bacterial strains.

PeptideOrganismMIC (µM)
This compoundStaphylococcus aureus16 - 64[5]
Escherichia coli16 - 64[5]
Stapled this compound [2-6]Escherichia coli4[5]
Stapled this compound [5-9]Staphylococcus aureus4[5]
This compound analogue A-21Klebsiella pneumoniae4.76 (GM)[6]
Temporin AStaphylococcus aureus2.5 - 20[7]
Escherichia coli2.5 - 20[7]
Temporin LStaphylococcus aureus3[7]
Escherichia coli12[7]
Pseudomonas aeruginosa50[8]
Klebsiella pneumoniae12.5[8]
Temporin BGram-positive bacteria-
Temporin-1CEb analogue L-K6Gram-negative & Gram-positive bacteria3.25[7]
Temporin L analogue 3BStaphylococcus aureus3.12[8]
Temporin L analogue CKlebsiella pneumoniae6.25[8]
Staphylococcus aureus6.25[8]

GM: Geometric Mean

Table 2: Hemolytic Activity of this compound and Temporins.

PeptideConcentration (µM)Hemolysis (%)
This compound32~4[5]
Stapled this compound [2-6]32~4[5]
Stapled this compound [5-9]3243[5]
Temporin A>120Low[7]
Temporin-1CEa99 (LD50)50[7]
Temporin-1CEb112 (LD50)50[7]
Temporin-1CEb analogue L-K6>1000 (LD50)<50[7]
[Nle1, dLeu9, dLys10]TL3.12<20[9]
6.25<20[9]
50~40[9]
100~40[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide-membrane interactions. Below are standardized protocols for vesicle leakage and hemolysis assays.

Vesicle Leakage Assay (ANTS/DPX Assay)

This assay measures the release of a fluorescent dye (ANTS) and its quencher (DPX) from liposomes upon peptide-induced membrane disruption.

Materials:

  • Lipids (e.g., POPC, POPG) in chloroform

  • 8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt (ANTS)

  • p-xylene-bis-pyridinium bromide (DPX)

  • Vesicle preparation buffer (e.g., 10 mM HEPES, pH 7.4)

  • Vesicle elution buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Lipid extruder with polycarbonate filters (100 nm pore size)

  • Size-exclusion chromatography column (e.g., Sephadex G-75)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • A lipid film is prepared by evaporating the chloroform from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

    • The lipid film is hydrated with a solution containing 12.5 mM ANTS and 45 mM DPX in vesicle preparation buffer.[3]

    • The lipid suspension is subjected to several freeze-thaw cycles to increase encapsulation efficiency.

    • Large unilamellar vesicles (LUVs) are formed by extruding the suspension through a 100 nm polycarbonate filter multiple times.

  • Purification:

    • Free, unencapsulated ANTS and DPX are removed by passing the vesicle suspension through a size-exclusion chromatography column equilibrated with vesicle elution buffer.

  • Leakage Measurement:

    • The purified liposome suspension is diluted to the desired lipid concentration in the elution buffer.

    • The baseline fluorescence of the intact vesicles is measured (Excitation: ~353 nm, Emission: ~520 nm).

    • The peptide is added to the vesicle suspension at various concentrations.

    • The increase in fluorescence is monitored over time. As the vesicle membrane is permeabilized, ANTS and DPX leak out, leading to their dilution and a subsequent increase in ANTS fluorescence due to dequenching.[10]

    • Maximum leakage (100%) is determined by adding a detergent (e.g., 0.1% Triton X-100) to completely lyse the vesicles.

    • The percentage of leakage is calculated using the formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100 where F is the fluorescence at a given time, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.

Hemolysis Assay

This assay quantifies the ability of a peptide to lyse red blood cells (RBCs) by measuring the release of hemoglobin.

Materials:

  • Freshly drawn red blood cells (e.g., human or sheep)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (0.1% in PBS) for positive control

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • RBC Preparation:

    • Whole blood is centrifuged to pellet the RBCs.

    • The plasma and buffy coat are removed.

    • RBCs are washed several times with PBS until the supernatant is clear.

    • A 2-4% (v/v) suspension of RBCs in PBS is prepared.

  • Assay:

    • Serial dilutions of the peptide are prepared in PBS.

    • In a 96-well plate, equal volumes of the peptide solutions and the RBC suspension are mixed.

    • A negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis) are included.

    • The plate is incubated at 37°C for 1 hour.

    • After incubation, the plate is centrifuged to pellet intact RBCs and cell debris.

    • The supernatant, containing the released hemoglobin, is carefully transferred to a new 96-well plate.

    • The absorbance of the supernatant is measured at a wavelength of 415 nm or 540 nm.

  • Calculation:

    • The percentage of hemolysis is calculated using the formula: % Hemolysis = [(A_sample - A_negative_control) / (A_positive_control - A_negative_control)] * 100 where A is the absorbance.

Visualizing the Mechanisms and Workflow

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of membrane disruption for this compound and Temporin, as well as a general experimental workflow for their study.

Experimental_Workflow cluster_prep Peptide & Membrane Preparation cluster_assays Membrane Disruption Assays cluster_analysis Data Analysis & Interpretation Peptide Peptide Synthesis & Purification Leakage Vesicle Leakage Assay Peptide->Leakage Hemolysis Hemolysis Assay Peptide->Hemolysis MIC Minimum Inhibitory Concentration (MIC) Assay Peptide->MIC Vesicle Liposome Preparation (e.g., with ANTS/DPX) Vesicle->Leakage RBC Red Blood Cell Isolation & Washing RBC->Hemolysis Quantify Quantify Leakage, Hemolysis, & MIC Leakage->Quantify Hemolysis->Quantify MIC->Quantify Mechanism Elucidate Mechanism of Action Quantify->Mechanism Compare Compare Efficacy & Selectivity Quantify->Compare

General experimental workflow for studying peptide-membrane interactions.

Anoplin_Mechanism cluster_membrane Bacterial Membrane OuterLeaflet Outer Leaflet InnerLeaflet Inner Leaflet This compound This compound Binding Electrostatic Binding This compound->Binding Initial Interaction Insertion Hydrophobic Insertion Binding->Insertion Oligomerization Peptide Oligomerization Insertion->Oligomerization Pore Toroidal Pore Formation Oligomerization->Pore Leakage Ion & Solute Leakage Pore->Leakage Death Cell Death Leakage->Death

Proposed 'Toroidal Pore' mechanism of this compound.

Temporin_Mechanism cluster_membrane Bacterial Membrane OuterLeaflet Outer Leaflet InnerLeaflet Inner Leaflet Temporin Temporin Carpet Carpet-like Accumulation Temporin->Carpet Low Concentration Detergent Detergent-like Disruption Temporin->Detergent High Concentration Toroidal Toroidal Pore Formation Temporin->Toroidal Intermediate Concentration Leakage Leakage of Contents Carpet->Leakage Detergent->Leakage Toroidal->Leakage Death Cell Death Leakage->Death

Concentration-dependent mechanisms of Temporin.

Conclusion

This compound and Temporins represent compelling classes of antimicrobial peptides with distinct yet effective membrane-disrupting properties. This compound's action is primarily associated with the formation of discrete pores, while Temporins exhibit a more versatile, concentration-dependent mechanism of action. The quantitative data highlight that synthetic modifications to both peptide families can significantly enhance their antimicrobial potency and selectivity. The provided experimental protocols offer a standardized framework for researchers to further investigate and compare the membrane-disrupting activities of these and other novel antimicrobial peptides, paving the way for the development of new therapeutics to combat infectious diseases.

References

Anoplin vs. Aurein Peptides: A Comparative Guide to Antimicrobial and Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents to combat the growing challenges of antibiotic resistance and cancer, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Among these, Anoplin from wasp venom and Aurein peptides from Australian tree frogs have garnered significant attention. This guide provides a detailed comparison of their biological activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.

At a Glance: Key Performance Indicators

The following tables summarize the antimicrobial, anticancer, and hemolytic activities of this compound and Aurein peptides based on available data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

PeptideTarget OrganismMIC (µM)Reference
This compound Escherichia coli16 - 64[1]
Staphylococcus aureus11 - 64[1][2]
Pseudomonas aeruginosa>64[1]
Bacillus subtilis>64[1]
This compound Analog (A-21) Gram-negative & Gram-positive bacteria4.76 (Geometric Mean)[3]
Aurein 1.2 Escherichia coli~100 µg/mL (~67 µM)[4]
Staphylococcus aureus8 mg/liter (~5.4 µM)[5]
Enterococcus faecalis8 - 16 mg/liter (~5.4 - 10.8 µM)[5]
Streptococcus pyogenes4 mg/liter (~2.7 µM)[5]
Aurein 1.2 Derivatives (T1, T2, T3) Staphylococcus aureus50 µg/mL[6]
Aurein 1.2 Derivatives (T4) Staphylococcus aureus100 µg/mL[6]
Aurein 3.1 Pseudomonas aeruginosa6 - 25 µM[7]

Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)

PeptideCancer Cell LineIC50 (µM)Reference
This compound Murine erythroleukemia (MEL) cellsDose-dependent inhibition[8]
Mouse B16-F10 melanoma> 400[9]
Aurein 1.2 T98G glioblastoma~2[10]
MCF-7 (breast cancer)EC50: 24 ± 3 (after 120 min)[11]
Various (NCI-60 panel)Active against 55 cell lines[10]
Aurein 1.2 Analog (EH [Orn]8) MCF-7, MDA-MB-231 (breast cancer)44[12]

Table 3: Hemolytic Activity

PeptideRed Blood CellsHemolytic ActivityReference
This compound HumanLow hemolytic activity[13]
Sheep~4% at 32 µM[1]
This compound Analog (this compound[5-9]) Sheep43% at 32 µM[1]
Aurein 1.2 Human< 5% at 12.5 µg/mL[6]
Aurein 1.2 Derivatives (T1, T3) Not specifiedNon-hemolytic at 10 µg/mL[6]

Mechanisms of Action: A Tale of Two Strategies

This compound and Aurein peptides, while both targeting cell membranes, employ different mechanisms to exert their cytotoxic effects.

This compound: This small, 10-amino acid peptide is known to interact directly with the anionic components of bacterial membranes.[1] It is believed to form an α-helix upon membrane interaction, leading to the disruption of the lipid bilayer through the formation of ion channels or toroidal pores.[1] This action results in the loss of membrane integrity and subsequent cell death.

Anoplin_Mechanism cluster_membrane Bacterial Membrane Lipid_Bilayer Lipid Bilayer This compound This compound Peptide Interaction Electrostatic Interaction with Anionic Lipids This compound->Interaction Helix_Formation α-Helix Formation Interaction->Helix_Formation Pore_Formation Toroidal Pore / Ion Channel Formation Helix_Formation->Pore_Formation Disruption Membrane Disruption Pore_Formation->Disruption Ion Leakage Cell_Death Cell Death Disruption->Cell_Death

This compound's proposed mechanism of action.

Aurein Peptides: Aurein 1.2, a well-studied member of this family, is thought to act via a "carpet" mechanism. In this model, the peptides accumulate on the surface of the target membrane. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and subsequent cell lysis. Some studies also suggest a toroidal pore model for Aurein 1.2's anticancer activity.[10]

Aurein_Mechanism cluster_membrane Target Cell Membrane Membrane_Surface Membrane Surface Aurein Aurein Peptide Accumulation Accumulation on Membrane Surface (Carpet Formation) Aurein->Accumulation Threshold Threshold Concentration Reached Accumulation->Threshold Disruption Detergent-like Membrane Disruption Threshold->Disruption Micelle_Formation Micelle Formation Disruption->Micelle_Formation Cell_Lysis Cell Lysis Micelle_Formation->Cell_Lysis

Aurein's proposed "carpet" mechanism of action.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of peptide activity. Below are detailed protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

MIC_Workflow Start Start Peptide_Prep Prepare serial dilutions of peptide in a 96-well plate Start->Peptide_Prep Inoculation Inoculate each well with the bacterial suspension Peptide_Prep->Inoculation Bacteria_Prep Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Bacteria_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination MIC = Lowest concentration with no visible growth Observation->MIC_Determination End End MIC_Determination->End

Workflow for the MIC assay.

Detailed Protocol:

  • Peptide Preparation: Serially dilute the peptides in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a specific concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[15]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18 to 24 hours.[16]

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[17]

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate and allow to adhere Start->Cell_Seeding Peptide_Treatment Treat cells with varying concentrations of the peptide Cell_Seeding->Peptide_Treatment Incubation_24_72h Incubate for a defined period (e.g., 24-72 hours) Peptide_Treatment->Incubation_24_72h MTT_Addition Add MTT solution to each well Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 2-4 hours to allow formazan formation MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_4h->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Workflow for the MTT assay.

Detailed Protocol:

  • Cell Culture: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[18]

  • Peptide Treatment: Expose the cells to various concentrations of the peptide and incubate for a specific duration (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[21]

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its toxicity to mammalian cells.

Hemolysis_Workflow Start Start RBC_Prep Wash and prepare a suspension of red blood cells (RBCs) Start->RBC_Prep Incubation Incubate RBCs with peptide dilutions for a specific time (e.g., 1 hour) RBC_Prep->Incubation Peptide_Dilution Prepare serial dilutions of the peptide Peptide_Dilution->Incubation Centrifugation Centrifuge to pellet intact RBCs Incubation->Centrifugation Supernatant_Collection Collect the supernatant Centrifugation->Supernatant_Collection Absorbance_Measurement Measure absorbance of supernatant at ~540 nm (hemoglobin release) Supernatant_Collection->Absorbance_Measurement Hemolysis_Calculation Calculate percentage of hemolysis Absorbance_Measurement->Hemolysis_Calculation End End Hemolysis_Calculation->End

Workflow for the hemolysis assay.

Detailed Protocol:

  • Red Blood Cell Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them multiple times with a buffered saline solution (e.g., PBS) to remove plasma and other components. Resuspend the washed cells to a specific concentration (e.g., 2% v/v).[22]

  • Peptide Incubation: Incubate the red blood cell suspension with various concentrations of the peptide for a set time (e.g., 1 hour) at 37°C. Include positive (e.g., Triton X-100 for 100% hemolysis) and negative (PBS for 0% hemolysis) controls.[22]

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at approximately 540 nm to quantify the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

References

Unlocking New Potential in Antibiotic Therapy: The Synergistic Effects of Anoplin and its Analogs with Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the combination of conventional antibiotics with antimicrobial peptides (AMPs), which can enhance efficacy and overcome resistance mechanisms. This guide provides an objective comparison of the synergistic effects of the wasp venom peptide Anoplin and its derivatives with the antibiotic Rifampicin, supported by experimental data and detailed protocols.

Quantitative Analysis of Synergistic Activity

The synergy between this compound analogs and conventional antibiotics has been quantified using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates an additive effect, > 1.0 to ≤ 4.0 indicates indifference, and > 4.0 indicates antagonism.

A study by Zhong et al. investigated the synergistic activity of various dendrimeric and lipidated this compound analogs with Rifampicin, Polymyxin B, and Gentamicin against several Gram-negative bacteria. The results, summarized in Table 1, demonstrate that these modifications can lead to potent synergistic or additive effects.[1]

Table 1: Fractional Inhibitory Concentration (FIC) Indices of this compound Analogs in Combination with Conventional Antibiotics [1]

PeptideAntibioticP. aeruginosa ATCC 27853E. coli ATCC 25922K. pneumoniae ATCC 700603
A-C8 Rifampicin0.5 (Synergy)0.5 (Synergy)0.25 (Synergy)
Polymyxin B0.375 (Synergy)0.5 (Synergy)0.5625 (Additive)
Gentamicin0.5625 (Additive)0.3125 (Synergy)0.5625 (Additive)
A-C10 Rifampicin0.5 (Synergy)0.25 (Synergy)0.3125 (Synergy)
Polymyxin B0.375 (Synergy)0.5 (Synergy)0.75 (Additive)
Gentamicin0.5 (Synergy)0.375 (Synergy)0.75 (Additive)
K-2A Rifampicin0.375 (Synergy)0.125 (Synergy)0.5 (Synergy)
Polymyxin B0.3125 (Synergy)0.3125 (Synergy)0.625 (Additive)
Gentamicin0.25 (Synergy)0.5625 (Additive)0.625 (Additive)
K-2A-C4 Rifampicin0.5 (Synergy)0.25 (Synergy)0.5 (Synergy)
Polymyxin B0.375 (Synergy)0.5 (Synergy)0.625 (Additive)
Gentamicin0.3125 (Synergy)0.3125 (Synergy)0.625 (Additive)

Data sourced from Zhong et al. (2021).[1]

For comparison, another study on the antimicrobial peptide AamAP1-Lysine demonstrated potent synergy with Rifampicin against a resistant strain of S. aureus (ATCC 33591), with a reported FIC index of 0.128.[2] This highlights that the synergistic interaction between AMPs and Rifampicin can be effective against both Gram-negative and Gram-positive bacteria.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the standard protocols for the key experiments used to evaluate antimicrobial synergy.

Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

This method is used to quantify the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound (or its analog) and Rifampicin. Serially dilute each agent in a 96-well microtiter plate. This compound is typically diluted vertically, and Rifampicin is diluted horizontally.

  • Bacterial Inoculum Preparation: Culture the test bacterium to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard, which is then diluted to the final inoculum concentration (typically 5 x 10^5 CFU/mL in Mueller-Hinton broth).

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include growth and sterility controls. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated for each well with no visible growth using the following formula: FIC Index = FIC of this compound + FIC of Rifampicin Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Rifampicin = (MIC of Rifampicin in combination) / (MIC of Rifampicin alone) The lowest FIC index value determines the nature of the interaction.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock D Serial Dilute this compound in Plate (Vertical) A->D B Prepare Rifampicin Stock E Serial Dilute Rifampicin in Plate (Horizontal) B->E C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Plate with Bacteria C->F D->F E->F G Incubate at 37°C for 18-24h F->G H Read MICs G->H I Calculate FIC Index H->I

Checkerboard Assay Workflow
Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

  • Bacterial Culture: Prepare a bacterial culture in the exponential growth phase and dilute it to a starting concentration of approximately 5 x 10^5 CFU/mL in a suitable broth.

  • Addition of Antimicrobials: Add this compound, Rifampicin, or their combination at specific concentrations (e.g., at their MIC, or sub-MIC levels where synergy was observed in the checkerboard assay) to the bacterial culture. A growth control without any antimicrobial is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture. Perform serial dilutions and plate them on agar plates.

  • Colony Counting and Analysis: After incubation, count the number of colony-forming units (CFU/mL). A synergistic effect is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

G cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_results Data Analysis A Prepare Exponential Phase Bacterial Culture B Add Antimicrobials (this compound, Rifampicin, Combination) A->B C Incubate Cultures B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) C->D Over Time E Serial Dilute and Plate D->E F Incubate Plates E->F G Count CFU/mL F->G H Plot Time-Kill Curves G->H

Time-Kill Assay Workflow
Biofilm Disruption Assay

This assay assesses the ability of antimicrobial agents to eradicate pre-formed biofilms.

  • Biofilm Formation: Grow bacterial biofilms in 96-well plates for 24-48 hours.

  • Treatment: After biofilm formation, remove the planktonic cells and wash the wells. Add fresh media containing this compound, Rifampicin, or their combination to the wells.

  • Incubation: Incubate the plates for a further 24 hours.

  • Quantification: Wash the wells to remove non-adherent cells. The remaining biofilm can be quantified using methods such as crystal violet staining, which stains the biofilm biomass, or by determining the metabolic activity of the remaining cells (e.g., using an XTT assay). A significant reduction in biofilm biomass or metabolic activity in the combination treatment compared to individual agents indicates a synergistic effect.

Proposed Mechanism of Synergistic Action

The primary mechanism underlying the synergy between this compound and Rifampicin is believed to be the permeabilization of the bacterial membrane by this compound.[3] this compound, like many other AMPs, disrupts the integrity of the bacterial cell membrane.[4][5] This disruption creates pores or channels, facilitating the entry of Rifampicin into the bacterial cell, where it can then inhibit its intracellular target, the DNA-dependent RNA polymerase. This increased intracellular concentration of Rifampicin leads to enhanced bactericidal activity.

G cluster_mechanism Synergistic Mechanism This compound This compound Permeabilization Membrane Permeabilization This compound->Permeabilization Rifampicin Rifampicin IncreasedUptake Increased Rifampicin Uptake Rifampicin->IncreasedUptake Membrane Bacterial Membrane Permeabilization->Membrane Acts on Permeabilization->IncreasedUptake Enables Target Inhibition of RNA Polymerase IncreasedUptake->Target Death Bacterial Cell Death Target->Death

This compound-Rifampicin Synergy

References

Unraveling Bacterial Responses to Anoplin: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the venom-derived peptide Anoplin has emerged as a promising candidate. This guide provides a comparative analysis of the transcriptomic landscape of bacteria treated with this compound and its analogs, benchmarked against conventional antibiotics. Due to the current absence of publicly available transcriptomic data specifically for this compound, this guide leverages data from studies on other small, cationic, α-helical antimicrobial peptides (AMPs) that share this compound's primary mechanism of action: membrane disruption. This comparative approach offers valuable insights into the distinct and overlapping cellular responses elicited by these different classes of antimicrobials.

Executive Summary

This compound and similar cationic antimicrobial peptides trigger a rapid and distinct transcriptomic response in bacteria, primarily centered around membrane and cell wall stress. This contrasts with the more varied responses induced by conventional antibiotics, which target a range of specific intracellular processes. Understanding these differences is crucial for the development of new therapeutic strategies that can exploit the unique vulnerabilities targeted by AMPs.

Comparative Transcriptomic Analysis

The following tables summarize the key transcriptomic changes observed in bacteria when treated with membrane-active AMPs (as a proxy for this compound) versus conventional antibiotics. The data is compiled from studies on Staphylococcus aureus and Escherichia coli.

Table 1: Comparative Transcriptomic Response in Staphylococcus aureus

Cellular Process Response to Membrane-Active AMPs (e.g., Ovispirin-1, Dermaseptin) Response to Conventional Antibiotics (e.g., Vancomycin, Bacitracin)
Cell Wall Stress Regulon (VraSR) Strongly Induced[1][2]Strongly Induced[1][2]
ABC Transporters (e.g., VraDE) Very Strongly Induced[1][2]Moderately Induced[1]
Putative Peptidases Strongly Induced[1][2]Minimal to No Induction
General Stress Response Moderately InducedVariably Induced
DNA Repair Not Significantly AffectedInduced by DNA-damaging antibiotics (e.g., Ciprofloxacin)
Protein Synthesis Not a primary targetInhibited by antibiotics like Chloramphenicol and Erythromycin

Table 2: Comparative Transcriptomic Response in Escherichia coli

Cellular Process Response to Membrane-Active AMPs (e.g., Cecropin A) Response to Conventional Antibiotics (e.g., Polymyxin E, Kanamycin)
Outer Membrane Stress Response Strong Induction of genes related to envelope integrityVariable; strong induction with Polymyxin E[3]
LPS Modification Upregulation of genes involved in LPS biosynthesis and modificationUpregulation with Polymyxin E[3]
Motility and Chemotaxis Downregulation of flagellar and chemotaxis genesDownregulated by multiple antibiotics[3]
Metabolism General downregulation of central carbon and amino acid metabolism[3]Significant and varied changes depending on the antibiotic class[3]
Ribosome Biogenesis Not a primary targetDownregulated by protein synthesis inhibitors[3]
SOS Response (DNA Damage) Not InducedStrongly induced by DNA gyrase inhibitors (e.g., Ciprofloxacin)[3]

Signaling Pathways and Mechanisms of Action

This compound and similar AMPs exert their antimicrobial effect primarily through direct interaction with and disruption of the bacterial cell membrane. This interaction triggers a specific stress response signaling cascade.

Anoplin_Mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular This compound This compound Membrane Lipid Bilayer This compound->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Insertion & Aggregation Disruption Membrane Disruption Membrane->Disruption Leakage Ion & Metabolite Leakage Pore->Leakage Disruption->Leakage StressResponse Cell Envelope Stress Response (e.g., VraSR, Cpx) Leakage->StressResponse CellDeath Cell Death Leakage->CellDeath StressResponse->CellDeath

Figure 1: Proposed mechanism of action of this compound leading to bacterial cell death.

Experimental Protocols

The following provides a generalized methodology for the comparative transcriptomic analysis of bacteria treated with antimicrobial agents.

Bacterial Strains and Growth Conditions
  • Bacterial Strains: Staphylococcus aureus (e.g., Newman, ATCC 29213) or Escherichia coli (e.g., K-12 MG1655, ATCC 25922).

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or Luria-Bertani (LB) broth.

  • Growth: Cultures are grown at 37°C with shaking to the mid-exponential phase (OD600 of ~0.4-0.6).

Antimicrobial Treatment
  • Antimicrobial Agents: this compound (or a similar AMP) and a comparator antibiotic.

  • Concentration: Sub-lethal concentrations (e.g., 0.25x to 0.5x the Minimum Inhibitory Concentration - MIC) are used to ensure sufficient viable cells for RNA extraction while still inducing a transcriptomic response.

  • Exposure Time: A short exposure time (e.g., 15-60 minutes) is typically used to capture the primary transcriptomic response.

RNA Extraction and Sequencing
  • RNA Stabilization: Bacterial cultures are treated with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.

  • RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit) with an on-column DNase digestion step to remove contaminating genomic DNA.

  • RNA Quality Control: RNA integrity and concentration are assessed using a bioanalyzer and spectrophotometer.

  • Library Preparation and Sequencing: Ribosomal RNA is depleted, and the remaining mRNA is used to construct sequencing libraries. Sequencing is performed on a high-throughput platform (e.g., Illumina NovaSeq).

Data Analysis
  • Read Mapping: Sequencing reads are mapped to the reference genome of the bacterial strain.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify differentially expressed genes between treated and untreated samples.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to identify the biological processes and pathways that are significantly affected by the antimicrobial treatment.

Experimental_Workflow A Bacterial Culture (Mid-log phase) B Treatment (this compound vs. Antibiotic) A->B C RNA Extraction & QC B->C D RNA Sequencing (RNA-seq) C->D E Data Analysis (Differential Expression & Pathway Analysis) D->E F Comparative Transcriptomic Insights E->F

Figure 2: A generalized workflow for comparative transcriptomic analysis.

Conclusion

The comparative transcriptomic data strongly suggest that this compound and similar membrane-active antimicrobial peptides induce a bacterial stress response that is primarily focused on mitigating cell envelope damage. This is a fundamentally different mode of action compared to many conventional antibiotics that target intracellular processes. This distinction highlights the potential of AMPs like this compound to be effective against bacteria that have developed resistance to traditional antibiotics through mechanisms that do not involve alterations to the cell membrane. Further transcriptomic studies specifically using this compound will be invaluable in refining our understanding of its precise mechanism of action and in guiding the development of this promising class of antimicrobial agents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Anoplin

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Due to the unknown full toxicological profile of many synthetic peptides, all Anoplin waste should be treated as hazardous chemical waste.[1][2] Improper disposal, such as discarding in regular trash or pouring down the drain, can pose risks to human health and the environment.[3]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling any this compound waste, it is crucial to wear appropriate personal protective equipment to prevent accidental exposure. Even trace amounts can cause skin or eye irritation.[1][3]

Protective GearSpecificationPurpose
Gloves Chemical-resistantTo prevent skin contact.
Lab Coat StandardTo protect clothing and skin.
Eye Protection Safety glasses or gogglesTo prevent eye contact.

In the event of a spill, absorb the material with disposable wipes, place everything in a designated peptide waste container, and clean the area thoroughly.[1][2][3]

Waste Segregation and Containerization

Proper segregation of waste streams is critical for safe and compliant disposal. This compound waste should be categorized and collected at the point of generation.

Waste TypeContainer RequirementDisposal Pathway
Solid this compound Waste Sealed, clearly labeled "Biohazard" or "Chemical Waste" container.Incineration or specialized chemical treatment.[3]
Liquid this compound Waste Designated liquid chemical waste container. Must be leak-proof and chemically compatible.[3][4][5]Collection by a licensed hazardous waste disposal service.
Contaminated Labware Puncture-proof sharps container for needles, blades, etc.[6][7] Clearly marked biohazard or peptide waste bin for other items (e.g., pipette tips, gloves).[3]Approved incineration or chemical treatment facility.[3]
Empty this compound Vials Triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste.[6]After thorough cleaning, can be disposed of as regular glass waste, with labels defaced.[6][8]

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents.[3][5]

Disposal Procedures: A Step-by-Step Workflow

The following workflow outlines the decision-making process and steps for the proper disposal of this compound waste.

G cluster_start Start: this compound Waste Generated cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Contaminated Sharps cluster_disposal Final Disposal start Identify this compound Waste Type solid_waste Solid this compound Powder or Contaminated Solids (e.g., gloves, tips) start->solid_waste liquid_waste Liquid this compound Solution (with solvents, buffers) start->liquid_waste sharps_waste Contaminated Needles, Syringes, Glassware start->sharps_waste package_solid Place in a sealed and labeled chemical waste container. solid_waste->package_solid store_temp Temporarily store in a secure, designated area away from incompatible materials. package_solid->store_temp package_liquid Pour into a designated, leak-proof liquid chemical waste container. liquid_waste->package_liquid package_liquid->store_temp package_sharps Place in a puncture-resistant sharps container. sharps_waste->package_sharps package_sharps->store_temp disposal_pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_temp->disposal_pickup

This compound Waste Disposal Workflow

Experimental Protocol: Decontamination of Glassware

This protocol details the steps for decontaminating glassware that has come into contact with this compound, preparing it for reuse or disposal.

  • Initial Rinse: Under a fume hood, rinse the glassware three times with a solvent known to solubilize this compound (e.g., a small amount of an organic solvent like DMSO or DMF, followed by water).[9] Collect all rinsate as liquid chemical waste.

  • Washing: Wash the triple-rinsed glassware with a laboratory detergent and copious amounts of water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to dry completely before reuse or disposal.

Regulatory Compliance

It is imperative to consult and adhere to your institution's specific waste disposal policies and local hazardous waste regulations.[3] Your Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste management.[3] All disposal activities should be documented, including the date, quantity, and nature of the waste.

By following these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact.

References

Personal protective equipment for handling Anoplin

Author: BenchChem Technical Support Team. Date: November 2025

Anoplin, a potent antimicrobial peptide, requires careful handling to ensure personnel safety and experimental integrity. This guide provides essential information on personal protective equipment (PPE), spill management, and disposal procedures for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) for this compound Handling

Standard laboratory procedures should be followed when working with this compound.[2] The use of appropriate PPE is critical to prevent exposure. The minimum PPE for any work involving this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[3] The following table outlines recommended PPE for specific tasks.

TaskRecommended Personal Protective Equipment (PPE)
Weighing Lyophilized Powder - Primary: Disposable nitrile gloves, lab coat, safety glasses with side shields.[3][4]- Additional: For larger quantities, a dust respirator is recommended as peptides can be hygroscopic and form fine powders.[5]
Reconstituting this compound (Preparing Solutions) - Primary: Disposable nitrile gloves, lab coat, safety goggles (for splash protection).[3]- Recommended: Work within a chemical fume hood or laminar flow hood to minimize inhalation risk and contamination.[4]
Handling this compound Solutions - Primary: Disposable nitrile gloves, lab coat, safety glasses.[3][4]- Note: Immediately remove and replace gloves if they become contaminated.[3]
Cleaning and Disposal - Primary: Double-layered disposable nitrile gloves, lab coat, safety goggles.[3]- Note: Refer to your institution's guidelines for handling chemical and biological waste.[6]

Experimental Protocol: this compound Spill Response Plan

Prompt and correct action during a spill is crucial to mitigate potential hazards. The appropriate response depends on the scale and nature of the spill.

Minor Spill (Contained, small volume):

  • Alert Personnel: Immediately notify others in the vicinity.[7]

  • Don PPE: Ensure you are wearing the appropriate PPE (lab coat, safety goggles, and double gloves).[8]

  • Contain the Spill: Cover the spill with absorbent pads or paper towels, working from the outside in to prevent spreading.[8][9]

  • Clean the Area: Apply a suitable laboratory disinfectant or decontamination solution to the absorbent material and the surrounding area. Allow for the recommended contact time.[8]

  • Dispose of Waste: Collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a sealed bag within a designated hazardous waste container.[6][8]

  • Final Decontamination: Wipe the spill area again with disinfectant.

  • Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[10]

  • Report: Report the incident to your laboratory supervisor or safety officer.[7]

Major Spill (Large volume, risk of aerosolization):

  • Evacuate: Immediately evacuate the area, alerting others as you leave.[11]

  • Isolate: Close the doors to the affected area to contain vapors and prevent entry.

  • Decontaminate Personnel: If you have been exposed, remove any contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes.[11]

  • Notify Emergency Services: Contact your institution's emergency response team or safety office for assistance.[9] Do not attempt to clean up a major spill without specialized training and equipment.

Mandatory Visualization

Spill_Response_Workflow cluster_assessment Spill Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill This compound Spill Occurs Assess Assess Severity (Volume, Location) Spill->Assess Alert_Minor Alert Nearby Personnel Assess->Alert_Minor Minor Evacuate Evacuate & Isolate Area Assess->Evacuate Major Don_PPE Don Appropriate PPE (Goggles, Double Gloves) Alert_Minor->Don_PPE Contain Contain & Absorb Spill Don_PPE->Contain Clean Clean with Disinfectant Contain->Clean Dispose_Minor Dispose of Waste in Hazardous Container Clean->Dispose_Minor Report_Minor Report to Supervisor Dispose_Minor->Report_Minor Decontaminate Remove Contaminated Clothing Flush Affected Areas Evacuate->Decontaminate Notify Notify Institutional Emergency Response Evacuate->Notify

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.